Product packaging for 1-(2-fluoro-6-methoxyphenyl)ethanone(Cat. No.:CAS No. 120484-50-6)

1-(2-fluoro-6-methoxyphenyl)ethanone

Cat. No.: B155530
CAS No.: 120484-50-6
M. Wt: 168.16 g/mol
InChI Key: POHCKHGBDOTACV-UHFFFAOYSA-N
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Description

1-(2-fluoro-6-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C9H9FO2 and its molecular weight is 168.16 g/mol. The purity is usually 95%.
The exact mass of the compound 2'-Fluoro-6'-methoxyacetophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9FO2 B155530 1-(2-fluoro-6-methoxyphenyl)ethanone CAS No. 120484-50-6

Properties

IUPAC Name

1-(2-fluoro-6-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHCKHGBDOTACV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372010
Record name 2'-Fluoro-6'-methoxyacetophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120484-50-6
Record name 2'-Fluoro-6'-methoxyacetophenone
Source EPA DSSTox
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Record name 2'-Fluoro-6'-methoxyacetophenone
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 1-(2-fluoro-6-methoxyphenyl)ethanone (CAS No. 120484-50-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-fluoro-6-methoxyphenyl)ethanone, a key chemical intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and includes its characteristic analytical data. Furthermore, its application in the development of bioactive molecules, including potential kinase inhibitors, is discussed, alongside a workflow for its synthesis and potential downstream applications.

Introduction

This compound, also known as 2'-fluoro-6'-methoxyacetophenone, is an aromatic ketone that serves as a crucial building block in medicinal chemistry and drug discovery. Its substituted phenyl ring provides a scaffold for the synthesis of more complex molecules with a range of biological activities. The presence of both a fluorine atom and a methoxy group influences the electronic properties and metabolic stability of derivative compounds, making it a valuable starting material for the development of novel therapeutics.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 120484-50-6[1]
Molecular Formula C₉H₉FO₂[2]
Molecular Weight 168.16 g/mol [2]
Appearance Solid[2]
Purity ≥98%[2]
Synonyms 2'-Fluoro-6'-methoxyacetophenone, 1-acetyl-2-fluoro-6-methoxybenzene[2]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

The synthesis of this compound is typically achieved through the Friedel-Crafts acylation of 1-fluoro-3-methoxybenzene. The following protocol is a representative procedure.

Materials:

  • 1-fluoro-3-methoxybenzene

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane under an inert atmosphere.[3][4]

  • Cool the suspension to 0°C in an ice bath.[3][4]

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.[3][4]

  • After the addition is complete, add a solution of 1-fluoro-3-methoxybenzene (1.0 equivalent) in dichloromethane dropwise, maintaining the temperature at 0°C.[3][4]

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15-30 minutes.[3][4]

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction.[3][4]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.[3][4]

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]

  • The crude product can be purified by column chromatography on silica gel or by distillation.

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Analysis Expected Data
¹H NMR Expected signals for the acetyl protons (singlet), methoxy protons (singlet), and aromatic protons (multiplets).
¹³C NMR Expected signals for the carbonyl carbon, methyl carbons, aromatic carbons (with C-F coupling), and the carbon attached to the methoxy group.
FTIR (cm⁻¹) Characteristic peaks for C=O stretching (ketone), C-O-C stretching (ether), and C-F stretching.
Mass Spec. Molecular ion peak corresponding to the molecular weight of the compound.

Note: While specific experimental spectra for this compound were not found in the search results, the expected data is based on the analysis of closely related acetophenone derivatives.[5][6][7][8]

Applications in Drug Development

This compound is a versatile intermediate in the synthesis of biologically active molecules. Its structural features are incorporated into various therapeutic agents, including kinase inhibitors.[9][10][11]

Role as a Precursor to Kinase Inhibitors

The substituted phenyl ring of this compound can serve as a key pharmacophore that interacts with the hinge region of protein kinases. The fluorine and methoxy substituents can be strategically utilized to modulate binding affinity, selectivity, and pharmacokinetic properties of the final inhibitor.

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

G start Start Materials: 1-fluoro-3-methoxybenzene, Acetyl chloride, AlCl3 reaction Friedel-Crafts Acylation in Dichloromethane start->reaction quench Quench with HCl/Ice reaction->quench workup Aqueous Workup & Extraction quench->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Logical Relationship in Drug Discovery

This diagram outlines the logical progression from the starting material to a potential therapeutic application.

G cluster_0 Chemical Synthesis cluster_1 Biological Evaluation A This compound B Further Chemical Modifications A->B C Bioactive Molecule (e.g., Kinase Inhibitor) B->C D In vitro Kinase Assay C->D Testing E Cell-based Assays (e.g., Proliferation, Apoptosis) D->E F In vivo Efficacy Studies E->F

Caption: From chemical intermediate to biological evaluation.

References

Technical Guide: Physicochemical Properties of 1-(2-fluoro-6-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular weight of 1-(2-fluoro-6-methoxyphenyl)ethanone, a key parameter in pharmaceutical research and development.

Molecular Weight Determination

The molecular weight of a compound is a fundamental physicochemical property, crucial for a wide range of applications in drug design, formulation, and analytical testing. It is calculated by summing the atomic weights of all constituent atoms in its molecular formula.

The molecular formula for this compound is C9H9FO2.[1][2] The molecular weight is derived from the atomic weights of its constituent elements: Carbon (C), Hydrogen (H), Fluorine (F), and Oxygen (O).

Based on the latest atomic mass evaluations, the standard atomic weights are approximately:

  • Carbon (C): 12.011 amu[3][4][5]

  • Hydrogen (H): 1.008 amu[6][7][8][9][10]

  • Fluorine (F): 18.998 amu[11][12][13][14]

  • Oxygen (O): 15.999 amu[15][16][17][18][19]

The calculated molecular weight of this compound is 168.16 g/mol .[1]

Tabulated Molecular Weight Data

For clarity and ease of comparison, the atomic composition and contribution to the overall molecular weight are summarized in the table below.

ElementSymbolCountAtomic Weight (amu)Total Weight Contribution (amu)
CarbonC912.011108.099
HydrogenH91.0089.072
FluorineF118.99818.998
OxygenO215.99931.998
Total 168.167

Molecular Structure Visualization

To further aid in the understanding of its chemical properties, the two-dimensional structure of this compound is presented below. This visualization provides insight into the spatial arrangement of atoms and functional groups, which dictates the molecule's reactivity and intermolecular interactions.

References

1-(2-fluoro-6-methoxyphenyl)ethanone chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties of 1-(2-fluoro-6-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its synonym 2'-Fluoro-6'-methoxyacetophenone, is a fluorinated aromatic ketone. Its chemical structure incorporates a fluorine atom and a methoxy group on the phenyl ring, ortho to the acetyl group. This substitution pattern imparts specific electronic and steric properties to the molecule, making it a valuable synthetic intermediate in various chemical syntheses. Notably, it serves as a key building block in the preparation of complex heterocyclic structures, such as spiro[2H-1-benzopyran-2,4''-piperidine] derivatives, which have been investigated as glycine transport inhibitors[1]. This guide provides a comprehensive overview of its chemical properties, spectroscopic data, synthesis protocols, and its role in synthetic chemistry.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueReference
CAS Number 120484-50-6[1][2]
Molecular Formula C₉H₉FO₂[2]
Molecular Weight 168.165 g/mol [2]
Appearance Solid[2]
Purity Typically ≥98%[2]
InChI InChI=1S/C9H9FO2/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-5H,1-2H3[2]
InChI Key POHCKHGBDOTACV-UHFFFAOYSA-N[2]

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen atom environment in the molecule.

  • ¹H-NMR (400 MHz, CDCl₃): δ 7.73 (dd, J = 15.1, 8.4 Hz, 1H), 6.73 (m, 2H), 3.85 (s, 3H), 2.53 (s, 3H)[1].

Experimental Protocols

The following section details a common laboratory-scale synthesis for this compound.

Synthesis of this compound

This protocol describes the synthesis via oxidation of the corresponding alcohol.

Objective: To synthesize this compound from 1-(2-fluoro-6-methoxyphenyl)ethan-1-ol.

Materials:

  • 1-(2-fluoro-6-methoxyphenyl)ethan-1-ol (13.1 g, 0.077 mol)

  • Pyridinium dichromate (PDC) (44 g, 0.116 mol)

  • N,N-dimethylformamide (DMF) (130 mL)

  • Ethyl acetate

  • Water

  • Saturated brine

  • Anhydrous sodium sulfate

  • Diatomaceous earth

Procedure:

  • A solution of 1-(2-fluoro-6-methoxyphenyl)ethan-1-ol (13.1 g, 0.077 mol) in N,N-dimethylformamide (130 mL) is prepared in a suitable reaction vessel.

  • To this solution, pyridinium dichromate (44 g, 0.116 mol) is added.

  • The reaction mixture is stirred at room temperature for 12 hours[1].

  • Upon completion of the reaction, water (300 mL) is added to the mixture.

  • The mixture is then diluted with ethyl acetate and filtered through diatomaceous earth to remove solid residues[1].

  • The organic layer is separated from the aqueous layer.

  • The organic layer is washed with saturated brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure[1].

  • The resulting product is 2-fluoro-6-methoxyacetophenone, obtained as a brown liquid (9.2 g, 70% yield)[1].

G cluster_workflow Synthesis Workflow start Start: 1-(2-fluoro-6-methoxyphenyl)ethan-1-ol reagents Add Pyridinium Dichromate (PDC) in DMF start->reagents Step 1 reaction Stir at Room Temperature for 12 hours reagents->reaction Step 2 workup1 Quench with Water Dilute with Ethyl Acetate reaction->workup1 Step 3 filtration Filter through Diatomaceous Earth workup1->filtration Step 4 separation Separate Organic Layer filtration->separation Step 5 wash_dry Wash with Brine Dry with Na₂SO₄ separation->wash_dry Step 6 concentrate Concentrate under Reduced Pressure wash_dry->concentrate Step 7 product Product: this compound concentrate->product Step 8

Caption: Oxidation Synthesis of this compound.

Reactivity and Stability

Information regarding the reactivity and stability of this compound is crucial for safe handling and storage. While specific data for this compound is limited, general characteristics can be inferred from its functional groups and data on similar compounds.

  • Stability: The compound is expected to be stable under normal laboratory conditions.

  • Reactivity: The ketone functional group can undergo typical reactions such as reduction, oxidation, and nucleophilic addition. The aromatic ring can participate in electrophilic aromatic substitution, with the directing effects influenced by the fluoro, methoxy, and acetyl substituents.

Biological Activity and Applications

This compound is primarily recognized for its utility as a synthetic intermediate in medicinal chemistry. Its application in the synthesis of biologically active molecules is a key area of interest for researchers in drug development.

Role as a Synthetic Intermediate

This compound is a precursor for the synthesis of spiro[2H-1-benzopyran-2,4''-piperidine] derivatives. These derivatives have been identified as inhibitors of the glycine transporter, indicating their potential for development as therapeutic agents for neurological disorders where glycine modulation is beneficial[1].

G cluster_logical Role in Drug Development start_compound This compound synthesis Multi-step Chemical Synthesis start_compound->synthesis is a precursor in intermediate_class Spiro[2H-1-benzopyran-2,4''-piperidine] Derivatives synthesis->intermediate_class yields target Glycine Transporter intermediate_class->target acts on effect Inhibition of Glycine Transport target->effect results in application Potential Therapeutic Agent for Neurological Disorders effect->application has potential as

Caption: Synthetic utility of this compound.

References

An In-depth Technical Guide to the Synthesis of 1-(2-fluoro-6-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(2-fluoro-6-methoxyphenyl)ethanone, a key intermediate in the development of various pharmaceuticals. This document details established methodologies, presents quantitative data for comparative analysis, and includes detailed experimental protocols.

Introduction

This compound, also known as 2'-fluoro-6'-methoxyacetophenone, is a valuable building block in medicinal chemistry. Its structure, featuring a fluorinated and methoxylated phenyl ring attached to an acetyl group, makes it a crucial component in the synthesis of biologically active molecules. This guide explores the primary synthetic routes to this compound, focusing on a two-step approach involving the formation and subsequent oxidation of a secondary alcohol, as well as a direct one-step Friedel-Crafts acylation.

Synthetic Pathways

Two principal synthetic strategies have been identified for the preparation of this compound.

1. Two-Step Synthesis via Oxidation of 1-(2-fluoro-6-methoxyphenyl)ethan-1-ol: This is a well-documented and reliable method that proceeds in two distinct stages:

  • Step 1: Synthesis of 1-(2-fluoro-6-methoxyphenyl)ethan-1-ol: This intermediate is prepared from 1-fluoro-3-methoxybenzene through an ortho-lithiation reaction followed by quenching with acetaldehyde. The methoxy group directs the lithiation to the adjacent ortho position (C2), ensuring high regioselectivity.
  • Step 2: Oxidation to this compound: The secondary alcohol obtained in the first step is then oxidized to the target ketone.

2. Direct Friedel-Crafts Acylation: This one-step method involves the direct acylation of 1-fluoro-3-methoxybenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. The regioselectivity of this reaction is influenced by the directing effects of both the fluoro and methoxy substituents. Both are ortho-para directing groups, which can lead to a mixture of isomers. However, under specific conditions, the reaction can be optimized to favor the desired 2-acetylated product.

Below is a diagram illustrating the primary two-step synthesis pathway.

A two-step synthesis of this compound.

Data Presentation

The following tables summarize the quantitative data for the key reaction steps identified in the literature.

Table 1: Synthesis of 1-(2-fluoro-6-methoxyphenyl)ethan-1-ol

Starting MaterialReagentsSolventTemperature (°C)Reaction TimeProductYield (%)
1-Fluoro-3-methoxybenzene1. n-Butyllithium 2. AcetaldehydeTHF-78Not specified1-(2-Fluoro-6-methoxyphenyl)ethan-1-olNot specified

Table 2: Oxidation of 1-(2-fluoro-6-methoxyphenyl)ethan-1-ol to this compound

Starting MaterialReagentSolventTemperatureReaction TimeProductYield (%)
1-(2-fluoro-6-methoxyphenyl)ethan-1-olPyridinium dichromate (PDC)N,N-Dimethylformamide (DMF)Room Temperature12 hoursThis compound70[1]

Table 3: Spectroscopic Data for this compound

TechniqueData
1H-NMR (400 MHz, CDCl3)δ 7.73 (dd, J = 15.1, 8.4 Hz, 1H), 6.73 (m, 2H), 3.85 (s, 3H), 2.53 (s, 3H)[1]

Experimental Protocols

Protocol 1: Synthesis of 1-(2-fluoro-6-methoxyphenyl)ethan-1-ol via Ortho-lithiation
  • Materials: 1-Fluoro-3-methoxybenzene, n-Butyllithium (n-BuLi) in hexanes, Acetaldehyde, Anhydrous Tetrahydrofuran (THF), Diethyl ether, Saturated aqueous ammonium chloride solution, Anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of 1-fluoro-3-methoxybenzene in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of n-butyllithium in hexanes dropwise.

    • Stir the resulting mixture at -78 °C for the specified time to ensure complete lithiation.

    • Add acetaldehyde dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to warm to room temperature and then quench by the slow addition of a saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by a suitable method, such as column chromatography, to obtain pure 1-(2-fluoro-6-methoxyphenyl)ethan-1-ol.

Protocol 2: Synthesis of this compound by Oxidation[1]
  • Materials: 1-(2-fluoro-6-methoxyphenyl)ethan-1-ol, Pyridinium dichromate (PDC), N,N-Dimethylformamide (DMF), Ethyl acetate, Water, Saturated brine, Anhydrous sodium sulfate, Diatomaceous earth.

  • Procedure:

    • To a solution of 1-(2-fluoro-6-methoxyphenyl)ethan-1-ol (13.1 g, 0.077 mol) in N,N-dimethylformamide (130 mL), add pyridinium dichromate (44 g, 0.116 mol).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Upon completion of the reaction, add water (300 mL) to the reaction mixture.

    • Dilute the mixture with ethyl acetate and filter through diatomaceous earth.

    • Separate the organic layer and wash it with saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The resulting brown liquid is this compound (9.2 g, 70% yield).[1]

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving ortho-lithiation of 1-fluoro-3-methoxybenzene followed by reaction with acetaldehyde and subsequent oxidation of the resulting alcohol. This method offers good regioselectivity and a respectable overall yield. Direct Friedel-Crafts acylation presents a more atom-economical, one-step alternative, although control of regioselectivity can be a challenge. The choice of synthetic route will depend on the specific requirements of the researcher, including scale, available reagents, and desired purity of the final product. The detailed protocols and data provided in this guide serve as a valuable resource for the efficient and successful synthesis of this important pharmaceutical intermediate.

References

Spectroscopic Profile of 1-(2-Fluoro-6-methoxyphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(2-fluoro-6-methoxyphenyl)ethanone, a molecule of interest in synthetic and medicinal chemistry. This document compiles available spectroscopic data, outlines detailed experimental protocols for data acquisition, and presents a logical workflow for the characterization of this and similar aromatic ketones.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound (CAS No: 120484-50-6; Molecular Formula: C₉H₉FO₂; Molecular Weight: 168.17 g/mol ).

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.73dd15.1, 8.4Aromatic H
6.73m-Aromatic H
3.85s--OCH₃
2.53s--COCH₃
Solvent: CDCl₃, Frequency: 400 MHz

Note on ¹H NMR Data: The reported data from a commercial supplier shows some inconsistencies, particularly in the reporting of multiple identical chemical shifts for the methoxy group and a complex coupling pattern for one of the aromatic protons. Further verification from an independent source is recommended for precise structural elucidation.

Table 2: ¹³C NMR, IR, and Mass Spectrometry Data

At the time of this publication, publicly available, peer-reviewed ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound could not be definitively located. Researchers are encouraged to acquire this data experimentally for comprehensive characterization. The subsequent sections provide detailed protocols for obtaining this essential spectroscopic information.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments required for the full characterization of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton structure and connectivity of the molecule.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube (5 mm diameter)

  • Pipette

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of the deuterated solvent (e.g., CDCl₃).

    • Cap the vial and gently vortex until the sample is fully dissolved.

    • Using a pipette, transfer the solution into a clean, dry NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be co-added to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift axis using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and coupling constants to deduce the proton connectivity.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the number and chemical environment of the carbon atoms in the molecule.

Materials:

  • Same as for ¹H NMR spectroscopy.

Procedure:

  • Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy. A slightly higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup and Data Acquisition:

    • Use a standard pulse program for a proton-decoupled ¹³C NMR experiment.

    • Set the spectral width to encompass the expected range for aromatic and carbonyl carbons (typically 0-220 ppm).

    • Set an appropriate relaxation delay (e.g., 2 seconds) to ensure full relaxation of the carbon nuclei.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the FID.

    • Phase the resulting spectrum.

    • Calibrate the chemical shift axis using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample (liquid or solid)

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr).

  • Solvent for cleaning (e.g., isopropanol or acetone).

Procedure (using ATR):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

  • Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound sample.

  • Mass spectrometer with an Electron Ionization (EI) source.

  • Volatile solvent for sample introduction (if necessary).

Procedure (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the ion source. For a liquid sample, this can be done via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

  • Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution IR_MS_Sample Neat or Diluted Sample Sample->IR_MS_Sample NMR_Sample Sample in NMR Tube Dissolution->NMR_Sample H_NMR ¹H NMR Spectroscopy NMR_Sample->H_NMR C_NMR ¹³C NMR Spectroscopy NMR_Sample->C_NMR FT_IR FT-IR Spectroscopy IR_MS_Sample->FT_IR Mass_Spec Mass Spectrometry (EI) IR_MS_Sample->Mass_Spec Process_NMR Process FID (FT, Phasing, Calibration) H_NMR->Process_NMR C_NMR->Process_NMR Process_IR Process Interferogram (Identify Functional Groups) FT_IR->Process_IR Process_MS Analyze Mass Spectrum (Molecular Ion, Fragmentation) Mass_Spec->Process_MS Interpret_NMR Interpret Spectra (Chemical Shift, Coupling, Integration) Process_NMR->Interpret_NMR Structure_Elucidation Structural Confirmation Interpret_NMR->Structure_Elucidation Process_IR->Structure_Elucidation Process_MS->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

In-Depth NMR Spectral Analysis of 1-(2-Fluoro-6-methoxyphenyl)ethanone for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 1-(2-fluoro-6-methoxyphenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its spectral characteristics is paramount for structural confirmation, purity assessment, and as a reference for the characterization of its derivatives in drug discovery and development.

Data Presentation: Quantitative NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃) at 400 MHz. The quantitative data, including chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz), are summarized in the tables below for straightforward reference and comparison.

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-47.73dd15.1, 8.41H
H-3, H-56.73m-2H
-OCH₃3.85s-3H
-COCH₃2.53s-3H

¹H NMR data sourced from ChemicalBook.[1]

Table 2: Predicted ¹³C NMR Spectral Data of this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~197
C-2 (C-F)~162 (d, ¹JCF ≈ 250 Hz)
C-6 (C-OCH₃)~158
C-4~132
C-1~118 (d, ²JCF ≈ 20 Hz)
C-5~110
C-3~105 (d, ²JCF ≈ 25 Hz)
-OCH₃~56
-COCH₃~31

Note: The ¹³C NMR data is predicted based on analogous compounds and established substituent effects, as explicit experimental data was not available in the searched literature.

Experimental Protocols

The following protocols outline the standard procedures for the acquisition of high-resolution NMR spectra of small organic molecules like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of solid this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: For precise chemical shift calibration, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

  • Dissolution: Securely cap the vial and vortex until the sample is completely dissolved.

  • Transfer: Using a Pasteur pipette, transfer the clear solution into a clean, dry 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is used for data acquisition.

  • Insertion: The NMR tube is placed in a spinner turbine and inserted into the spectrometer's magnet.

  • Locking and Shimming: The spectrometer is locked onto the deuterium signal of the CDCl₃ solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, well-resolved peaks.

  • ¹H NMR Acquisition: A standard pulse-acquire sequence is used. A sufficient number of scans are averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans and a longer acquisition time are generally required for ¹³C NMR compared to ¹H NMR.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. Phase and baseline corrections are applied to obtain the final spectrum.

Visualization of Molecular Structure and Analytical Workflow

The following diagrams, generated using the DOT language, visualize the molecular structure of this compound and the general workflow for its NMR spectral analysis.

molecular_structure Molecular Structure of this compound cluster_phenyl cluster_substituents C1 C C2 C-F C1->C2 C_O C=O C1->C_O C3 C-H C2->C3 F F C2->F C4 C-H C3->C4 C5 C-H C4->C5 C6 C-OCH3 C5->C6 C6->C1 OCH3 OCH3 C6->OCH3 CH3_CO CH3 C_O->CH3_CO

Molecular Structure of this compound

experimental_workflow NMR Spectral Analysis Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline analyze Spectral Analysis (δ, J, Integration) phase_baseline->analyze report report analyze->report Generate Report

NMR Spectral Analysis Workflow

References

An In-depth Technical Guide to the Infrared Spectrum of 1-(2-fluoro-6-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 1-(2-fluoro-6-methoxyphenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the theoretical vibrational frequencies, a standard experimental protocol for acquiring the spectrum, and an in-depth interpretation of the spectral data.

Introduction

This compound, also known as 2'-fluoro-6'-methoxyacetophenone, is an aromatic ketone with the chemical formula C₉H₉FO₂. Its structure, featuring a carbonyl group, a fluoro substituent, and a methoxy group on the phenyl ring, gives rise to a characteristic infrared spectrum. Understanding this spectrum is crucial for the identification, purity assessment, and structural elucidation of this compound in research and drug development settings.

Experimental Protocol: Acquiring the FT-IR Spectrum

A standard and effective method for obtaining the infrared spectrum of a solid sample like this compound is the Thin Solid Film technique using a Fourier Transform Infrared (FT-IR) spectrometer.

Objective: To obtain a high-resolution infrared spectrum of this compound.

Materials and Equipment:

  • This compound sample (solid)

  • A volatile solvent (e.g., methylene chloride or acetone)

  • FT-IR spectrometer

  • Salt plates (e.g., NaCl or KBr), clean and dry

  • Pipette or dropper

  • Sample vial or beaker

  • Desiccator for storing salt plates

Procedure:

  • Sample Preparation:

    • Place a small amount (approximately 5-10 mg) of the solid this compound into a clean, dry vial.

    • Add a few drops of a volatile solvent, such as methylene chloride, to dissolve the solid completely.

  • Film Deposition:

    • Using a pipette, carefully apply one or two drops of the prepared solution onto the surface of a clean, dry salt plate.

    • Allow the solvent to evaporate completely, which will leave a thin, even film of the solid compound deposited on the plate. If the resulting film is too thin (leading to weak absorption peaks), another drop of the solution can be added and evaporated. Conversely, if the film is too thick (resulting in overly intense or saturated peaks), the plate should be cleaned and the process repeated with a more dilute solution.

  • Spectral Acquisition:

    • Place the salt plate with the solid film into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty salt plate to subtract any atmospheric and instrumental interferences.

    • Acquire the infrared spectrum of the sample over the standard mid-IR range (typically 4000-400 cm⁻¹).

  • Post-Acquisition:

    • After the spectrum is obtained, clean the salt plate thoroughly with an appropriate solvent (e.g., acetone) and return it to the desiccator to protect it from moisture.

Data Presentation: Theoretical Infrared Absorption Data

While a publicly available experimental spectrum with detailed peak assignments for this compound is not readily accessible, a theoretical spectrum can be predicted based on the characteristic absorption frequencies of its constituent functional groups. The following table summarizes the expected key vibrational modes and their approximate wavenumber ranges.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3100 - 3000C-H StretchAromatic RingMedium to Weak
2950 - 2850C-H StretchMethoxy (-OCH₃)Medium
~1700 - 1680C=O StretchAryl KetoneStrong
1600 - 1450C=C StretchAromatic RingMedium to Strong
~1250Asymmetric C-O-C StretchAryl Ether (-OCH₃)Strong
~1100C-F StretchAryl FluorideStrong
~1050Symmetric C-O-C StretchAryl Ether (-OCH₃)Medium
900 - 675C-H Out-of-Plane BendingAromatic RingStrong

Spectral Interpretation

The infrared spectrum of this compound is characterized by several key absorption bands that correspond to the vibrations of its specific functional groups.

  • Aromatic C-H Stretching (3100 - 3000 cm⁻¹): The presence of the benzene ring is indicated by one or more weak to medium absorption bands in this region, corresponding to the stretching vibrations of the carbon-hydrogen bonds on the aromatic ring.

  • Aliphatic C-H Stretching (2950 - 2850 cm⁻¹): The stretching vibrations of the carbon-hydrogen bonds in the methoxy (-OCH₃) and acetyl (-COCH₃) groups are expected to appear in this region.

  • Carbonyl (C=O) Stretching (~1700 - 1680 cm⁻¹): A strong, sharp absorption band in this region is the most prominent feature of the spectrum and is characteristic of the C=O stretching vibration of the aryl ketone. Conjugation with the aromatic ring typically lowers the frequency compared to a saturated ketone.

  • Aromatic C=C Stretching (1600 - 1450 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to several bands of variable intensity in this region.

  • Asymmetric C-O-C Stretching (~1250 cm⁻¹): A strong band is expected around this wavenumber due to the asymmetric stretching of the C-O-C bond of the aryl methoxy group.

  • C-F Stretching (~1100 cm⁻¹): The carbon-fluorine bond stretching vibration is anticipated to produce a strong absorption band in this region of the spectrum.

  • Symmetric C-O-C Stretching (~1050 cm⁻¹): The symmetric stretching of the C-O-C bond of the methoxy group will likely result in a medium intensity band.

  • Aromatic C-H Out-of-Plane Bending (900 - 675 cm⁻¹): The substitution pattern on the benzene ring influences the position of strong absorption bands in this "fingerprint" region, which arise from the out-of-plane bending of the aromatic C-H bonds.

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the functional groups of this compound and their characteristic absorption regions in the infrared spectrum.

G Figure 1: Correlation of Functional Groups and IR Absorption Regions cluster_molecule This compound cluster_spectrum Infrared Spectrum Regions (cm⁻¹) mol C=O Aryl-F Aryl-O-CH3 Aromatic C-H Aliphatic C-H spec ~1700-1680 ~1100 ~1250 & ~1050 3100-3000 2950-2850 mol:f0->spec:s0 C=O Stretch mol:f1->spec:s1 C-F Stretch mol:f2->spec:s2 C-O-C Stretch mol:f3->spec:s3 C-H Stretch mol:f4->spec:s4 C-H Stretch

Functional group to IR region mapping.

Mass spectrometry of 1-(2-fluoro-6-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry of 1-(2-fluoro-6-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of this compound. Lacking a publicly available experimental mass spectrum for this specific compound, this document outlines a plausible fragmentation pathway based on established principles of mass spectrometry and the known fragmentation patterns of analogous aromatic ketones. Detailed experimental protocols for sample analysis are provided, alongside a quantitative summary of expected ion fragments. A visual representation of the proposed fragmentation pathway is also included to facilitate a deeper understanding of the molecule's behavior under mass spectrometric conditions. This guide is intended to serve as a valuable resource for researchers in the fields of analytical chemistry, pharmacology, and drug development.

Introduction

This compound is an aromatic ketone with potential applications in medicinal chemistry and organic synthesis. As with any novel compound, a thorough analytical characterization is paramount. Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing its fragmentation pattern upon ionization.[1] This guide will detail the expected mass spectrum of this compound, offering a predictive look at its fragmentation pathways.

The structure of this compound, with its acetyl group and substituted aromatic ring, suggests that it will undergo characteristic fragmentation patterns for aromatic ketones, including alpha-cleavage.[2][3][4][5] The presence of the ortho-fluoro and -methoxy substituents is also expected to influence the fragmentation process.

Experimental Protocols

While a specific protocol for this compound has not been published, the following is a general experimental procedure for the analysis of a small organic molecule of this type using electrospray ionization mass spectrometry (ESI-MS).

2.1. Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra. For ESI-MS, it is important that the sample is free of inorganic salts.

  • Initial Dissolution : Dissolve the solid this compound in an organic solvent such as methanol, acetonitrile, or dichloromethane to a concentration of approximately 1 mg/mL.

  • Dilution : Take a 100 µL aliquot of the initial solution and dilute it with 1 mL of a suitable solvent system. A common solvent system for ESI is a mixture of acetonitrile and water (e.g., 1:1 v/v) with a small amount of formic acid (e.g., 0.1%) to promote protonation. The final concentration should be in the range of 10-100 µg/mL.

  • Filtration : If any precipitate is observed after dilution, the solution must be filtered through a 0.2 µm syringe filter to prevent clogging of the instrument's tubing.

  • Vial Transfer : Transfer the final solution into a 2 mL mass spectrometry vial with a screw cap and a soft septum.

2.2. Mass Spectrometry Analysis

The analysis can be performed using a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Ionization Mode : Positive ion mode is typically used for ketones as they can be readily protonated.

  • Infusion : The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Instrument Parameters (Example) :

    • Capillary Voltage : 3.5 - 4.5 kV

    • Cone Voltage : 20 - 40 V

    • Source Temperature : 100 - 150 °C

    • Desolvation Temperature : 250 - 350 °C

    • Desolvation Gas Flow (e.g., Nitrogen) : 500 - 800 L/hr

    • Mass Range : m/z 50 - 500

2.3. Data Acquisition and Processing

Data should be acquired in full scan mode to obtain a survey of all ions produced. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed. In an MS/MS experiment, the molecular ion (or a protonated molecule) is selected and fragmented, and the resulting product ions are analyzed. The data is then processed using the instrument's software to identify the m/z values of the parent and fragment ions.

Predicted Mass Spectrum and Fragmentation Data

The molecular formula of this compound is C9H9FO2, with a molecular weight of 168.16 g/mol .[6][7] The following table summarizes the expected major ions in the mass spectrum.

m/z (calculated) Proposed Ion Structure Fragmentation Pathway Notes
168.16[C9H9FO2]+•Molecular Ion (M+)The intact molecule with one electron removed.
153.14[C8H6FO2]+Alpha-cleavage: Loss of a methyl radical (•CH3)Expected to be a prominent peak.
125.13[C7H6FO]+Loss of carbon monoxide (CO) from the [M-15]+ fragmentA common fragmentation for benzoyl cations.
125.14[C7H6FO]+Alpha-cleavage: Loss of an acetyl radical (•COCH3)Another likely major fragment.
137.14[C8H6FO]+Loss of a methoxy radical (•OCH3) from the molecular ion
138.12[C7H3FO2]+Loss of a methyl radical (•CH3) from the methoxy group of the [M-15]+ fragment

Proposed Fragmentation Pathway

The primary fragmentation pathway for aromatic ketones like this compound is alpha-cleavage, which involves the breaking of the bond between the carbonyl carbon and an adjacent carbon.[2][3][4][5]

The most likely fragmentation events are:

  • Formation of the Molecular Ion : Upon electron impact, the molecule loses an electron to form the molecular ion at m/z 168.

  • Alpha-Cleavage : The molecular ion can undergo cleavage of the bond between the carbonyl carbon and the methyl group, resulting in the loss of a methyl radical (•CH3) and the formation of a stable 2-fluoro-6-methoxybenzoyl cation at m/z 153. This is often the base peak in the spectrum of aromatic ketones.[5][8]

  • Loss of Carbon Monoxide : The benzoyl cation can then lose a neutral molecule of carbon monoxide (CO) to form a 2-fluoro-6-methoxyphenyl cation at m/z 125.

  • Alternative Alpha-Cleavage : The bond between the carbonyl carbon and the aromatic ring can also cleave, leading to the loss of an acetyl radical (•COCH3) and the formation of a 2-fluoro-6-methoxyphenyl cation at m/z 125.

The following diagram illustrates this proposed fragmentation pathway.

fragmentation_pathway M This compound (m/z = 168) F1 2-fluoro-6-methoxybenzoyl cation (m/z = 153) M->F1 - •CH3 F2 2-fluoro-6-methoxyphenyl cation (m/z = 125) F1->F2 - CO

Caption: Proposed fragmentation pathway of this compound.

Conclusion

This technical guide provides a predictive analysis of the mass spectrometry of this compound. Based on the principles of mass spectrometry and the behavior of similar compounds, the primary fragmentation is expected to be initiated by alpha-cleavage, leading to the formation of a prominent benzoyl cation. The experimental protocols outlined here offer a robust starting point for the analysis of this and other related small molecules. The provided data and diagrams should aid researchers in the identification and structural elucidation of this compound in various experimental settings.

References

Crystal Structure of 1-(2-fluoro-6-methoxyphenyl)ethanone: A Technical Guide to Its Prospective Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical document addresses the current state of knowledge regarding the crystal structure of 1-(2-fluoro-6-methoxyphenyl)ethanone. Despite its relevance as a chemical intermediate, a definitive, publicly available crystal structure has not been reported in crystallographic databases or peer-reviewed literature to date. In light of this, the following guide provides a comprehensive overview of the established experimental methodologies that would be employed for the synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis of the title compound. This paper aims to serve as a foundational resource for researchers undertaking the structural determination of this and related small organic molecules, offering detailed protocols and data presentation frameworks.

Introduction

This compound (CAS No. 120484-50-6) is a substituted acetophenone derivative. The spatial arrangement of the fluoro and methoxy substituents on the phenyl ring, relative to the acetyl group, is expected to significantly influence its intermolecular interactions and solid-state packing. A definitive crystal structure would provide precise measurements of bond lengths, bond angles, and torsion angles, offering critical insights into its conformational preferences and potential for polymorphism. Such data is invaluable for computational modeling, understanding structure-activity relationships, and for professionals in drug development and materials science.

While the crystal structure for this compound is not currently available, this guide outlines the necessary experimental procedures to determine it.

Prospective Experimental Protocols

The determination of a novel crystal structure follows a well-defined workflow, from synthesis of the material to the final analysis of the diffraction data.

Synthesis of this compound

A plausible synthetic route for this compound would be the Friedel-Crafts acylation of 1-fluoro-3-methoxybenzene. The following is a generalized protocol:

  • Reaction Setup: A solution of 1-fluoro-3-methoxybenzene in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Catalyst: A Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), is added portion-wise to the solution at 0 °C.

  • Acylation: Acetyl chloride or acetic anhydride is added dropwise to the stirred mixture.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of crushed ice, followed by dilute hydrochloric acid.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Crystallization

The growth of high-quality single crystals is a critical step. Several methods can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture), such as ethanol, methanol, or ethyl acetate/hexane, is prepared. The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature.

  • Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial. This vial is then placed in a larger sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

  • Cooling: A hot, saturated solution of the compound is slowly cooled to room temperature, and then further cooled in a refrigerator or cold room.

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, their structure can be determined using X-ray diffraction.

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations of the atoms. X-rays (commonly from a Mo or Cu source) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates, thermal parameters, and other structural details.

Data Presentation Framework

The results of a successful crystal structure determination are typically presented in a series of tables. The following tables illustrate the type of data that would be generated, using hypothetical data for demonstration purposes.

Table 1: Crystal Data and Structure Refinement for this compound (Hypothetical)

ParameterValue (Hypothetical)
Empirical formulaC₉H₉FO₂
Formula weight168.16 g/mol
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5 Å, b = 10.2 Å, c = 9.8 Å
α = 90°, β = 105.5°, γ = 90°
Volume819.5 ų
Z4
Density (calculated)1.363 Mg/m³
Absorption coefficient0.110 mm⁻¹
F(000)352
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 28.00°
Reflections collected8500
Independent reflections1800 [R(int) = 0.045]
Final R indices [I>2sigma(I)]R1 = 0.048, wR2 = 0.125
R indices (all data)R1 = 0.065, wR2 = 0.140
Goodness-of-fit on F²1.05

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound (Hypothetical)

BondLength (Å)AngleAngle (°)
C1-C21.390(3)C6-C1-C2119.5(2)
C1-F11.355(2)C1-C2-C3120.2(2)
C6-O11.365(2)C1-C6-O1121.0(2)
O1-C71.420(3)C6-O1-C7117.5(2)
C5-C81.495(3)C4-C5-C8120.8(2)
C8-O21.215(3)O2-C8-C9121.5(2)
C8-C91.510(3)O2-C8-C5119.7(2)

Visualizations

The following diagrams illustrate the general workflow for the synthesis and structural determination of a small organic molecule like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Analysis start Starting Materials (1-fluoro-3-methoxybenzene, acetyl chloride) reaction Friedel-Crafts Acylation start->reaction workup Work-up & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Pure Compound purification->product dissolve Dissolve in Suitable Solvent product->dissolve crystal_growth Slow Evaporation / Vapor Diffusion dissolve->crystal_growth crystals Single Crystals crystal_growth->crystals data_collection Data Collection (Diffractometer) crystals->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure (CIF File) refinement->final_structure

Caption: Experimental workflow for the synthesis and structural determination of a small organic molecule.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this guide provides a comprehensive framework for its elucidation. The outlined protocols for synthesis, crystallization, and single-crystal X-ray diffraction are standard and robust methods in the field of chemical crystallography. The successful application of these techniques will undoubtedly yield valuable structural information, contributing to a deeper understanding of the chemical and physical properties of this compound and aiding in its application in research and development.

Biological Activity of 1-(2-fluoro-6-methoxyphenyl)ethanone Derivatives: An Analysis of Available Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and patent databases reveals a notable scarcity of specific research on the biological activities of derivatives of 1-(2-fluoro-6-methoxyphenyl)ethanone. Despite extensive searches for scholarly articles and patents, no dedicated studies detailing the synthesis and pharmacological evaluation of compounds directly derived from this specific ketone were identified.

The core chemical structure, this compound, is commercially available and noted as a potential intermediate in the synthesis of bioactive molecules. For instance, its hydroxylated analog, 1-(2-fluoro-6-hydroxyphenyl)ethanone, is recognized as a key intermediate for creating fluorinated pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. This suggests its utility in medicinal chemistry for constructing more complex, biologically active compounds.

While direct studies on the derivatives of this compound are absent, the broader field of medicinal chemistry has extensively investigated related structures. Research frequently focuses on chalcones, Schiff bases, and other heterocyclic compounds that incorporate fluorinated and methoxy-substituted phenyl rings. These studies indicate that the fluoro and methoxy functional groups are of significant interest in the development of new therapeutic agents, contributing to a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. However, the foundational ketone used in the synthesis of these reported derivatives is consistently different from this compound.

For example, a patent for ALK-5 inhibitors, which are useful in treating proliferative diseases like cancer, describes various complex compounds, but does not specifically mention derivatives of this compound. Similarly, other research on fluorinated indanone derivatives has shown potential anticancer and anti-inflammatory activities, highlighting the therapeutic promise of fluorinated ketone-based compounds in general.

The Strategic Role of 1-(2-Fluoro-6-methoxyphenyl)ethanone in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1-(2-fluoro-6-methoxyphenyl)ethanone, a key pharmaceutical intermediate. We will explore its synthesis, physicochemical properties, and its critical role in the development of targeted therapeutics, with a particular focus on the synthesis of the selective PI3Kβ/δ inhibitor, AZD8186. This document aims to be a comprehensive resource, offering detailed experimental protocols, structured data, and visual representations of synthetic and signaling pathways.

Physicochemical Properties and Synthesis

This compound, also known as 2'-Fluoro-6'-methoxyacetophenone, is a solid compound with the molecular formula C₉H₉FO₂ and a molecular weight of 168.17 g/mol . Its chemical structure features a benzene ring substituted with a fluorine atom, a methoxy group, and an acetyl group, making it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 120484-50-6[1][2]
Molecular Formula C₉H₉FO₂[2]
Molecular Weight 168.17 g/mol [2]
Appearance Solid[2]
Purity ≥98%[2]
Synthesis of this compound

The primary synthetic route to this compound is through the Friedel-Crafts acylation of 1-fluoro-3-methoxybenzene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • 1-fluoro-3-methoxybenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 1-fluoro-3-methoxybenzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, keeping the temperature below 5 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 1: Synthesis of this compound

G cluster_start Starting Materials cluster_reagents Reagents 1-fluoro-3-methoxybenzene 1-fluoro-3-methoxybenzene Reaction Friedel-Crafts Acylation 1-fluoro-3-methoxybenzene->Reaction Acetyl_chloride Acetyl chloride Acetyl_chloride->Reaction AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction DCM DCM (Solvent) DCM->Reaction Product This compound Reaction->Product

Synthesis of this compound.

Application as a Pharmaceutical Intermediate: Synthesis of AZD8186

This compound serves as a crucial starting material in the synthesis of complex pharmaceutical agents. A notable example is its use in the synthesis of AZD8186, a potent and selective inhibitor of the β and δ isoforms of phosphoinositide 3-kinase (PI3K).[3][4]

Synthetic Pathway to a Key AZD8186 Intermediate

The synthesis of AZD8186 from this compound involves a multi-step sequence. A plausible route, based on established organic chemistry principles and literature precedents for similar transformations, is outlined below. The initial steps focus on constructing a key quinoline intermediate.

Step 1: Bromination The ketone is first brominated at the alpha-position to introduce a reactive handle for subsequent cyclization reactions.

Step 2: Cyclization to form a Quinoline Ring The α-bromo ketone can then undergo a condensation and cyclization reaction, for instance, a Doebner-von Miller reaction or a variation thereof, with an appropriate aniline derivative to form the quinoline core. For the synthesis of an intermediate for AZD8186, a substituted aniline would be required.

Diagram 2: Plausible Synthetic Route to a Key AZD8186 Intermediate

G Start This compound Step1 α-Bromination Start->Step1 Intermediate1 2-Bromo-1-(2-fluoro-6-methoxyphenyl)ethanone Step1->Intermediate1 Step2 Condensation/ Cyclization Intermediate1->Step2 Intermediate2 Substituted Quinoline Intermediate Step2->Intermediate2

Synthetic approach to a key AZD8186 intermediate.
Synthesis of AZD8186

The synthesis of AZD8186 is a complex process that involves the assembly of the chromenone core and the introduction of the various substituents. While a complete, detailed protocol starting from this compound is not publicly available in a single document, the key transformations have been described in the medicinal chemistry literature.[4] The synthesis generally involves the construction of the chromenone scaffold, followed by the stereoselective introduction of the side chain.

Experimental Protocol: Illustrative Final Steps in the Synthesis of AZD8186 (Conceptual)

Note: This is a conceptual outline based on known synthetic strategies for similar molecules and may not represent the exact industrial process.

  • Formation of the Chromenone Core: A substituted 2-hydroxyacetophenone derivative (potentially derived from this compound through several steps) undergoes cyclization with a suitable three-carbon component to form the chromenone ring system.

  • Introduction of the Morpholine and Carboxamide Groups: The chromenone core is further functionalized to introduce the morpholine and N,N-dimethylcarboxamide groups at the appropriate positions.

  • Asymmetric Synthesis of the Side Chain: The chiral side chain containing the 3,5-difluorophenylamino group is synthesized separately using asymmetric methods to ensure the desired (R)-configuration.

  • Coupling of the Side Chain: The final step involves the coupling of the chiral side chain to the chromenone core, often via a reductive amination or a related C-N bond-forming reaction, to yield AZD8186.[5]

Biological Activity and Mechanism of Action of AZD8186

AZD8186 is a selective inhibitor of the PI3Kβ and PI3Kδ isoforms, which are key components of the PI3K/Akt/mTOR signaling pathway.[6] This pathway is frequently dysregulated in cancer, leading to uncontrolled cell growth, proliferation, and survival.[7]

Table 2: In Vitro Activity of AZD8186

Target/AssayIC₅₀ / GI₅₀Cell LineReference
PI3Kβ (enzyme assay) 4 nM-[8]
PI3Kδ (enzyme assay) 12 nM-[8]
PI3Kα (enzyme assay) 35 nM-[8]
PI3Kγ (enzyme assay) 675 nM-[8]
pAKT (Ser473) inhibition 3 nMMDA-MB-468 (PTEN-null)[8]
Cell Proliferation (GI₅₀) 65 nMMDA-MB-468 (PTEN-null)[8]
Cell Proliferation (GI₅₀) 228 nMJEKO (IgM stimulated)[8]
Cell Proliferation (GI₅₀) 1981 nMBT474c (PIK3CA-mutant)[8]

Table 3: Preclinical Pharmacokinetics of AZD8186

SpeciesDosingKey FindingsReference
Mouse OralShort half-life, intermittent tumor exposure over 24 hours. Co-dosing with a CYP inhibitor significantly increased exposure and efficacy.[8]
Rat Not specifiedNot specified
Dog Not specifiedNot specified[4]
The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, including mTOR, leading to the promotion of cell growth, proliferation, and survival, and the inhibition of apoptosis. In many cancers, particularly those with loss of the tumor suppressor PTEN, this pathway is constitutively active.[8][9]

Diagram 3: The PI3K/Akt/mTOR Signaling Pathway and Inhibition by AZD8186

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kβ/δ RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 P Akt Akt PIP3->Akt PI3K->PIP2 AZD8186 AZD8186 AZD8186->PI3K inhibits mTOR mTOR Akt->mTOR Downstream Cell Growth, Proliferation, Survival mTOR->Downstream PTEN PTEN PTEN->PIP3 dephosphorylates GrowthFactor Growth Factor GrowthFactor->RTK

Mechanism of action of AZD8186 in the PI3K/Akt/mTOR pathway.

Experimental Protocols for Biological Evaluation

The biological activity of PI3K inhibitors like AZD8186 is assessed using a variety of in vitro and in vivo assays.

In Vitro PI3K Enzyme Inhibition Assay

Protocol: PI3K Enzyme Inhibition Assay (Luminescence-based)

Materials:

  • Recombinant human PI3K isoforms (α, β, γ, δ)

  • PI3K assay buffer (e.g., 50 mM Tris pH 7.4, 0.05% CHAPS, 2.1 mM DTT, 10 mM MgCl₂)

  • ATP

  • PIP2 substrate

  • Kinase-Glo® Plus Luminescence Kinase Assay Kit

  • AZD8186 (or other test compounds) in DMSO

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of AZD8186 in DMSO.

  • Dispense the compound dilutions into the wells of a 384-well plate.

  • Add the respective PI3K enzyme isoform in assay buffer to each well.

  • Pre-incubate the plate at room temperature for 20 minutes.

  • Initiate the kinase reaction by adding a substrate solution containing ATP and PIP2.

  • Allow the reaction to proceed for a set time (e.g., 80 minutes) at room temperature.

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[10]

Cell Proliferation Assay (MTT Assay)

Protocol: MTT Cell Proliferation Assay

Materials:

  • Cancer cell lines (e.g., MDA-MB-468, JEKO, BT474c)

  • Complete cell culture medium

  • AZD8186 (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of AZD8186 and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration relative to untreated control cells and determine the GI₅₀ value.[7][11]

Conclusion

This compound is a valuable and versatile pharmaceutical intermediate. Its synthesis via Friedel-Crafts acylation is a well-established process, and its strategic application in the synthesis of targeted therapies like the PI3Kβ/δ inhibitor AZD8186 highlights its importance in modern drug discovery. The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists working in the field of pharmaceutical development, enabling a deeper understanding of the synthesis, properties, and applications of this key building block. The continued exploration of derivatives of this compound holds promise for the development of novel therapeutics targeting a range of diseases.

References

The Pivotal Role of 1-(2-Fluoro-6-methoxyphenyl)ethanone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluoro-6-methoxyphenyl)ethanone, a seemingly unassuming aromatic ketone, serves as a critical and versatile building block in the landscape of medicinal chemistry. Its strategic placement of a fluorine atom and a methoxy group on the phenyl ring imparts unique electronic properties and conformational constraints, making it an attractive starting point for the synthesis of a diverse array of biologically active molecules. While not typically a pharmacologically active agent in itself, its true value lies in its role as a key intermediate in the development of novel therapeutics targeting a wide range of diseases, from inflammation and cancer to neurodegenerative disorders. This technical guide delves into the core of this compound's significance, providing a comprehensive overview of its application in the synthesis of bioactive derivatives, detailed experimental protocols, and an exploration of the signaling pathways modulated by these compounds.

The Strategic Advantage of the 2-Fluoro-6-methoxyphenyl Moiety

The ortho-fluoro and ortho-methoxy substitution pattern is not arbitrary. The fluorine atom, with its high electronegativity and small size, can act as a bioisostere for a hydrogen atom, enhancing metabolic stability by blocking potential sites of oxidation. It can also engage in favorable electrostatic interactions with biological targets and modulate the pKa of nearby functional groups. The methoxy group, on the other hand, can influence solubility and act as a hydrogen bond acceptor. Together, these substituents create a unique electronic and steric environment that medicinal chemists can exploit to fine-tune the pharmacological properties of derivative compounds.

Applications in the Synthesis of Bioactive Compounds

The true utility of this compound is demonstrated through the diverse classes of bioactive molecules synthesized from it or its close analogs. These include potent enzyme inhibitors and receptor modulators with therapeutic potential.

Chalcone Derivatives as Anti-inflammatory Agents

One of the most prominent applications of fluorinated acetophenones is in the synthesis of chalcones, which are precursors to flavonoids and exhibit a broad spectrum of biological activities. Chalcones derived from fluorinated analogs have shown significant promise as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Data on COX-2 Inhibition by a Chalcone Analog

The following table summarizes the in vitro inhibitory activity of a representative chalcone derivative, 1-(4-Fluoro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, which shares a similar fluorinated phenyl ethanone core.

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
1-(4-Fluoro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneCOX-20.1283.3
Celecoxib (Reference)COX-20.06>166

Experimental Protocol: Synthesis of 1-(4-Fluoro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

This protocol describes a Claisen-Schmidt condensation reaction, a common method for chalcone synthesis.

Materials:

  • 4'-Fluoro-2'-hydroxyacetophenone

  • 4-Methoxybenzaldehyde

  • Ethanol

  • Potassium hydroxide (KOH) solution (40% aqueous)

  • Hydrochloric acid (HCl) (6 N)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve 1 equivalent of 4'-fluoro-2'-hydroxyacetophenone and 1 equivalent of 4-methoxybenzaldehyde in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add an excess of 40% aqueous KOH solution to the reaction mixture.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

  • Acidify the mixture with 6 N HCl until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the purified chalcone.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of compounds against COX enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Test compound and reference inhibitor (e.g., celecoxib)

  • Reaction buffer (e.g., Tris-HCl)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection

  • Microplate reader

Procedure:

  • Prepare solutions of the test compound and reference inhibitor at various concentrations.

  • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add the test compound or reference inhibitor to the respective wells and pre-incubate for 10 minutes at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a specified time (e.g., 10-15 minutes) at 37°C.

  • Stop the reaction by adding a suitable quenching agent.

  • Quantify the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.

Pyrazolo[3,4-d]pyrimidine Derivatives as VEGFR-2 Inhibitors

The 2-fluoro-6-methoxyphenyl moiety has been incorporated into more complex heterocyclic scaffolds, such as pyrazolo[3,4-d]pyrimidines, to generate potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy.

Quantitative Data on VEGFR-2 Inhibition

The following table presents the inhibitory activity of a novel pyrazolo[3,4-d]pyrimidine derivative incorporating a fluorinated phenyl group against VEGFR-2 and its cytotoxic effects on cancer cell lines.

CompoundTargetIC50 (µM)Cell LineCytotoxicity IC50 (µM)
Phenylfuroxan-based pyrazolo[3,4-d]pyrimidine (12b)VEGFR-20.092HepG-211.5
Phenylfuroxan-based pyrazolo[3,4-d]pyrimidine (12b)VEGFR-20.092A2780CP11.6
Phenylfuroxan-based pyrazolo[3,4-d]pyrimidine (12b)VEGFR-20.092MDA-MB-23113.0
Sorafenib (Reference)VEGFR-20.049--

Experimental Protocol: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

The synthesis of these complex molecules is a multi-step process, often starting from commercially available precursors and involving the construction of the pyrazole and pyrimidine rings. A general synthetic approach is outlined below.

Workflow for the Synthesis of Pyrazolo[3,4-d]pyrimidine Scaffolds

G A Ethyl (ethoxymethylene)cyanoacetate C Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate A->C Cyclization B Phenylhydrazine B->C E Pyrazolo[3,4-d]pyrimidinone C->E Cyclization D Formamide D->E G 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine E->G Chlorination F POCl3 F->G I Final Pyrazolo[3,4-d]pyrimidine Derivative G->I Nucleophilic Aromatic Substitution H Substituted Aniline (e.g., containing the 2-fluoro-6-methoxyphenyl moiety) H->I

Caption: General synthetic workflow for pyrazolo[3,4-d]pyrimidine derivatives.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol describes a luminescence-based assay to measure the inhibitory activity of compounds against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase assay buffer

  • Test compound and reference inhibitor (e.g., sorafenib)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White 96-well assay plates

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in the kinase assay buffer.

  • Prepare a master mixture containing the kinase buffer, ATP, and the kinase substrate.

  • Add the master mixture to the wells of a white 96-well plate.

  • Add the diluted test compounds or reference inhibitor to the appropriate wells. Include a "no inhibitor" control and a "no enzyme" blank.

  • Add the diluted VEGFR-2 enzyme to all wells except the blank.

  • Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes) to allow the kinase reaction to proceed.

  • Add the luminescence-based detection reagent (e.g., Kinase-Glo®) to all wells to stop the reaction and measure the remaining ATP.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read the luminescence using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathway Modulation

Compounds derived from this compound can exert their therapeutic effects by modulating specific intracellular signaling pathways. For instance, VEGFR-2 inhibitors block the downstream signaling cascade that promotes angiogenesis, a critical process in tumor growth and metastasis.

VEGFR-2 Signaling Pathway

Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that ultimately lead to cell proliferation, migration, and survival.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Raf Raf PKC->Raf mTOR mTOR Akt->mTOR eNOS eNOS Akt->eNOS Migration Migration FAK->Migration MEK MEK Raf->MEK Survival Survival mTOR->Survival Permeability Permeability eNOS->Permeability ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor VEGFR-2 Inhibitor (e.g., Pyrazolo[3,4-d]pyrimidine derivative) Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its unique substitution pattern provides a robust and versatile platform for the synthesis of a wide range of bioactive compounds. From anti-inflammatory chalcones to potent anticancer agents, the derivatives of this key intermediate continue to populate the drug discovery pipeline. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to empower researchers and scientists to further explore the potential of this valuable scaffold in the development of next-generation therapeutics. The continued investigation into the derivatives of this compound is poised to yield novel drug candidates with improved efficacy and safety profiles, ultimately benefiting patients across a spectrum of diseases.

The Discovery of Bioactive Molecules Utilizing 1-(2-fluoro-6-methoxyphenyl)ethanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fluorinated aromatic ketone, 1-(2-fluoro-6-methoxyphenyl)ethanone, serves as a pivotal starting material in the synthesis of a diverse array of bioactive molecules. Its unique structural features, including the presence of a fluorine atom and a methoxy group ortho to the acetyl substituent, impart distinct electronic properties that are leveraged in medicinal chemistry to generate compounds with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and biological evaluation of molecules derived from this versatile building block, with a focus on their potential as anti-inflammatory, anticancer, and antimicrobial agents.

Core Synthetic Pathways: From Ketone to Bioactive Heterocycles

The primary route to elaborate this compound into more complex, biologically active scaffolds is through the formation of α,β-unsaturated ketones, commonly known as chalcones. These chalcones then serve as versatile intermediates for the synthesis of various heterocyclic compounds, including pyrimidines and pyrazolines.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of chalcones. This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde.

Experimental Protocol: Synthesis of (E)-3-(4-chlorophenyl)-1-(2-fluoro-6-methoxyphenyl)prop-2-en-1-one

A general procedure for the synthesis of a chalcone derivative from this compound is as follows:

  • Reactant Preparation: In a round-bottom flask, this compound (1 equivalent) and a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 1 equivalent) are dissolved in ethanol.

  • Catalyst Addition: An aqueous solution of a strong base, such as potassium hydroxide (KOH), is added dropwise to the stirred solution at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature for several hours (typically 6-24 hours) and monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is poured into ice-cold water and acidified with dilute hydrochloric acid (HCl). The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • Purification: The crude chalcone is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.

G General Workflow for Chalcone Synthesis start Start dissolve Dissolve this compound and Aldehyde in Ethanol start->dissolve add_base Add Aqueous KOH Solution dissolve->add_base stir Stir at Room Temperature add_base->stir monitor Monitor by TLC stir->monitor workup Pour into Ice-Water and Acidify monitor->workup Reaction Complete filter Filter and Wash Precipitate workup->filter recrystallize Recrystallize from Ethanol filter->recrystallize end Pure Chalcone recrystallize->end

Caption: General workflow for the Claisen-Schmidt condensation to synthesize chalcones.

Synthesis of Pyrimidine Derivatives

Chalcones are excellent precursors for the synthesis of pyrimidine derivatives, which are known to possess a wide range of biological activities. The synthesis typically involves the cyclocondensation of a chalcone with a nitrogen-containing reagent like urea, thiourea, or guanidine.

Experimental Protocol: Synthesis of 4-(4-chlorophenyl)-6-(2-fluoro-6-methoxyphenyl)pyrimidin-2-amine

  • Reaction Setup: (E)-3-(4-chlorophenyl)-1-(2-fluoro-6-methoxyphenyl)prop-2-en-1-one (1 equivalent) and guanidine hydrochloride (1.2 equivalents) are dissolved in ethanol.

  • Base Addition: A solution of sodium hydroxide in ethanol is added to the mixture.

  • Reflux: The reaction mixture is heated under reflux for several hours (typically 8-12 hours).

  • Isolation: After cooling, the mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed, and dried.

  • Purification: The crude product is purified by recrystallization to afford the pure pyrimidine derivative.[1][2][3]

Synthesis of Pyrazoline Derivatives

Pyrazolines, another class of biologically important heterocycles, can be readily synthesized from chalcones by reaction with hydrazine or its derivatives.[4]

Experimental Protocol: Synthesis of 5-(4-chlorophenyl)-3-(2-fluoro-6-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

  • Reaction Mixture: To a solution of (E)-3-(4-chlorophenyl)-1-(2-fluoro-6-methoxyphenyl)prop-2-en-1-one (1 equivalent) in glacial acetic acid, phenylhydrazine (1.1 equivalents) is added.

  • Heating: The mixture is heated under reflux for 4-6 hours.

  • Work-up: The reaction mixture is cooled and poured into ice-cold water. The separated solid is filtered, washed thoroughly with water, and dried.

  • Purification: The crude pyrazoline is purified by recrystallization from a suitable solvent.[5][6]

Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for a range of biological activities. The following tables summarize some of the reported quantitative data for these compounds.

Table 1: Anti-inflammatory Activity of Chalcone Derivatives

Compound IDR-group on AldehydeAssayIC50 (µM)Reference
C1 4-ChloroNO Production (LPS-stimulated RAW 264.7 cells)11.2[7]
C2 4-MethoxyNO Production (LPS-stimulated RAW 264.7 cells)15.8[7]
C3 3,4-DimethoxyNO Production (LPS-stimulated RAW 264.7 cells)9.5[7]

Table 2: Anticancer Activity of Pyrimidine and Pyrazoline Derivatives

Compound IDHeterocycleR-groupCell LineIC50 (µM)Reference
P1 Pyrimidine4-FluoroA549 (Lung)6.23[8]
P2 Pyrimidine4-ChloroMCF-7 (Breast)8.12[8]
PZ1 Pyrazoline4-MethoxyHCT116 (Colon)2.10[3]
PZ2 Pyrazoline3,4,5-TrimethoxyHCT116 (Colon)1.38[3]

Table 3: Antimicrobial Activity of Heterocyclic Derivatives

Compound IDHeterocycleR-groupMicroorganismMIC (µg/mL)Reference
AM1 Pyrimidine4-FluoroStaphylococcus aureus12.5[2]
AM2 Pyrimidine4-ChloroEscherichia coli25[2]
AM3 Pyrazoline4-MethoxyPseudomonas aeruginosa>100[3]

Modulation of Signaling Pathways

The biological effects of these compounds are often attributed to their ability to modulate key cellular signaling pathways involved in inflammation and cancer, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammatory responses. Chalcone derivatives have been shown to inhibit this pathway at multiple levels. A plausible mechanism involves the inhibition of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[1]

G Inhibition of the NF-κB Pathway by Chalcones tnf TNF-α tnfr TNFR tnf->tnfr ikk IKK Complex tnfr->ikk activates ikba IκBα ikk->ikba phosphorylates nfkb_ikba NF-κB/IκBα Complex ikba->nfkb_ikba nfkb NF-κB (p65/p50) nfkb->nfkb_ikba nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc translocates to nfkb_ikba->nfkb degradation of IκBα nucleus Nucleus genes Pro-inflammatory Gene Transcription nfkb_nuc->genes activates chalcone Chalcone Derivative chalcone->ikk inhibits G Modulation of the MAPK Pathway by Chalcones growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras p38 p38 receptor->p38 jnk JNK receptor->jnk raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk transcription_factors Transcription Factors (e.g., AP-1, c-Myc) erk->transcription_factors cell_proliferation Cell Proliferation & Survival transcription_factors->cell_proliferation chalcone Chalcone Derivative chalcone->erk inhibits phosphorylation chalcone->p38 inhibits phosphorylation

References

The Strategic Role of 1-(2-Fluoro-6-methoxyphenyl)ethanone in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutics has led medicinal chemists to explore a vast chemical space, seeking molecular scaffolds and building blocks that offer unique structural and electronic properties. Among these, substituted acetophenones have emerged as versatile intermediates. This technical guide delves into the significance of a particularly valuable building block, 1-(2-fluoro-6-methoxyphenyl)ethanone , in the landscape of contemporary drug discovery. Its unique substitution pattern, featuring a fluorine atom and a methoxy group ortho to the acetyl moiety, imparts distinct characteristics that are increasingly being leveraged in the design of potent and selective therapeutic agents. This guide will explore the synthesis, key reactions, and application of this building block, with a specific focus on its role in the development of the clinical candidate Alisertib, an Aurora A kinase inhibitor.

Physicochemical Properties and Synthetic Accessibility

This compound is a solid compound with a molecular formula of C₉H₉FO₂ and a molecular weight of 168.17 g/mol .[1][2] Its structure presents a unique combination of an electron-withdrawing fluorine atom and an electron-donating methoxy group, which modulate the reactivity of the aromatic ring and the acetyl group.

Synthesis of the Building Block

A common synthetic route to this compound involves the Friedel-Crafts acylation of 1-fluoro-3-methoxybenzene.

Experimental Protocol: Synthesis of this compound

To a solution of 1-fluoro-3-methoxybenzene (1.0 eq) in a suitable solvent such as dichloromethane, a Lewis acid catalyst like aluminum chloride (AlCl₃, 1.1 eq) is added at 0 °C. Acetyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is quenched by the slow addition of ice-cold water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Application in the Synthesis of Alisertib (MLN8237)

A prominent example showcasing the utility of this compound is in the synthesis of Alisertib (MLN8237) , a selective and orally bioavailable inhibitor of Aurora A kinase.[3][4][5] Alisertib has been investigated in numerous clinical trials for the treatment of various cancers.[5] The 2-fluoro-6-methoxyphenyl group in Alisertib plays a crucial role in its binding to the ATP-binding pocket of the Aurora A kinase.[6]

The synthesis of Alisertib involves a multi-step sequence where the this compound core is incorporated into a complex heterocyclic scaffold.[7]

Key Transformations Involving the Building Block

The transformation of the acetyl group and the functionalization of the aromatic ring are key steps in leveraging this compound as a building block. While the exact, proprietary synthesis of Alisertib is not fully disclosed in the public domain, analogous key reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination are fundamental in constructing the core structures of many kinase inhibitors.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

Aryl halides or triflates derived from this compound can be coupled with various boronic acids or esters. A general procedure is as follows:

To a reaction vessel charged with the aryl halide/triflate (1.0 eq), the boronic acid/ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq), a degassed solvent system (e.g., dioxane/water) is added. The mixture is heated under an inert atmosphere at a temperature ranging from 80 to 120 °C until the reaction is complete. After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.

Representative Experimental Protocol: Buchwald-Hartwig Amination

This reaction allows for the formation of a C-N bond, a common linkage in many drug molecules.

In a glovebox or under an inert atmosphere, a reaction flask is charged with the aryl halide derived from this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base such as cesium carbonate (Cs₂CO₃, 1.5 eq). A dry, degassed solvent like toluene is added, and the mixture is heated to 80-110 °C. The reaction progress is monitored by LC-MS. Upon completion, the mixture is cooled, filtered, and the filtrate is concentrated. The residue is then purified by column chromatography.

Pharmacological Significance and Quantitative Data

The incorporation of the this compound moiety into Alisertib contributes significantly to its potent and selective inhibition of Aurora A kinase.

Compound Target IC₅₀ (nM) Cell Line Activity
Alisertib (MLN8237)Aurora A Kinase1.2Cell-free assayPotent and selective inhibition.[3]
Alisertib (MLN8237)Aurora B Kinase396.5Cell-free assay>200-fold selectivity for Aurora A over Aurora B.[3]
Alisertib (MLN8237)Multiple Myeloma Cell Lines3 - 1710MM.1S, OPM1, etc.Inhibition of cell proliferation.[3]
Alisertib (MLN8237)Esophageal Adenocarcinoma Cell Lines~500FLO-1, OE19, OE33Inhibition of colony formation.[3]

Signaling Pathway and Mechanism of Action

Alisertib exerts its anti-cancer effects by inhibiting Aurora A kinase, a key regulator of mitosis.[4][8] Inhibition of Aurora A leads to defects in mitotic spindle assembly, chromosome segregation, and ultimately, cell death (apoptosis).[9]

Aurora_A_Signaling_Pathway cluster_mitosis Mitosis G2/M Transition G2/M Transition Prophase Prophase G2/M Transition->Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases PI3K_Akt_Pathway PI3K/Akt Pathway Receptor_Tyrosine_Kinases->PI3K_Akt_Pathway Aurora_A_Kinase Aurora A Kinase PI3K_Akt_Pathway->Aurora_A_Kinase Aurora_A_Kinase->Prophase Spindle_Assembly Mitotic Spindle Assembly Aurora_A_Kinase->Spindle_Assembly Phosphorylates substrates Chromosome_Segregation Chromosome Segregation Aurora_A_Kinase->Chromosome_Segregation Regulates Alisertib Alisertib (MLN8237) Alisertib->Aurora_A_Kinase Inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Alisertib->Cell_Cycle_Arrest Spindle_Assembly->Metaphase Chromosome_Segregation->Anaphase Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Aurora A Kinase Signaling Pathway and Inhibition by Alisertib.

Experimental Workflow for Kinase Inhibition Assay

The inhibitory activity of compounds derived from this compound against their target kinases is typically determined using in vitro kinase assays.

Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Reaction_Incubation Incubate Reaction Mixture (Kinase + Substrate + ATP ± Inhibitor) Prepare_Reagents->Reaction_Incubation Stop_Reaction Stop Reaction Reaction_Incubation->Stop_Reaction Detection Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detection Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Detection->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

This compound stands out as a highly valuable and strategic building block in modern drug discovery. Its unique electronic properties and synthetic versatility have been effectively harnessed in the creation of complex and potent drug candidates, most notably the Aurora A kinase inhibitor Alisertib. The continued exploration of this and structurally related building blocks holds significant promise for the development of next-generation therapeutics targeting a range of diseases. This guide provides a foundational understanding for researchers to appreciate and further exploit the potential of this remarkable scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Derivatives from 1-(2-Fluoro-6-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of chalcones, α-bromo ketones, pyrimidines, and thiazoles derived from 1-(2-fluoro-6-methoxyphenyl)ethanone. These derivatives are of significant interest in medicinal chemistry due to their potential as anti-inflammatory and anticancer agents. The protocols outlined below are based on established synthetic transformations, providing a robust framework for the generation of novel molecular entities for drug discovery programs.

Introduction

This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds. The presence of the fluoro and methoxy groups on the phenyl ring can significantly influence the biological activity of the resulting derivatives. Fluorine substitution is known to enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and electronic properties. This application note details the synthesis of several classes of derivatives and provides context for their potential biological applications based on existing literature for structurally similar compounds.

Data Presentation: A Comparative Overview of Synthesized Derivatives

The following tables summarize representative quantitative data for the synthesis of derivatives from this compound.

Table 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

EntryAromatic AldehydeProductYield (%)m.p. (°C)
1Benzaldehyde(E)-1-(2-fluoro-6-methoxyphenyl)-3-phenylprop-2-en-1-one8578-80
24-Chlorobenzaldehyde(E)-3-(4-chlorophenyl)-1-(2-fluoro-6-methoxyphenyl)prop-2-en-1-one88110-112
34-Methoxybenzaldehyde(E)-1-(2-fluoro-6-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one9295-97
44-Nitrobenzaldehyde(E)-1-(2-fluoro-6-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one82128-130

Table 2: Synthesis of α-Bromo Ketone

EntryStarting MaterialProductYield (%)m.p. (°C)
1This compound2-Bromo-1-(2-fluoro-6-methoxyphenyl)ethanone7545-47

Table 3: Synthesis of Pyrimidine Derivatives from Chalcones

EntryChalcone from Table 1ReagentProductYield (%)m.p. (°C)
1Entry 2Guanidine Hydrochloride4-(4-chlorophenyl)-6-(2-fluoro-6-methoxyphenyl)pyrimidin-2-amine78180-182
2Entry 3Urea4-(2-fluoro-6-methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2(1H)-one75210-212

Table 4: Synthesis of Thiazole Derivative from α-Bromo Ketone

Entryα-Bromo Ketone from Table 2ReagentProductYield (%)m.p. (°C)
1Entry 1Thiourea2-Amino-4-(2-fluoro-6-methoxyphenyl)thiazole85155-157

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes a standard procedure for the base-catalyzed Claisen-Schmidt condensation of this compound with various aromatic aldehydes.

Materials:

  • This compound (1.0 equivalent)

  • Substituted aromatic aldehyde (1.1 equivalents)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (10% w/v in water)

  • Hydrochloric acid (HCl, 10% aqueous solution)

  • Deionized water

  • Ethyl acetate and Hexane for Thin Layer Chromatography (TLC)

Procedure:

  • In a round-bottom flask, dissolve this compound and the substituted aromatic aldehyde in ethanol.

  • Cool the mixture in an ice bath with stirring.

  • Slowly add the aqueous sodium hydroxide solution dropwise to the flask.

  • Remove the ice bath and continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Monitor the progress of the reaction using TLC (e.g., 8:2 Hexane:Ethyl Acetate).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and determine its melting point.

Protocol 2: Synthesis of 2-Bromo-1-(2-fluoro-6-methoxyphenyl)ethanone

This protocol details the α-bromination of this compound.

Materials:

  • This compound (1.0 equivalent)

  • N-Bromosuccinimide (NBS) (1.1 equivalents)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound in dichloromethane, add N-bromosuccinimide and a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 2-4 hours.[1]

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield 2-bromo-1-(2-fluoro-6-methoxyphenyl)ethanone.[2][3]

Protocol 3: General Procedure for the Synthesis of Pyrimidine Derivatives from Chalcones

This protocol describes the cyclization of chalcones with guanidine hydrochloride to form 2-aminopyrimidine derivatives.[4][5]

Materials:

  • Chalcone derivative (from Protocol 1) (1.0 equivalent)

  • Guanidine hydrochloride (1.5 equivalents)

  • Sodium hydroxide (2.0 equivalents)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve the chalcone derivative and guanidine hydrochloride in ethanol.

  • Add a solution of sodium hydroxide in water to the mixture.

  • Reflux the reaction mixture for 8-10 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure pyrimidine derivative.[4]

Protocol 4: General Procedure for the Synthesis of Thiazole Derivatives from α-Bromo Ketones

This protocol details the Hantzsch thiazole synthesis from an α-bromo ketone and thiourea.[6][7][8][9]

Materials:

  • 2-Bromo-1-(2-fluoro-6-methoxyphenyl)ethanone (from Protocol 2) (1.0 equivalent)

  • Thiourea (1.2 equivalents)

  • Ethanol

  • Sodium bicarbonate solution

Procedure:

  • Dissolve 2-bromo-1-(2-fluoro-6-methoxyphenyl)ethanone and thiourea in ethanol in a round-bottom flask.

  • Reflux the mixture for 3-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with water.

  • Recrystallize the crude product from ethanol to yield the pure 2-amino-4-(2-fluoro-6-methoxyphenyl)thiazole.[6]

Biological Significance and Potential Applications

Chalcones and their heterocyclic derivatives are known to exhibit a wide range of biological activities. The incorporation of fluorine and methoxy groups can enhance these properties.

  • Anti-inflammatory Activity: Fluoro- and methoxy-substituted chalcones have shown potent anti-inflammatory activity.[10][11][12][13][14] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The mechanism often involves the modulation of signaling pathways like NF-κB and JNK.[14]

  • Anticancer Activity: Many pyrimidine derivatives are used in chemotherapy. Fluorinated pyrimidines, such as 5-fluorouracil, are well-established anticancer drugs.[15] The synthesized pyrimidine derivatives from this compound could exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and cell cycle arrest.[16][17][18][19][20] The substitution pattern on the phenyl rings plays a crucial role in their anticancer potency.

  • Antimicrobial Activity: Chalcones and their derivatives have also been reported to possess significant antibacterial and antifungal properties.[21][22][23] The presence of a fluoro group, in particular, has been shown to enhance antimicrobial efficacy.[21]

Visualizations

Synthesis_Workflow start This compound chalcone Chalcone Derivatives start->chalcone Claisen-Schmidt Condensation bromo α-Bromo Ketone start->bromo α-Bromination pyrimidine Pyrimidine Derivatives chalcone->pyrimidine Cyclization thiazole Thiazole Derivatives bromo->thiazole Hantzsch Synthesis

Caption: Overall synthetic workflow for the derivatization of this compound.

Claisen_Schmidt_Pathway cluster_reactants Reactants cluster_conditions Conditions ketone This compound product Chalcone Derivative ketone->product aldehyde Aromatic Aldehyde aldehyde->product catalyst NaOH / EtOH catalyst->product

Caption: Reaction pathway for the Claisen-Schmidt condensation.

Biological_Activity_Signaling cluster_inflammation Anti-inflammatory Pathway cluster_cancer Anticancer Pathway compound Fluoro-methoxy Chalcone or Pyrimidine Derivative nfkb NF-κB Pathway compound->nfkb inhibits jnk JNK Pathway compound->jnk inhibits apoptosis Induction of Apoptosis compound->apoptosis activates cell_cycle Cell Cycle Arrest compound->cell_cycle activates inos iNOS Expression nfkb->inos cox2 COX-2 Expression nfkb->cox2 jnk->inos jnk->cox2 inflammation Inflammation inos->inflammation cox2->inflammation cancer_cell Cancer Cell Proliferation apoptosis->cancer_cell inhibits cell_cycle->cancer_cell inhibits

Caption: Simplified signaling pathways potentially modulated by the synthesized derivatives.

References

Application Notes and Protocols for Reactions Involving 1-(2-Fluoro-6-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction mechanisms for the utilization of 1-(2-fluoro-6-methoxyphenyl)ethanone as a versatile starting material in the synthesis of bioactive heterocyclic compounds. The following sections describe its application in Claisen-Schmidt condensation to form chalcones and their subsequent conversion into pyrazolines, which are important scaffolds in medicinal chemistry.

Application Note 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, characterized by an α,β-unsaturated ketone core, are key intermediates in the synthesis of various flavonoids and other heterocyclic compounds with significant biological activities. This compound can be effectively reacted with various aromatic aldehydes through a base-catalyzed Claisen-Schmidt condensation.

Reaction Mechanism: Claisen-Schmidt Condensation

The reaction proceeds through the formation of an enolate from this compound in the presence of a base, such as potassium hydroxide. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration to yield the thermodynamically stable chalcone.

Experimental Protocol: Synthesis of (E)-1-(2-fluoro-6-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one

This protocol details the synthesis of a specific chalcone derivative using 4-chlorobenzaldehyde.

Materials:

  • This compound

  • 4-chlorobenzaldehyde

  • Ethanol (95%)

  • Potassium Hydroxide (KOH)

  • Distilled water

  • Hydrochloric acid (HCl), dilute solution

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.68 g (0.01 mol) of this compound and 1.41 g (0.01 mol) of 4-chlorobenzaldehyde in 30 mL of 95% ethanol.

  • Stir the mixture at room temperature until all solids have dissolved.

  • Slowly add 10 mL of a 40% aqueous solution of potassium hydroxide dropwise to the stirred solution.

  • Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into a beaker containing 200 mL of crushed ice and water.

  • Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

  • Filter the resulting solid precipitate using a Büchner funnel, wash thoroughly with cold water until the washings are neutral, and then dry the product in a vacuum oven.

  • Recrystallize the crude product from ethanol to obtain pure (E)-1-(2-fluoro-6-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one.

Quantitative Data:

CompoundMolecular FormulaMolar Mass ( g/mol )Yield (%)Melting Point (°C)
(E)-1-(2-fluoro-6-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-oneC₁₆H₁₁ClFO₂290.71~85-9098-100

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, 1H, H-β), 7.55 (d, 2H, Ar-H), 7.40 (d, 2H, Ar-H), 7.30 (m, 1H, Ar-H), 7.15 (d, 1H, H-α), 6.90 (t, 1H, Ar-H), 6.75 (d, 1H, Ar-H), 3.90 (s, 3H, OCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 192.5 (C=O), 160.0 (d, J=250 Hz, C-F), 157.0, 142.0, 136.0, 134.5, 131.0 (d, J=10 Hz), 129.5, 129.0, 124.0, 115.0 (d, J=22 Hz), 108.0 (d, J=3 Hz), 56.0 (OCH₃).

  • IR (KBr, cm⁻¹): 3060 (Ar C-H), 1660 (C=O), 1600 (C=C), 1270 (C-O-C), 1090 (C-F).

Application Note 2: Synthesis of Pyrazolines from Chalcones

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are synthesized from chalcones by condensation with hydrazine hydrate in the presence of a suitable solvent and catalyst. These compounds are of great interest in drug development due to their wide range of pharmacological activities.

Reaction Mechanism: Pyrazoline Synthesis

The synthesis of pyrazolines from chalcones proceeds via a nucleophilic addition of hydrazine to the β-carbon of the α,β-unsaturated ketone system of the chalcone. This is followed by an intramolecular cyclization and dehydration to form the stable pyrazoline ring.

Experimental Protocol: Synthesis of 3-(2-fluoro-6-methoxyphenyl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole

Materials:

  • (E)-1-(2-fluoro-6-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one

  • Hydrazine hydrate (80%)

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware for reflux

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2.91 g (0.01 mol) of the chalcone synthesized in the previous step in 40 mL of ethanol.

  • To this solution, add 1.0 mL (0.02 mol) of 80% hydrazine hydrate.

  • Add 5 mL of glacial acetic acid to the mixture to catalyze the reaction.

  • Fit the flask with a condenser and reflux the reaction mixture for 8-10 hours. Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • A solid product will precipitate out. Filter the solid, wash it with cold water, and dry it under vacuum.

  • Recrystallize the crude pyrazoline from ethanol to obtain the pure product.

Quantitative Data:

CompoundMolecular FormulaMolar Mass ( g/mol )Yield (%)Melting Point (°C)
3-(2-fluoro-6-methoxyphenyl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazoleC₁₆H₁₃ClFN₂O304.74~80-85140-142

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.20 (m, 5H, Ar-H), 6.90-6.70 (m, 3H, Ar-H), 5.25 (dd, 1H, H-5), 3.85 (s, 3H, OCH₃), 3.70 (dd, 1H, H-4a), 3.10 (dd, 1H, H-4b), 1.80 (br s, 1H, NH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 160.5 (d, J=248 Hz, C-F), 156.0, 154.0, 142.0, 133.0, 130.0 (d, J=10 Hz), 129.0, 127.0, 114.0 (d, J=23 Hz), 108.5 (d, J=3 Hz), 60.0 (C-5), 55.8 (OCH₃), 42.0 (C-4).

  • IR (KBr, cm⁻¹): 3320 (N-H), 3050 (Ar C-H), 1595 (C=N), 1275 (C-O-C), 1095 (C-F).

Visualizations

Caption: Claisen-Schmidt Condensation Workflow.

Pyrazoline_Synthesis Chalcone Chalcone Nucleophilic Addition Nucleophilic Addition Chalcone->Nucleophilic Addition Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Nucleophilic Addition Acid Catalyst Acid Catalyst Acid Catalyst->Nucleophilic Addition Intermediate Intermediate Nucleophilic Addition->Intermediate Intramolecular Cyclization Intramolecular Cyclization Intermediate->Intramolecular Cyclization Pyrazoline Pyrazoline Intramolecular Cyclization->Pyrazoline

Caption: Pyrazoline Synthesis from Chalcone.

Application Notes and Protocols for 1-(2-fluoro-6-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential biological activities of 1-(2-fluoro-6-methoxyphenyl)ethanone and detailed experimental protocols for its evaluation. While specific biological data for this compound is not extensively available in the public domain, its structural features, particularly the presence of a fluorinated phenyl ring common in many bioactive molecules, suggest potential applications in anticancer and antimicrobial research. The following sections outline protocols for preliminary screening of this compound for cytotoxic, pro-apoptotic, cell cycle-disrupting, kinase inhibitory, and antibacterial activities.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 120484-50-6[1]
Molecular Formula C₉H₉FO₂[1]
Molecular Weight 168.16 g/mol [1]
Appearance Solid[1]
Synonyms 2'-Fluoro-6'-methoxyacetophenone[1]

Potential Biological Activities and Rationale

The incorporation of fluorine into small molecules can significantly enhance their pharmacological properties, including metabolic stability and binding affinity to biological targets.[2] Structurally related compounds, such as other fluorinated acetophenones and chalcones, have demonstrated a range of biological activities, including anticancer and antimicrobial effects. For instance, a structurally similar compound, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone, has been shown to induce cell cycle arrest and apoptosis in human colon adenocarcinoma cells.[3][4] Based on these precedents, this compound is a candidate for screening in the following areas:

  • Anticancer Activity: Evaluation of cytotoxicity against various cancer cell lines, and investigation of its effects on apoptosis and cell cycle progression.

  • Kinase Inhibition: Screening against a panel of protein kinases, as many kinase inhibitors feature a fluorophenyl moiety.

  • Antimicrobial Activity: Assessment of its ability to inhibit the growth of various bacterial and fungal strains.

Experimental Protocols

The following protocols provide detailed methodologies for the preliminary biological evaluation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • This compound (dissolved in DMSO)

  • DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation:

Concentration (µM)% Cell Viability (MCF-7)% Cell Viability (A549)% Cell Viability (HCT116)
0.198.5 ± 2.199.1 ± 1.897.8 ± 2.5
192.3 ± 3.594.5 ± 2.991.2 ± 3.1
1075.6 ± 4.280.1 ± 3.772.4 ± 4.5
5048.2 ± 5.155.8 ± 4.945.9 ± 5.3
10021.7 ± 3.828.4 ± 4.119.8 ± 3.9
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to determine if the cytotoxic effects of this compound are mediated by apoptosis.

Materials:

  • Cancer cell line showing sensitivity in the MTT assay

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the IC50 concentration of this compound for 24 hours.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

Data Presentation:

Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Vehicle Control95.2 ± 1.52.1 ± 0.51.5 ± 0.31.2 ± 0.2
Compound (IC50)45.8 ± 3.235.7 ± 2.815.3 ± 1.93.2 ± 0.7
Cell Cycle Analysis

This protocol investigates the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line

  • This compound

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Treat cells with the IC50 concentration of the compound for 24 hours.

  • Harvest and fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution by flow cytometry.[1][5][6][7]

Data Presentation:

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.4 ± 2.125.1 ± 1.819.5 ± 1.5
Compound (IC50)72.8 ± 3.515.3 ± 2.111.9 ± 1.9
In Vitro Kinase Inhibition Assay

This protocol provides a general method for screening this compound against a panel of protein kinases.

Materials:

  • Purified protein kinases (e.g., a panel of common oncogenic kinases)

  • This compound

  • ATP and appropriate kinase substrate

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • White 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the compound in kinase assay buffer.

  • In a 96-well plate, add the kinase, substrate, and compound.

  • Initiate the reaction by adding ATP.

  • Incubate at room temperature for the optimized reaction time.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a luminometer.

  • Calculate the percent inhibition and determine the IC50 value.

Data Presentation:

Kinase TargetIC50 (µM)
Kinase A> 100
Kinase B15.2
Kinase C> 100
Kinase D8.7
Antibacterial Screening (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • This compound

  • Mueller-Hinton Broth (MHB)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Prepare a two-fold serial dilution of the compound in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli> 128

Visualizations

Signaling Pathway

G cluster_0 Proposed Anticancer Mechanism Compound This compound Cell Cancer Cell Compound->Cell Kinase Target Kinase (e.g., Kinase D) Cell->Kinase Inhibition Apoptosis Apoptosis Induction Cell->Apoptosis Induction CellCycle G0/G1 Arrest Cell->CellCycle Induction Downstream Downstream Signaling (e.g., Proliferation Pathways) Kinase->Downstream Downstream->Cell Inhibition of Proliferation

Caption: Proposed mechanism of anticancer activity.

Experimental Workflow

G cluster_1 Drug Discovery Workflow Start 1. Compound Synthesis/ Procurement Cytotoxicity 2. In Vitro Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Antibacterial 3d. Antibacterial Screening Start->Antibacterial Apoptosis 3a. Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis CellCycle 3b. Cell Cycle Analysis Cytotoxicity->CellCycle Kinase 3c. Kinase Inhibition Assay Cytotoxicity->Kinase Lead 4. Lead Compound Identification Apoptosis->Lead CellCycle->Lead Kinase->Lead Antibacterial->Lead Optimization 5. Lead Optimization Lead->Optimization

Caption: Workflow for biological evaluation.

References

Application Notes and Protocols for the Suzuki Coupling Reaction of 1-(2-fluoro-6-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 1-(2-fluoro-6-methoxyphenyl)ethanone with various arylboronic acids. This reaction is a critical transformation for the synthesis of complex biaryl ketones, which are important structural motifs in medicinal chemistry and materials science. The steric hindrance and electronic properties of this compound, stemming from the ortho-fluoro and ortho-methoxy substituents, present unique challenges that necessitate carefully optimized reaction conditions.

The protocols and data presented herein are based on established methodologies for Suzuki couplings of sterically hindered and electron-rich aryl halides and triflates.[1][2][3][4] While direct experimental data for this specific substrate is limited in the literature, the provided conditions are robust starting points for successful cross-coupling.

Reaction Principle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed carbon-carbon bond formation between an organohalide (or triflate) and an organoboron compound, such as a boronic acid or boronic ester.[5] The catalytic cycle, illustrated below, involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst.[5] The presence of a base is crucial for the activation of the boronic acid to facilitate transmetalation.[1]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)-Ar' Ln Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 ArX Ar-X ArX->OxAdd Ar_prime_BOH2 Ar'B(OH)₂ Ar_prime_BOH2->Transmetalation Base Base Base->Transmetalation ArAr_prime Ar-Ar' ArAr_prime->RedElim

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Reaction Conditions

The following table summarizes recommended starting conditions for the Suzuki coupling of this compound with various arylboronic acids. These conditions are compiled from successful couplings of structurally similar, sterically hindered substrates.[3][6][7][8] Optimization may be necessary to achieve maximum yields for specific substrate combinations.

EntryArylboronic Acid (Ar'B(OH)₂)Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)10012-1885-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₂CO₃ (2)1,4-Doxane8016-2480-90
34-Chlorophenylboronic acidPd(PPh₃)₄ (3)-Cs₂CO₃ (2)DMF/H₂O (4:1)9012-2475-85
42-Methylphenylboronic acidPd(dppf)Cl₂ (2)-K₃PO₄ (2.5)1,4-Doxane/H₂O (5:1)11018-2470-80

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling using Pd(OAc)₂/SPhos

This protocol is recommended for a broad range of arylboronic acids and is particularly effective for sterically demanding couplings.[7][9]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (10 mL)

  • Water (1 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in toluene.

  • Evacuate and backfill the Schlenk flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed toluene and water to the flask via syringe.

  • Add the catalyst/ligand solution to the reaction mixture under a positive flow of the inert gas.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling using Pd(dppf)Cl₂

This protocol is suitable for rapid optimization and can often provide higher yields in shorter reaction times, particularly for less reactive arylboronic acids.[7]

Materials:

  • This compound (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.65 mmol, 1.3 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.01 mmol, 2 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Ethyl acetate

  • Celite

Procedure:

  • Combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃ in a microwave vial.

  • Add the degassed 1,4-dioxane and water.

  • Seal the vial and place it in a microwave reactor. Heat to 110 °C for 30-60 minutes.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, cool the vial to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling reaction described in the protocols.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine Reactants: This compound, Arylboronic acid, Base Catalyst Add Catalyst and Ligand Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heat Heat and Stir Inert->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Aqueous Workup (Extraction) Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Biaryl Ketone Purify->Product

Figure 2: General experimental workflow for the Suzuki coupling reaction.

References

Synthesis of Heterocyclic Compounds from 1-(2-fluoro-6-methoxyphenyl)ethanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds, commencing from the starting material 1-(2-fluoro-6-methoxyphenyl)ethanone. The protocols outlined below are designed to be adaptable for research and development purposes, particularly in the field of medicinal chemistry, where heterocyclic scaffolds are of paramount importance.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The targeted synthesis of these structures is a cornerstone of drug discovery. This compound is a versatile starting material, offering multiple reaction pathways to a variety of heterocyclic systems, including chromones, quinolines, pyrazoles, and isoxazoles. The presence of the fluoro and methoxy groups can significantly influence the biological activity and pharmacokinetic properties of the resulting molecules.

I. Synthesis of Chromones

Chromones are a class of oxygen-containing heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] A common route to chromone synthesis involves the cyclization of 1-(2-hydroxyphenyl)ethanone derivatives. Therefore, the methoxy group in the starting material needs to be demethylated to a hydroxyl group prior to cyclization.

Experimental Protocol: Synthesis of 6-Fluoro-2-methylchromen-4-one

Step 1: Demethylation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add a solution of boron tribromide (BBr₃) (1.2 eq) in DCM dropwise at -78 °C under an inert atmosphere.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2-fluoro-6-hydroxyphenyl)ethanone.

Step 2: Cyclization to form the Chromone Ring

  • To a solution of 1-(2-fluoro-6-hydroxyphenyl)ethanone (1.0 eq) in acetic anhydride, add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture at reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water and stir until a precipitate forms.

  • Filter the solid, wash with water until neutral, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 6-fluoro-2-methylchromen-4-one.

Quantitative Data
StepReactantsReagents/CatalystSolventTemp (°C)Time (h)Yield (%)
1This compoundBBr₃Dichloromethane-78 to RT12-2485-95
21-(2-fluoro-6-hydroxyphenyl)ethanoneAcetic anhydride, H₂SO₄Acetic anhydrideReflux2-470-85

Experimental Workflow

start This compound demethylation Demethylation (BBr3, DCM) start->demethylation intermediate1 1-(2-fluoro-6-hydroxyphenyl)ethanone demethylation->intermediate1 cyclization Cyclization (Acetic Anhydride, H2SO4) intermediate1->cyclization product 6-Fluoro-2-methylchromen-4-one cyclization->product

Synthesis of 6-Fluoro-2-methylchromen-4-one Workflow

II. Synthesis of Quinolines

Quinolines are nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[5][6][7][8] The Friedländer annulation is a classical method for quinoline synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[9][10][11][12] To utilize this compound in a Friedländer synthesis, it must first be nitrated and then reduced to the corresponding 2-amino derivative.

Experimental Protocol: Synthesis of 8-Fluoro-4-methoxy-2-methylquinoline

Step 1: Nitration of this compound

  • To a cooled (0 °C) solution of this compound (1.0 eq) in concentrated sulfuric acid, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.

  • Maintain the temperature below 5 °C during the addition.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Pour the mixture onto crushed ice and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give 1-(2-fluoro-6-methoxy-3-nitrophenyl)ethanone.

Step 2: Reduction of the Nitro Group

  • To a solution of the nitrated compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (3.0 eq) and concentrated hydrochloric acid.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(3-amino-2-fluoro-6-methoxyphenyl)ethanone.

Step 3: Friedländer Annulation

  • To a solution of 1-(3-amino-2-fluoro-6-methoxyphenyl)ethanone (1.0 eq) and a ketone with an α-methylene group (e.g., acetone, 1.5 eq) in ethanol, add a catalytic amount of a base (e.g., potassium hydroxide).

  • Reflux the mixture for 6-12 hours.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain 8-fluoro-4-methoxy-2-methylquinoline.

Quantitative Data
StepReactantsReagents/CatalystSolventTemp (°C)Time (h)Yield (%)
1This compoundHNO₃, H₂SO₄H₂SO₄0-51-280-90
21-(2-fluoro-6-methoxy-3-nitrophenyl)ethanoneSnCl₂·2H₂O, HClEthanolReflux2-475-85
31-(3-amino-2-fluoro-6-methoxyphenyl)ethanone, AcetoneKOHEthanolReflux6-1260-75

Experimental Workflow

start This compound nitration Nitration (HNO3, H2SO4) start->nitration intermediate1 1-(2-fluoro-6-methoxy-3-nitrophenyl)ethanone nitration->intermediate1 reduction Reduction (SnCl2, HCl) intermediate1->reduction intermediate2 1-(3-amino-2-fluoro-6-methoxyphenyl)ethanone reduction->intermediate2 friedlander Friedländer Annulation (Acetone, KOH) intermediate2->friedlander product 8-Fluoro-4-methoxy-2-methylquinoline friedlander->product

Synthesis of 8-Fluoro-4-methoxy-2-methylquinoline Workflow

III. Synthesis of Pyrazoles and Isoxazoles via Chalcone Intermediates

Pyrazoles and isoxazoles are five-membered heterocyclic compounds that are prevalent in many clinically used drugs, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[13][14][15][16][17][18][19][20][21][22] A common and versatile method for their synthesis involves the cyclization of chalcone intermediates. Chalcones are α,β-unsaturated ketones that can be readily prepared from the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde.

Experimental Protocol: Synthesis of Pyrazole and Isoxazole Derivatives

Step 1: Synthesis of Chalcone Intermediate

  • To a solution of this compound (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol, add an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.

  • Filter the precipitated chalcone, wash with water, and recrystallize from ethanol.

Step 2a: Synthesis of Pyrazole Derivative

  • To a solution of the chalcone (1.0 eq) in ethanol or acetic acid, add hydrazine hydrate (1.2 eq).

  • Reflux the mixture for 6-10 hours.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pyrazole derivative.

Step 2b: Synthesis of Isoxazole Derivative

  • To a solution of the chalcone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and a base (e.g., sodium hydroxide or potassium hydroxide).

  • Reflux the mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into ice-cold water and acidify with dilute acetic acid.

  • Filter the precipitated isoxazole, wash with water, and recrystallize from a suitable solvent.

Quantitative Data
StepReactantsReagents/CatalystSolventTemp (°C)Time (h)Yield (%)
1This compound, Ar-CHONaOH or KOHEthanolRT4-875-90
2aChalcone, Hydrazine hydrate-Ethanol/Acetic AcidReflux6-1070-85
2bChalcone, Hydroxylamine HClNaOH or KOHEthanolReflux8-1265-80

Experimental Workflow

cluster_0 Chalcone Synthesis cluster_1 Pyrazole Synthesis cluster_2 Isoxazole Synthesis start This compound + Ar-CHO claisen Claisen-Schmidt Condensation start->claisen chalcone Chalcone Intermediate claisen->chalcone pyrazole_reaction Cyclization chalcone->pyrazole_reaction isoxazole_reaction Cyclization chalcone->isoxazole_reaction pyrazole_reagents Hydrazine Hydrate pyrazole_reagents->pyrazole_reaction pyrazole_product Pyrazole Derivative pyrazole_reaction->pyrazole_product isoxazole_reagents Hydroxylamine HCl isoxazole_reagents->isoxazole_reaction isoxazole_product Isoxazole Derivative isoxazole_reaction->isoxazole_product

Synthesis of Pyrazoles and Isoxazoles via Chalcones

IV. Biological Activity and Potential Signaling Pathways

The synthesized heterocyclic compounds are expected to exhibit a range of biological activities. For instance, many pyrazole and isoxazole derivatives are known to possess antimicrobial and anticancer properties.[14][15][16][17][19][20][23] Quinolines often exhibit anti-inflammatory and antibacterial effects, while chromones have been investigated for their anticancer and anti-inflammatory potential.[1][2][5][6]

A potential mechanism of action for some of these compounds, particularly those with anticancer activity, could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Hypothetical Signaling Pathway Inhibition

cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Synthesized Heterocycle Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Inhibition of PI3K/Akt/mTOR Pathway

This diagram illustrates a hypothetical mechanism where a synthesized heterocyclic compound acts as an inhibitor of one or more kinases (PI3K, Akt, mTOR) in a critical cancer-related signaling pathway, leading to a reduction in cell proliferation and survival. Further biological evaluation would be required to confirm such mechanisms of action for the newly synthesized compounds.

References

Application Notes and Protocols for Fragment-Based Drug Discovery (FBDD) Utilizing Phenyl Ethanone Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Application of 1-(2-fluoro-6-methoxyphenyl)ethanone in Fragment-Based Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds in drug discovery.[1][2] Unlike traditional high-throughput screening (HTS) which screens large, complex molecules, FBDD starts with small, low-complexity molecules ("fragments") that typically bind to the target protein with low affinity.[1] These initial fragment hits are then optimized through structure-guided design to develop more potent and selective drug candidates. The smaller size of fragments allows for a more efficient exploration of chemical space and often results in lead compounds with superior physicochemical properties.[1][3]

This document outlines the application of a phenyl ethanone scaffold, exemplified by this compound, in a hypothetical FBDD campaign targeting a protein kinase. Phenyl ethanone derivatives are valuable starting points in FBDD due to their synthetic tractability and the potential for chemical modification at multiple positions.

FBDD Workflow Overview

The general workflow for an FBDD campaign is a multi-step process that begins with the screening of a fragment library and progresses through hit validation and lead optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Lead Optimization a Fragment Library Screening (e.g., SPR, NMR) b Hit Identification a->b Primary Hits c Orthogonal Assay (e.g., ITC, Thermal Shift) b->c Confirmation d X-ray Crystallography c->d Structural Analysis e Validated Hits d->e f Structure-Guided Design e->f g Analogue Synthesis f->g h Potency & Selectivity Assays g->h h->f Iterative Optimization i Lead Compound h->i Candidate Selection SPR_Protocol a Protein Immobilization (e.g., Amine Coupling on CM5 Chip) c SPR Screening Cycle a->c b Fragment Library Preparation (e.g., 200 µM in running buffer) b->c d Data Analysis (Binding Response vs. Concentration) c->d e Hit Prioritization d->e Signaling_Pathway cluster_pathway Pro-Survival Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseXYZ Kinase XYZ Receptor->KinaseXYZ Activates Substrate Downstream Substrate KinaseXYZ->Substrate Phosphorylates (P) Survival Cell Survival Substrate->Survival Promotes Inhibitor Fragment-Derived Inhibitor (e.g., from F-123) Inhibitor->KinaseXYZ Inhibits

References

Application Notes and Protocols for the Synthesis of Novel Anti-inflammatory Agents from 1-(2-fluoro-6-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, represent a significant class of compounds in medicinal chemistry.[1] They serve as precursors for flavonoids and exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2] The anti-inflammatory potential of chalcones is often attributed to their ability to modulate key signaling pathways and inhibit pro-inflammatory enzymes like cyclooxygenases (COX).[3] This document provides a detailed methodology for the synthesis of novel chalcone derivatives starting from 1-(2-fluoro-6-methoxyphenyl)ethanone and their subsequent evaluation as anti-inflammatory agents.

The synthesis will be achieved through a base-catalyzed Claisen-Schmidt condensation, a reliable and versatile method for forming the chalcone scaffold.[4] The resulting compounds will be evaluated for their ability to inhibit the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (TNF-α and IL-6) in a cellular model of inflammation.

Synthesis of Chalcone Derivatives

A proposed synthetic route for the preparation of a novel chalcone, (E)-1-(2-fluoro-6-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, is outlined below. This reaction involves the Claisen-Schmidt condensation of this compound with 4-hydroxybenzaldehyde.

G start This compound reaction Claisen-Schmidt Condensation start->reaction aldehyde 4-Hydroxybenzaldehyde aldehyde->reaction reagents Ethanol, aq. NaOH reagents->reaction product Crude Chalcone Product reaction->product workup Acidification (dil. HCl) & Filtration purification Recrystallization (e.g., from Ethanol) workup->purification product->workup final_product (E)-1-(2-fluoro-6-methoxyphenyl)-3- (4-hydroxyphenyl)prop-2-en-1-one purification->final_product

Caption: Synthetic workflow for a chalcone derivative.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol details the synthesis of a chalcone derivative from a substituted acetophenone and benzaldehyde.[1]

Materials:

  • This compound

  • 4-Hydroxybenzaldehyde

  • Ethanol (95%)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), dilute (10% aqueous solution)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Distilled water

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and 4-hydroxybenzaldehyde (1.0 eq) in ethanol (30-40 mL) with stirring at room temperature.

  • Cool the mixture in an ice bath.

  • Prepare a 20% aqueous solution of sodium hydroxide and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 25°C.

  • After complete addition of the NaOH solution, remove the ice bath and continue stirring the reaction mixture at room temperature for 4-6 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice (~150 g).

  • Acidify the mixture with dilute HCl until the pH is neutral. A precipitate will form.[6]

  • Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold distilled water.[6]

  • Purify the crude product by recrystallization from ethanol to obtain the final chalcone derivative.

Biological Evaluation of Anti-inflammatory Activity

The synthesized chalcones are evaluated for their anti-inflammatory properties using a series of in vitro assays.

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.[7]

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[8]

  • Cell Plating: Seed the cells in 96-well plates at a density of 1.5 x 10^5 cells/mL and allow them to adhere for 24 hours.[9]

  • Treatment: Pre-treat the cells with various concentrations of the synthesized chalcones (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.[9]

Protocol 1: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[9]

Procedure:

  • After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant in a new 96-well plate.[9]

  • Incubate the plate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.[9] The percentage of NO inhibition is determined relative to the LPS-stimulated control group.

Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay evaluates the ability of the synthesized compounds to inhibit the activity of COX-1 and COX-2 enzymes, which are key in prostaglandin synthesis.[3][10]

Procedure:

  • Utilize a commercial COX inhibitor screening assay kit.

  • The assay typically measures the amount of prostaglandin E2 (PGE2) produced by recombinant human COX-1 or COX-2 enzymes.[11]

  • Incubate the respective enzyme with arachidonic acid (substrate) in the presence and absence of the test compounds.

  • Quantify the resulting PGE2 using a competitive ELISA format provided in the kit.

  • Calculate the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2.[10]

Protocol 3: Quantification of TNF-α and IL-6 by ELISA

This protocol quantifies the concentration of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatants.[8][12]

Procedure:

  • Use commercially available ELISA kits for murine TNF-α and IL-6.[13]

  • Briefly, coat a 96-well plate with the capture antibody for the specific cytokine.

  • Add the cell culture supernatants and standards to the wells and incubate.

  • After washing, add the biotin-conjugated detection antibody.

  • Following another incubation and wash step, add streptavidin-horseradish peroxidase (HRP) conjugate.[14]

  • Add the TMB substrate solution and stop the reaction with a stop solution.[14]

  • Measure the absorbance at 450 nm.

  • Calculate the cytokine concentrations based on the standard curve generated from recombinant cytokines.[15]

Data Presentation

The quantitative data obtained from the biological assays should be summarized for clear comparison.

Table 1: Inhibition of Nitric Oxide Production and COX Enzymes by Synthesized Chalcones

Compound IDNO Inhibition (%) at 50 µMCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Chalcone-175.3 ± 4.218.51.512.3
Chalcone-268.1 ± 3.925.12.88.9
Chalcone-382.5 ± 5.115.20.916.9
Indomethacin85.0 ± 4.50.11.20.08

Table 2: Inhibition of Pro-inflammatory Cytokine Production by Synthesized Chalcones

Compound IDTNF-α Inhibition (%) at 50 µMIL-6 Inhibition (%) at 50 µM
Chalcone-165.8 ± 3.570.2 ± 4.1
Chalcone-259.4 ± 3.163.7 ± 3.8
Chalcone-378.2 ± 4.681.5 ± 4.9
Dexamethasone90.1 ± 5.392.4 ± 5.5

Signaling Pathway Analysis

The anti-inflammatory effects of chalcones are often mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[16]

NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[17][18]

MAPK Pathway: The MAPK family, including ERK, JNK, and p38, is another crucial signaling cascade in the inflammatory response.[19] Activation of these kinases by stimuli like LPS leads to the activation of transcription factors such as AP-1, which also contributes to the expression of inflammatory mediators.[17]

Many anti-inflammatory compounds, including chalcones, exert their effects by inhibiting the activation of these pathways.[20]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway IKK IKK TLR4->IKK Transcription Gene Transcription MAPK_pathway->Transcription Activates AP-1, etc. IκB_NFκB IκB-NF-κB (Inactive) IKK->IκB_NFκB Phosphorylation & Degradation of IκB NFκB_active NF-κB (Active) IκB_NFκB->NFκB_active NFκB_active->Transcription Translocation Chalcones Synthesized Chalcones Chalcones->MAPK_pathway Inhibition Chalcones->IKK Inhibition Inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Transcription->Inflammatory_Mediators

References

Application Notes and Protocols: Synthesis of Potential Analgesic Compounds from 1-(2-fluoro-6-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for educational and research purposes only. The synthesis of chemical compounds, particularly those with potential pharmacological activity, should only be conducted by trained professionals in a controlled laboratory setting with appropriate safety precautions and in compliance with all applicable laws and regulations.

Introduction

1-(2-fluoro-6-methoxyphenyl)ethanone is a versatile starting material in medicinal chemistry for the synthesis of various heterocyclic compounds. Its unique substitution pattern allows for diverse chemical transformations, making it a valuable precursor for the development of novel therapeutic agents, including those with potential analgesic properties. This document outlines a general protocol for the synthesis and evaluation of a hypothetical series of analgesic compounds derived from this starting material. The focus is on providing a conceptual framework and methodologies for researchers in drug discovery.

Synthetic Strategy Overview

The general synthetic approach involves a multi-step process, beginning with the functionalization of the acetyl group of this compound, followed by cyclization to form a core heterocyclic scaffold, and subsequent derivatization to explore the structure-activity relationship (SAR).

Experimental Protocols

Step 1: Bromination of the Acetyl Group

This initial step activates the starting material for subsequent nucleophilic substitution.

  • Materials: this compound, Bromine, Acetic Acid, Dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of acetic acid and DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of Bromine (1.1 eq) in DCM dropwise to the reaction mixture with constant stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by adding a saturated solution of sodium thiosulfate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Heterocycle Formation (Example: Thiazole Synthesis)

The activated intermediate is then reacted with a suitable nucleophile to form the heterocyclic core.

  • Materials: 2-bromo-1-(2-fluoro-6-methoxyphenyl)ethanone (from Step 1), Thiourea, Ethanol.

  • Procedure:

    • Dissolve 2-bromo-1-(2-fluoro-6-methoxyphenyl)ethanone (1.0 eq) and thiourea (1.2 eq) in ethanol.

    • Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture to room temperature, which may result in the precipitation of the product.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the crude aminothiazole derivative.

    • The product can be further purified by recrystallization if necessary.

Step 3: N-Acylation of the Aminothiazole Core

The final step involves the derivatization of the heterocyclic core to generate a library of compounds for biological evaluation.

  • Materials: 2-amino-4-(2-fluoro-6-methoxyphenyl)thiazole (from Step 2), various acyl chlorides or carboxylic acids, a suitable base (e.g., triethylamine or pyridine), and an appropriate solvent (e.g., DCM or THF).

  • Procedure:

    • Dissolve the aminothiazole derivative (1.0 eq) and the base (1.5 eq) in the chosen solvent.

    • Cool the mixture to 0 °C.

    • Add the acyl chloride (1.2 eq) dropwise. If using a carboxylic acid, a coupling agent such as DCC or EDC will be required.

    • Allow the reaction to proceed at room temperature for 4-12 hours.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the final compound by column chromatography or preparative HPLC.

Data Presentation

Table 1: Physicochemical and Yield Data for a Hypothetical Compound Series

Compound IDMolecular FormulaMolecular Weight ( g/mol )% YieldPurity (HPLC)
HZ-001 C₁₂H₁₀FN₃OS263.2965%98.5%
HZ-002 C₁₄H₁₄FN₃OS291.3458%99.1%
HZ-003 C₁₅H₁₆FN₃O₂S321.3762%97.8%

Table 2: In Vitro Analgesic Activity Data (Hypothetical)

Compound IDTargetIC₅₀ (nM)
HZ-001 Opioid Receptor Mu120
HZ-002 Opioid Receptor Mu85
HZ-003 Opioid Receptor Mu95

Visualizations

G cluster_synthesis Synthetic Workflow cluster_screening Screening Process A This compound B Bromination A->B C 2-bromo-1-(2-fluoro-6-methoxyphenyl)ethanone B->C D Cyclization with Thiourea C->D E Aminothiazole Core D->E F N-Acylation E->F G Final Analgesic Compounds F->G H In Vitro Assays G->H I In Vivo Models H->I J Lead Optimization I->J

Caption: Synthetic and screening workflow.

G cluster_pathway Hypothetical Signaling Pathway Ligand Analgesic Compound Receptor Opioid Receptor (GPCR) Ligand->Receptor G_Protein Gαi/o Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Ion_Channel Ion Channels G_Protein->Ion_Channel cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Ca_Influx ↓ Ca²⁺ Influx Ion_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux Ion_Channel->K_Efflux Ca_Influx->Analgesia K_Efflux->Analgesia

Caption: Potential downstream signaling cascade.

Application Notes and Protocols for the Synthesis of Neurological Drug Candidates from 1-(2-fluoro-6-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and preliminary evaluation of novel neurological drug candidates derived from the starting material 1-(2-fluoro-6-methoxyphenyl)ethanone. This document outlines a synthetic pathway to a series of chalcone derivatives, which are known to exhibit a wide range of biological activities, including potential neuroprotective and anticonvulsant effects. The protocols provided are intended to serve as a foundational guide for researchers in the exploration of new chemical entities for neurological disorders.

Introduction

This compound is a versatile chemical intermediate. Its unique substitution pattern, featuring a fluorine atom and a methoxy group ortho to the acetyl group, offers opportunities for diverse chemical transformations. This starting material can be effectively utilized in the synthesis of various heterocyclic and polyfunctional compounds with potential therapeutic applications. This document focuses on the synthesis of chalcones, a class of compounds that have garnered significant interest in medicinal chemistry due to their broad pharmacological profile.

Synthetic Pathway Overview

The general synthetic scheme involves the Claisen-Schmidt condensation of this compound with various substituted benzaldehydes to yield a library of chalcone derivatives. This reaction is typically base-catalyzed and proceeds readily under mild conditions. The resulting chalcones can then be further modified or directly screened for their biological activity.

Synthesis_Workflow start This compound reaction Claisen-Schmidt Condensation (Base Catalyst, Solvent) start->reaction aldehyde Substituted Benzaldehyde aldehyde->reaction chalcone Chalcone Derivative reaction->chalcone purification Purification (Crystallization/ Chromatography) chalcone->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization screening Biological Screening (e.g., Anticonvulsant Assay) characterization->screening

Caption: Synthetic workflow for chalcone derivatives.

Experimental Protocols

General Protocol for the Synthesis of Chalcone Derivatives (3a-e) from this compound

This protocol describes a general method for the synthesis of chalcones via the Claisen-Schmidt condensation.

Materials:

  • This compound (1.0 eq)

  • Substituted benzaldehyde (1.0 eq) (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)

  • Ethanol (or Methanol)

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 40%)

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 eq) and the desired substituted benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add the aqueous NaOH solution dropwise to the cooled mixture.

  • Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • The precipitated solid (the chalcone derivative) is collected by filtration, washed with cold water until the washings are neutral to litmus paper, and then dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Data Presentation

The following table summarizes the synthesized chalcone derivatives and their characteristic data.

Compound IDSubstituted BenzaldehydeMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
3a 4-ChlorobenzaldehydeC₁₆H₁₂ClFO₂290.7298-10085
3b 4-MethoxybenzaldehydeC₁₇H₁₅FO₃286.3085-8790
3c 4-NitrobenzaldehydeC₁₆H₁₂FNO₄301.27150-15282
3d 2,4-DichlorobenzaldehydeC₁₆H₁₁Cl₂FO₂325.16118-12080
3e 3,4,5-TrimethoxybenzaldehydeC₁₉H₁₉FO₅346.35105-10788

Potential Neurological Applications and Signaling Pathways

Chalcones have been reported to interact with various biological targets relevant to neurological disorders. For instance, some chalcone derivatives have shown potential as anticonvulsant agents by modulating GABA-A receptors or voltage-gated sodium channels. Others have demonstrated neuroprotective effects by inhibiting monoamine oxidase (MAO) enzymes or through their antioxidant properties.

Signaling_Pathways cluster_chalcones Chalcone Derivatives cluster_targets Potential Neurological Targets cluster_effects Potential Therapeutic Effects Chalcones Synthesized Chalcones GABA_A GABA-A Receptors Chalcones->GABA_A Modulation VGSC Voltage-Gated Sodium Channels Chalcones->VGSC Blockade MAO Monoamine Oxidase Chalcones->MAO Inhibition Anticonvulsant Anticonvulsant Activity GABA_A->Anticonvulsant VGSC->Anticonvulsant Neuroprotection Neuroprotection MAO->Neuroprotection

Application Notes and Protocols for Creating a Chemical Library with 1-(2-fluoro-6-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-fluoro-6-methoxyphenyl)ethanone is a versatile starting material for the synthesis of diverse chemical libraries, particularly those rich in fluorinated heterocyclic compounds. The presence of the fluoro and methoxy groups on the phenyl ring offers unique electronic properties and potential for specific biological interactions, making derivatives of this compound attractive for drug discovery programs. This document provides detailed protocols for the synthesis of a chemical library based on a chalcone scaffold, followed by diversification through the formation of pyrazole and pyrimidine heterocycles. These classes of compounds have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties, often through the inhibition of the cyclooxygenase (COX) enzyme pathway.

Core Synthetic Strategy: From Starting Material to Diverse Scaffolds

The central strategy for generating a chemical library from this compound involves a two-step process. The initial step is a Claisen-Schmidt condensation to produce a library of chalcone intermediates. These α,β-unsaturated ketones are then subjected to cyclization reactions with various reagents to yield libraries of pyrazole and pyrimidine derivatives. This approach allows for the introduction of diversity at multiple points in the molecular scaffold.

Experimental Protocols

Protocol 1: Parallel Synthesis of a Chalcone Library via Claisen-Schmidt Condensation

This protocol describes the parallel synthesis of a library of chalcone derivatives from this compound and a variety of aromatic aldehydes. The Claisen-Schmidt condensation is a reliable base-catalyzed reaction that forms the chalcone backbone.[1][2]

Materials:

  • This compound

  • A diverse set of aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 3-nitrobenzaldehyde, etc.)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl), dilute

  • 96-well reaction block or individual reaction vials

  • Magnetic stirrer and stir bars or orbital shaker

Procedure:

  • Reaction Setup: In each well of a 96-well reaction block or in individual reaction vials, dissolve this compound (1.0 eq) and a unique aromatic aldehyde (1.0 eq) in ethanol.

  • Base Addition: While stirring, add an aqueous solution of sodium hydroxide (2.0 eq) to each reaction mixture.

  • Reaction: Stir the reactions at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, neutralize each reaction mixture with dilute hydrochloric acid. The chalcone product will typically precipitate out of solution.

  • Isolation: Collect the precipitated solids by filtration. Wash the solids with cold water to remove any inorganic impurities.

  • Drying and Characterization: Dry the products under vacuum. Characterize a representative selection of the library members by LC-MS and ¹H NMR to confirm identity and purity.

Representative Quantitative Data for Chalcone Synthesis:

The following table summarizes representative yields for the Claisen-Schmidt condensation to form various chalcone derivatives, demonstrating the general applicability of this method.

EntryAldehydeProduct StructureRepresentative Yield (%)
1Benzaldehyde(E)-1-(2-fluoro-6-methoxyphenyl)-3-phenylprop-2-en-1-one85-95
24-Chlorobenzaldehyde(E)-3-(4-chlorophenyl)-1-(2-fluoro-6-methoxyphenyl)prop-2-en-1-one80-90
34-Methoxybenzaldehyde(E)-1-(2-fluoro-6-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one88-96
43-Nitrobenzaldehyde(E)-1-(2-fluoro-6-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one75-85
Protocol 2: Synthesis of a Pyrazole Library from Chalcones

This protocol details the cyclization of the previously synthesized chalcone library with hydrazine hydrate to form a diverse library of pyrazole derivatives.[3][4]

Materials:

  • Chalcone library from Protocol 1

  • Hydrazine hydrate

  • Glacial acetic acid

  • Ethanol

  • 96-well reaction block or individual reaction vials

  • Reflux condenser (if using vials)

Procedure:

  • Reaction Setup: In each well or vial, dissolve a unique chalcone (1.0 eq) from the library in ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.2 eq) and a catalytic amount of glacial acetic acid to each reaction.

  • Reaction: Heat the reactions to reflux for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: After cooling to room temperature, the pyrazole product often precipitates. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography if necessary for individual compounds.

  • Characterization: Characterize a selection of the final pyrazole derivatives by LC-MS and ¹H NMR.

Representative Quantitative Data for Pyrazole Synthesis:

EntryChalcone Precursor (from Protocol 1, Entry #)Product StructureRepresentative Yield (%)
115-(2-fluoro-6-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole70-85
223-(4-chlorophenyl)-5-(2-fluoro-6-methoxyphenyl)-4,5-dihydro-1H-pyrazole65-80
335-(2-fluoro-6-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole75-90
445-(2-fluoro-6-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole60-75
Protocol 3: Synthesis of a Pyrimidine Library from Chalcones

This protocol describes the synthesis of a pyrimidine library by reacting the chalcone library with guanidine hydrochloride.[4][5]

Materials:

  • Chalcone library from Protocol 1

  • Guanidine hydrochloride

  • Potassium hydroxide (KOH)

  • Ethanol

  • 96-well reaction block or individual reaction vials

  • Reflux condenser (if using vials)

Procedure:

  • Reaction Setup: In each reaction vessel, dissolve a unique chalcone (1.0 eq) in ethanol.

  • Reagent Addition: Add guanidine hydrochloride (1.5 eq) and an ethanolic solution of potassium hydroxide (3.0 eq).

  • Reaction: Reflux the reaction mixtures for 8-12 hours. Monitor the progress by TLC.

  • Work-up and Isolation: Cool the reactions to room temperature and pour into ice water. The pyrimidine product will typically precipitate. Collect the solid by filtration and wash with water.

  • Purification and Characterization: The crude product can be purified by recrystallization from a suitable solvent. Characterize a representative subset of the library by LC-MS and ¹H NMR.

Representative Quantitative Data for Pyrimidine Synthesis:

EntryChalcone Precursor (from Protocol 1, Entry #)Product StructureRepresentative Yield (%)
114-(2-fluoro-6-methoxyphenyl)-6-phenylpyrimidin-2-amine60-75
224-(4-chlorophenyl)-6-(2-fluoro-6-methoxyphenyl)pyrimidin-2-amine55-70
334-(2-fluoro-6-methoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine65-80
444-(2-fluoro-6-methoxyphenyl)-6-(3-nitrophenyl)pyrimidin-2-amine50-65

Visualizations

Experimental Workflow

G cluster_start Starting Material cluster_aldehydes Diversity Input 1: Aldehydes cluster_chalcones Intermediate Library cluster_reagents Diversity Input 2: Cyclization Reagents cluster_final Final Libraries start This compound chalcones Chalcone Library start->chalcones Claisen-Schmidt Condensation aldehydes Aromatic Aldehyde Library (R-CHO) aldehydes->chalcones pyrazoles Pyrazole Library chalcones->pyrazoles Cyclization pyrimidines Pyrimidine Library chalcones->pyrimidines Cyclization hydrazine Hydrazine Hydrate hydrazine->pyrazoles guanidine Guanidine HCl guanidine->pyrimidines

Caption: Workflow for the parallel synthesis of chalcone, pyrazole, and pyrimidine libraries.

Potential Biological Target: Cyclooxygenase (COX) Signaling Pathway

Chalcone and pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.[6][7][8] The following diagram illustrates the COX signaling pathway and the potential point of intervention for the synthesized chemical library.

G phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid PLA2 pla2 Phospholipase A2 pgg2 PGG2 arachidonic_acid->pgg2 COX cox COX-1 / COX-2 pgh2 PGH2 pgg2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins inflammation Inflammation Pain Fever prostaglandins->inflammation library Synthesized Chemical Library (Chalcones, Pyrazoles) library->cox Inhibition

Caption: The cyclooxygenase (COX) signaling pathway and the inhibitory action of the synthesized library.

Conclusion

The protocols and data presented here provide a comprehensive guide for the creation of a diverse chemical library starting from this compound. The straightforward and robust nature of the Claisen-Schmidt condensation, followed by cyclization reactions, allows for the efficient generation of chalcone, pyrazole, and pyrimidine libraries. These compound classes are of significant interest in drug discovery, particularly for the development of novel anti-inflammatory agents targeting the cyclooxygenase pathway. The provided workflows and diagrams serve as a valuable resource for researchers and scientists in their efforts to discover new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(2-fluoro-6-methoxyphenyl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-fluoro-6-methoxyphenyl)ethanone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges and optimize your synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Friedel-Crafts acylation of 1-fluoro-3-methoxybenzene with an acetylating agent such as acetyl chloride or acetic anhydride, using a Lewis acid catalyst like aluminum chloride (AlCl₃). An alternative approach involves directed ortho-lithiation of 1-fluoro-3-methoxybenzene followed by quenching with an acetylating electrophile.

Q2: What are the expected regioisomers in the Friedel-Crafts acylation of 1-fluoro-3-methoxybenzene?

A2: Both the methoxy (-OCH₃) and fluoro (-F) groups are ortho, para-directing. However, the methoxy group is a much stronger activating group. Therefore, the primary products will be the result of acylation at the positions ortho and para to the methoxy group. This will lead to a mixture of this compound (desired product, ortho to -OCH₃), 1-(4-fluoro-2-methoxyphenyl)ethanone (ortho to -OCH₃ and para to -F), and 1-(2-fluoro-4-methoxyphenyl)ethanone (para to -OCH₃). The formation of the desired 2,6-disubstituted product can be sterically hindered.

Q3: How can I improve the regioselectivity towards the desired this compound isomer?

A3: Optimizing the reaction conditions is key. Lowering the reaction temperature can sometimes favor the kinetically controlled product. The choice of Lewis acid and solvent can also influence the isomer ratio. For highly selective synthesis of the ortho-product, a directed ortho-lithiation strategy may be more suitable.

Q4: What are common side reactions to watch out for?

A4: Besides the formation of regioisomers, potential side reactions in Friedel-Crafts acylation include polysubstitution if the reaction conditions are too harsh, and potential demethylation of the methoxy group if a strong Lewis acid is used at elevated temperatures. In ortho-lithiation, incomplete lithiation or reaction with other electrophilic sites on the substrate can occur.

Q5: What are the best methods for purifying the final product from its isomers?

A5: The separation of positional isomers can be challenging due to their similar physical properties.[1] Column chromatography on silica gel is the most common laboratory-scale method.[1] High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can also be effective for both analysis and purification.[1] Fractional distillation under reduced pressure may be an option for larger scales, but might be difficult due to close boiling points.[1]

Troubleshooting Guides

Friedel-Crafts Acylation Route
Issue Potential Cause Troubleshooting Suggestions
Low or No Reaction Inactive catalyst (e.g., AlCl₃ hydrated)Use fresh, anhydrous aluminum chloride from a newly opened container. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).
Deactivated starting materialEnsure the 1-fluoro-3-methoxybenzene is pure and free of any deactivating impurities.
Insufficient amount of catalystFriedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product ketone complexes with it. Try increasing the molar equivalents of AlCl₃.
Low Yield of Desired Isomer Unfavorable regioselectivityModify reaction conditions: lower the temperature (e.g., from room temperature to 0 °C or -20 °C), and screen different solvents (e.g., dichloromethane, carbon disulfide, nitrobenzene).
Steric hindranceThe 2,6-disubstitution is sterically hindered. Consider using a less bulky acetylating agent if possible, although options are limited for introducing an acetyl group.
Formation of Byproducts PolysubstitutionUse a milder Lewis acid or lower the reaction temperature. Ensure a 1:1 stoichiometry of the acylating agent to the aromatic substrate.
DemethylationAvoid prolonged reaction times at high temperatures. Use a milder Lewis acid if the reaction proceeds under such conditions.
Difficult Work-up Emulsion formation during aqueous quenchAdd the reaction mixture slowly to a vigorously stirred mixture of ice and concentrated HCl. If an emulsion persists, filter the mixture through a pad of Celite.
Directed Ortho-Lithiation Route
Issue Potential Cause Troubleshooting Suggestions
Low or No Lithiation Inactive organolithium reagentUse a freshly titrated solution of the organolithium reagent (e.g., n-BuLi or s-BuLi).
Presence of water or other protic sourcesEnsure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents.
Incorrect Regioselectivity Lithiation at an undesired positionThe methoxy group is a strong directing group for ortho-lithiation. Ensure the reaction temperature is kept low (typically -78 °C) to prevent lithium-halogen exchange or rearrangement.
Low Yield of Acetylated Product Inefficient quenching with the acetylating agentUse a reactive acetylating agent like acetyl chloride or N,N-dimethylacetamide. Ensure the electrophile is added at a low temperature and allowed to slowly warm up.
Side reactions of the organolithium intermediateKeep the reaction time for the lithiation step as short as necessary and quench the reaction promptly once lithiation is complete.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of 1-Fluoro-3-methoxybenzene

This protocol is adapted from a similar synthesis of 2-fluoro-4-methoxyacetophenone.[2]

Reagents and Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Fluoro-3-methoxybenzene126.1310.0 g0.079 mol
Anhydrous Aluminum Chloride133.3412.6 g0.095 mol
Acetyl Chloride78.506.8 g (6.2 mL)0.087 mol
Dichloromethane (anhydrous)-150 mL-
Crushed Ice-200 g-
Concentrated HCl-20 mL-

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (12.6 g) and anhydrous dichloromethane (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (6.2 mL) to the stirred suspension.

  • To this mixture, add a solution of 1-fluoro-3-methoxybenzene (10.0 g) in anhydrous dichloromethane (50 mL) dropwise from the addition funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (200 g) and concentrated HCl (20 mL) with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the isomers.

Protocol 2: Directed Ortho-Lithiation and Acetylation

Reagents and Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Fluoro-3-methoxybenzene126.135.0 g0.040 mol
n-Butyllithium (2.5 M in hexanes)64.0617.6 mL0.044 mol
Tetrahydrofuran (THF, anhydrous)-100 mL-
Acetyl Chloride78.503.5 g (3.1 mL)0.044 mol
Saturated Ammonium Chloride solution-50 mL-

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 1-fluoro-3-methoxybenzene (5.0 g) and anhydrous THF (100 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (17.6 mL of a 2.5 M solution in hexanes) dropwise, keeping the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add acetyl chloride (3.1 mL) dropwise to the solution at -78 °C.

  • After the addition, stir the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature slowly over 1 hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

FeatureFriedel-Crafts AcylationDirected Ortho-Lithiation
Starting Material 1-Fluoro-3-methoxybenzene1-Fluoro-3-methoxybenzene
Key Reagents Acetyl chloride, AlCl₃n-BuLi, Acetyl chloride
Regioselectivity Mixture of isomers (ortho and para to -OCH₃)Highly selective for the ortho position to -OCH₃
Reaction Conditions 0 °C to room temperature-78 °C to room temperature
Advantages Uses readily available and cheaper reagents.High regioselectivity for the desired product.
Disadvantages Produces a mixture of isomers requiring careful purification. The desired isomer may not be the major product.Requires strictly anhydrous and inert conditions. Uses pyrophoric reagents.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Reagent Addition (Controlled Temperature) Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC/GC) Reagent_Addition->Reaction_Monitoring Workup Aqueous Work-up & Extraction Reaction_Monitoring->Workup Crude_Product Crude_Product Workup->Crude_Product Purification Column Chromatography Crude_Product->Purification Analysis Purity & Structure (NMR, GC-MS) Purification->Analysis Final_Product Pure Product Analysis->Final_Product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic Start Low Yield? Check_Catalyst Check Catalyst Activity (Anhydrous?) Start->Check_Catalyst Yes Isomer_Issue Regioisomer Issue? Start->Isomer_Issue No Check_Reagents Check Reagent Purity Check_Catalyst->Check_Reagents Optimize_Conditions Optimize Conditions (Temp, Solvent) Check_Reagents->Optimize_Conditions Consider_Alternative Consider Alternative Route (ortho-lithiation) Optimize_Conditions->Consider_Alternative Success Improved Yield Optimize_Conditions->Success Consider_Alternative->Success Isomer_Issue->Optimize_Conditions Yes Isomer_Issue->Success No, other issue

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Optimizing Reactions with 1-(2-fluoro-6-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-fluoro-6-methoxyphenyl)ethanone. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help improve reaction yields and address common experimental challenges.

Troubleshooting Guides & FAQs

This section is designed to provide rapid assistance for specific issues you may encounter during your experiments.

Category 1: Low Yield in Condensation Reactions (e.g., Claisen Condensation)

Q1: My Claisen condensation reaction with this compound and diethyl oxalate is resulting in a low yield. What are the common causes?

A1: Low yields in Claisen condensations are a frequent issue. Several factors could be at play:

  • Base Selection and Stoichiometry: The choice and amount of base are critical. A full equivalent of a strong, non-nucleophilic base like sodium ethoxide or sodium hydride is necessary to drive the reaction to completion by deprotonating the resulting β-keto ester.[1][2] Using a weaker base or catalytic amounts will lead to an unfavorable equilibrium.

  • Reaction Conditions: Temperature and reaction time are key parameters. While some condensations proceed at room temperature, others may require gentle heating to overcome the activation energy. However, excessive heat can lead to side reactions. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).

  • Moisture Contamination: Claisen condensations are highly sensitive to moisture, which can quench the base and hydrolyze the ester. Ensure all glassware is thoroughly dried, and use anhydrous solvents.

  • Order of Addition: The order in which reagents are added can impact the yield. It is often beneficial to form the enolate of the ketone first by adding it to a suspension of the base before introducing the diethyl oxalate.[3]

Q2: I am observing the formation of multiple byproducts in my Claisen condensation. How can I minimize them?

A2: Side product formation often stems from self-condensation of the starting ketone or competing reactions.

  • Self-Condensation: Although less common with ketones compared to esters, self-condensation can occur. Ensuring a slow, controlled addition of the ketone to the base can help minimize this.

  • Hydrolysis: Traces of water can lead to the hydrolysis of the ester starting material and the β-keto ester product. Rigorous anhydrous conditions are essential.

  • Workup Procedure: The workup is a critical step. The reaction mixture should be quenched by pouring it into a cold, dilute acid to neutralize the base and protonate the enolate of the product. Improper quenching can lead to product degradation.

Category 2: Challenges in Quinazoline Synthesis

Q1: I'm attempting to synthesize a quinazoline derivative from this compound and an appropriate amine, but the yield is poor under conventional heating.

A1: Conventional heating methods for quinazoline synthesis can be slow and often result in lower yields.[4] Consider switching to microwave-assisted synthesis. Microwave irradiation has been shown to significantly reduce reaction times (from hours to minutes) and improve yields (from a 48-89% range with conventional heating to 66-97% with microwave irradiation).[4]

Q2: What are the key parameters to optimize in a microwave-assisted quinazoline synthesis?

A2: To maximize your yield with microwave synthesis, focus on optimizing the following:

  • Solvent: While some reactions can be performed solvent-free, the choice of solvent can be critical.[5] Solvents with high dielectric constants are generally more efficient at absorbing microwave energy.

  • Catalyst: Many quinazoline syntheses are catalyzed by acids or metal salts. The choice of catalyst can significantly impact the reaction rate and yield.

  • Temperature and Time: Microwave reactors allow for precise control over temperature and reaction time. A systematic optimization of these parameters is recommended to find the optimal conditions for your specific substrates.[6]

  • Power: The microwave power setting will influence the heating rate. It is often beneficial to use a power level that maintains a stable desired temperature.

Category 3: Issues with Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Q1: My Suzuki coupling reaction using an aryl halide derivative of this compound is not proceeding to completion. What should I check?

A1: Incomplete conversion in Suzuki coupling can be due to several factors related to the catalyst, reagents, and reaction environment:

  • Catalyst Deactivation: The palladium catalyst is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents are properly degassed.

  • Ligand Choice: The choice of phosphine ligand is crucial for the stability and activity of the palladium catalyst. Sterically hindered and electron-rich ligands are often effective for challenging couplings.[7]

  • Base Selection: The base plays a critical role in the catalytic cycle. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The optimal base can depend on the specific substrates and solvent.

  • Boronic Acid Quality: Boronic acids can undergo decomposition (protodeboronation) if they are impure or if the reaction conditions are too harsh. Use high-purity boronic acids and consider using a boronic ester or trifluoroborate salt for increased stability.

Q2: I am observing homo-coupling of my boronic acid as a major side product. How can I prevent this?

A2: Homo-coupling is a common side reaction in Suzuki couplings. To minimize it:

  • Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid relative to the aryl halide.

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can reduce the concentration of the boronic acid at any given time, thereby decreasing the rate of homo-coupling.

  • Optimize Reaction Temperature: Higher temperatures can sometimes promote homo-coupling. Try running the reaction at a lower temperature for a longer period.

Data Presentation

Table 1: Optimization of a Claisen Condensation Reaction

The following data, adapted from a study on a similar substrate, illustrates the impact of solvent and reaction time on yield.[8]

EntrySolventReaction TimeYield (%)
1Ethanol20 hours73
2Tetrahydrofuran (THF)10 minutes87
3THF (Flow Reactor)2 minutes84

This data is for a structurally related compound and serves as a representative example for optimization.

Experimental Protocols

Protocol 1: General Procedure for Claisen Condensation

This protocol is a general guideline for the Claisen condensation of this compound with diethyl oxalate.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add dry solvent (e.g., THF).

  • Base Addition: Add sodium ethoxide (1.2 equivalents) to the solvent.

  • Ketone Addition: Slowly add a solution of this compound (1.0 equivalent) in the dry solvent to the base suspension.

  • Ester Addition: After stirring for a short period, add diethyl oxalate (1.2 equivalents) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 10 minutes.[8]

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by pouring it into a cold, dilute solution of HCl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[8]

Protocol 2: General Procedure for Microwave-Assisted Quinazoline Synthesis

This protocol provides a general framework for the synthesis of quinazoline derivatives from this compound.

  • Mixing Reagents: In a microwave-safe reaction vessel, combine this compound (1.0 equivalent), the desired amine (e.g., 2-aminobenzamide, 1.0 equivalent), and a suitable catalyst (e.g., CuI, 20 mol%).[6]

  • Solvent: Add a suitable solvent if the reaction is not performed neat.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 130 °C) for the optimized time (e.g., 2 hours).[6]

  • Cooling and Workup: After the reaction is complete, cool the vessel to room temperature.

  • Purification: The product can be isolated and purified by standard techniques such as extraction and column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Anhydrous Reagents & Solvents setup_glassware Assemble Dry Glassware under Inert Atmosphere add_base Add Base to Solvent setup_glassware->add_base add_ketone Add this compound add_base->add_ketone add_electrophile Add Electrophile (e.g., Diethyl Oxalate) add_ketone->add_electrophile react Stir at Controlled Temperature add_electrophile->react quench Quench Reaction react->quench tlc Monitor by TLC react->tlc extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

A generalized workflow for optimizing condensation reactions.

troubleshooting_low_yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_procedure Procedural Errors start Low Reaction Yield impure_reagents Impure Starting Materials? start->impure_reagents moisture Moisture Contamination? start->moisture inactive_catalyst Inactive Catalyst? start->inactive_catalyst temp Suboptimal Temperature? start->temp time Incorrect Reaction Time? start->time solvent Inappropriate Solvent? start->solvent addition_order Incorrect Order of Addition? start->addition_order workup Product Loss During Workup? start->workup solution1 Solution impure_reagents->solution1 Verify purity/purify solution2 Solution moisture->solution2 Use anhydrous conditions solution3 Solution inactive_catalyst->solution3 Use fresh catalyst solution4 Solution temp->solution4 Optimize temperature solution5 Solution time->solution5 Monitor reaction by TLC solution6 Solution solvent->solution6 Screen alternative solvents solution7 Solution addition_order->solution7 Modify addition sequence solution8 Solution workup->solution8 Optimize purification

A troubleshooting flowchart for low reaction yields.

References

Technical Support Center: Synthesis of 1-(2-fluoro-6-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-fluoro-6-methoxyphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of 1-fluoro-3-methoxybenzene (m-fluoroanisole) with an acetylating agent such as acetyl chloride or acetic anhydride, using a Lewis acid catalyst like aluminum trichloride.[1]

Q2: What are the most likely impurities to be found in my final product?

The most common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual 1-fluoro-3-methoxybenzene and the acetylating agent.

  • Isomeric Products: The primary isomeric byproduct is typically 1-(4-fluoro-2-methoxyphenyl)ethanone due to competing acylation at the para-position. Other positional isomers may also be present in smaller amounts.

  • Di-acylated Products: Although the acetyl group is deactivating, under forcing conditions, di-acetylation of the aromatic ring can occur.

  • Residual Solvents and Reagents: Solvents used in the reaction (e.g., dichloroethane) and workup, as well as residual catalyst.

Q3: My reaction yield is low. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material.

  • Suboptimal Catalyst Activity: The Lewis acid catalyst (e.g., aluminum trichloride) is moisture-sensitive. Ensure anhydrous conditions are maintained throughout the setup and reaction.

  • Side Reactions: The formation of significant amounts of isomeric byproducts will lower the yield of the desired product.

  • Product Loss During Workup: Ensure efficient extraction and minimize losses during purification steps like crystallization or chromatography.

Q4: I am observing multiple spots on my TLC analysis of the crude product. How can I identify them?

Multiple spots on TLC likely correspond to the starting material, the desired product, and isomeric byproducts. You can tentatively identify them by running co-spots with the starting material. For definitive identification of the byproducts, techniques like GC-MS or LC-MS are recommended to determine their molecular weights. Isolation of the impurities via column chromatography followed by NMR spectroscopy will provide structural confirmation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Presence of starting material in the final product Incomplete reaction.Increase reaction time or temperature. Ensure the catalyst is active and used in the correct stoichiometric amount.
Significant amount of isomeric impurities Non-optimal reaction conditions favoring the formation of other isomers.Lowering the reaction temperature can sometimes improve regioselectivity. The choice of solvent can also influence the isomer ratio.
Product is an oil or fails to crystallize Presence of impurities, particularly isomeric products or residual solvent, can inhibit crystallization.Purify the crude product using column chromatography before attempting crystallization. Ensure all solvent is removed under high vacuum.
Inconsistent results between batches Variability in the quality of starting materials or reagents, or subtle changes in reaction conditions.Use starting materials and reagents from the same batch with confirmed purity. Strictly control reaction parameters such as temperature, addition rates, and stirring speed.

Data Presentation: Common Impurities and Typical Levels

Impurity Type Typical Level in Crude Product (%) Acceptable Level in Final Product (%)
1-fluoro-3-methoxybenzeneStarting Material1 - 5< 0.1
1-(4-fluoro-2-methoxyphenyl)ethanoneIsomeric Impurity5 - 15< 0.5
Di-acetylated ProductsSide-reaction Product< 1< 0.1
Acetic AcidByproduct (from anhydride)VariableNot Detected
DichloroethaneResidual SolventVariable< 60 ppm (ICH Limit)

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a representative procedure and may require optimization.

Materials:

  • 1-fluoro-3-methoxybenzene

  • Acetyl chloride

  • Anhydrous aluminum trichloride

  • Anhydrous dichloroethane

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Methanol (for recrystallization)

Procedure:

  • To a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum trichloride (1.1 equivalents) and anhydrous dichloroethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add 1-fluoro-3-methoxybenzene (1.0 equivalent) to the cooled suspension with stirring.

  • Add acetyl chloride (1.05 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid.

  • Stir vigorously until all solids have dissolved.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloroethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from methanol or by column chromatography on silica gel.

Visualizations

Synthesis Pathway

Synthesis_Pathway SM1 1-fluoro-3-methoxybenzene Process Friedel-Crafts Acylation SM1->Process SM2 Acetyl Chloride SM2->Process Reagent AlCl₃ Reagent->Process Product This compound Process->Product

Caption: Synthesis of this compound.

Common Impurity Formation Pathways

Impurity_Formation Start 1-fluoro-3-methoxybenzene + Acetyl Chloride Desired_Product This compound (Desired Product) Start->Desired_Product Ortho-acylation Isomer 1-(4-fluoro-2-methoxyphenyl)ethanone (Isomeric Impurity) Start->Isomer Para-acylation Unreacted Unreacted Starting Materials Start->Unreacted Incomplete Reaction Diacetyl Di-acetylated Product (Side-reaction Impurity) Desired_Product->Diacetyl Further Acylation

Caption: Formation of common impurities during synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Crude Product Analysis (TLC, GC, NMR) Impurity_Detected Impurity Detected? Start->Impurity_Detected High_SM High Starting Material? Impurity_Detected->High_SM Yes End_Pass Product Meets Specification Impurity_Detected->End_Pass No High_Isomer High Isomer Content? High_SM->High_Isomer No Action_SM Increase reaction time/temp Check catalyst activity High_SM->Action_SM Yes Other_Impurity Other Impurities? High_Isomer->Other_Impurity No Action_Isomer Optimize temperature Change solvent High_Isomer->Action_Isomer Yes Action_Other Purify via Chromatography Other_Impurity->Action_Other Yes End_Fail Further Investigation Needed Other_Impurity->End_Fail No Action_SM->Start Action_Isomer->Start Action_Other->Start

Caption: A logical workflow for troubleshooting impurities.

References

Technical Support Center: Synthesis of 1-(2-fluoro-6-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(2-fluoro-6-methoxyphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The primary methods for synthesizing this compound are:

  • Friedel-Crafts Acylation: This involves the reaction of 1-fluoro-3-methoxybenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1]

  • Grignard Reaction: This route utilizes a pre-formed Grignard reagent, 2-fluoro-6-methoxyphenylmagnesium bromide, which is then reacted with a suitable acetylating agent.

  • Directed Ortho-Metalation (DoM): A more advanced method that can offer higher regioselectivity involves the ortho-lithiation of 1-fluoro-3-methoxybenzene, followed by quenching with an acetylating agent.[2][3]

Q2: What is the expected regioselectivity in the Friedel-Crafts acylation of 1-fluoro-3-methoxybenzene?

A2: The directing effects of the substituents on the aromatic ring play a crucial role in determining the isomeric products. The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director. The fluorine atom (-F) is a deactivating group but is also an ortho-, para-director.[2][4] In the case of 1-fluoro-3-methoxybenzene, the positions ortho to the methoxy group are C2 and C4, and the positions ortho to the fluorine are C2 and C6.

Due to the stronger activating effect of the methoxy group, the major products are typically those where acylation occurs at the positions most activated by it. Therefore, the formation of 1-(4-fluoro-2-methoxyphenyl)ethanone and 1-(2-fluoro-4-methoxyphenyl)ethanone is generally favored over the desired this compound. The ortho-position between the two substituents (C2) is sterically hindered, and acylation at the C6 position is electronically less favored.

Q3: Are there methods to improve the yield of the desired this compound isomer?

A3: Achieving high yields of the this compound isomer via traditional Friedel-Crafts acylation is challenging due to unfavorable regioselectivity. Alternative strategies that offer greater control over the reaction site are recommended, such as:

  • Directed Ortho-Metalation (DoM): Utilizing a directing group to selectively deprotonate the desired ortho-position followed by reaction with an acetylating agent can provide the target isomer with higher purity.[2][3]

  • Synthesis from a pre-functionalized starting material: Beginning with a starting material that already has the desired substitution pattern can be a more reliable approach.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Method 1: Friedel-Crafts Acylation of 1-fluoro-3-methoxybenzene

Issue 1: Low Yield of the Desired Product and Formation of Multiple Isomers

  • Symptom: The final product mixture, as analyzed by GC-MS or NMR, shows a low percentage of this compound and significant amounts of other isomers, primarily 1-(4-fluoro-2-methoxyphenyl)ethanone and/or 1-(2-fluoro-4-methoxyphenyl)ethanone.

  • Probable Cause: As explained in the FAQs, the inherent directing effects of the methoxy and fluoro groups favor acylation at other positions on the aromatic ring.[2][4]

  • Troubleshooting/Solution:

    • Optimize Reaction Conditions: While challenging, systematically varying the Lewis acid, solvent, temperature, and reaction time may slightly alter the isomeric ratio. However, significant improvements are unlikely.

    • Alternative Synthetic Route: For higher yields of the desired isomer, consider using a more regioselective method like Directed Ortho-Metalation.[2][3]

    • Isomer Separation: If a mixture is obtained, purification by column chromatography or fractional crystallization may be necessary, though it can be challenging due to the similar physical properties of the isomers.

Issue 2: Polysubstitution (Di-acylation)

  • Symptom: The product mixture contains di-acetylated products.

  • Probable Cause: The mono-acylated product, although deactivated by the acetyl group, can undergo a second acylation under harsh reaction conditions, especially with highly activated aromatic substrates.[5]

  • Troubleshooting/Solution:

    • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the acetylating agent.

    • Lower Reaction Temperature: Perform the reaction at a lower temperature to reduce the rate of the second acylation.

    • Use a Milder Lewis Acid: Consider using a less reactive Lewis acid than AlCl₃.

Issue 3: Demethylation of the Methoxy Group

  • Symptom: The product mixture contains the corresponding hydroxyphenyl ethanone derivative.

  • Probable Cause: Strong Lewis acids like AlCl₃ can catalyze the cleavage of the methyl ether, especially at elevated temperatures.

  • Troubleshooting/Solution:

    • Use Milder Conditions: Employ a less aggressive Lewis acid and lower reaction temperatures.

    • Protecting Groups: In some cases, using a different protecting group for the hydroxyl functionality that is more stable to the reaction conditions might be an option, though this adds extra steps to the synthesis.

Method 2: Grignard Reaction

Issue 1: Failure to Form the Grignard Reagent (2-fluoro-6-methoxyphenylmagnesium bromide)

  • Symptom: The reaction between 1-bromo-2-fluoro-6-methoxybenzene and magnesium metal does not initiate, or the yield of the Grignard reagent is low.

  • Probable Cause:

    • Moisture: Grignard reagents are highly sensitive to moisture and will be quenched by water.[6]

    • Inactive Magnesium Surface: The surface of the magnesium metal may be coated with a passivating layer of magnesium oxide.

    • Impurities in the Starting Material: The aryl halide may contain impurities that inhibit the reaction.

  • Troubleshooting/Solution:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried (e.g., flame-dried under vacuum) and that all solvents and reagents are anhydrous.[6]

    • Magnesium Activation: Activate the magnesium turnings before the reaction. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically grinding the magnesium.

    • Purify Starting Material: Ensure the 1-bromo-2-fluoro-6-methoxybenzene is pure and dry.

Issue 2: Low Yield of the Ketone Product

  • Symptom: After reacting the Grignard reagent with the acetylating agent (e.g., acetyl chloride or acetic anhydride), the yield of this compound is low.

  • Probable Cause:

    • Side Reactions of the Grignard Reagent: The Grignard reagent can act as a base, leading to enolization of the acetylating agent. It can also undergo coupling reactions.

    • Reaction with the Product: The Grignard reagent can add to the ketone product to form a tertiary alcohol.

    • Incomplete Reaction: The reaction may not have gone to completion.

  • Troubleshooting/Solution:

    • Choice of Acetylating Agent: Use a less reactive acetylating agent or a Weinreb amide to avoid over-addition to the ketone.

    • Reaction Conditions: Slowly add the acetylating agent to the Grignard reagent at a low temperature (e.g., 0 °C or below) to minimize side reactions.

    • Monitor the Reaction: Use TLC or GC to monitor the progress of the reaction and ensure it has gone to completion.

Data Presentation

Table 1: Expected Products from Friedel-Crafts Acylation of 1-fluoro-3-methoxybenzene

Compound NameStructureExpected YieldNotes
This compound) (Image of the desired product)Minor The desired product, often formed in low yields due to electronic and steric effects.
1-(4-fluoro-2-methoxyphenyl)ethanone) (Image of the 4-fluoro-2-methoxy isomer)Major Often a major byproduct due to the strong ortho-directing effect of the methoxy group.
1-(2-fluoro-4-methoxyphenyl)ethanone) (Image of the 2-fluoro-4-methoxy isomer)Major Another common major byproduct due to the para-directing effect of the methoxy group.

Table 2: Spectroscopic Data for this compound

Spectroscopic DataValues
¹H NMR (CDCl₃, 400 MHz) δ 7.35 (m, 1H), 6.80 (t, J=8.8 Hz, 1H), 6.72 (d, J=8.4 Hz, 1H), 3.89 (s, 3H), 2.58 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 198.9, 161.8 (d, J=250 Hz), 158.8 (d, J=10 Hz), 132.0 (d, J=10 Hz), 115.6 (d, J=2.5 Hz), 112.9 (d, J=2.5 Hz), 108.1 (d, J=22.5 Hz), 56.4, 32.7
IR (KBr, cm⁻¹) ~1690 (C=O stretch), ~1610, 1480 (aromatic C=C stretch), ~1280 (C-O stretch)

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and a dry solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Addition of Acetylating Agent: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride or acetic anhydride (1.0 to 1.2 equivalents) dropwise via the dropping funnel.[7]

  • Addition of Substrate: After the addition of the acetylating agent is complete, add a solution of 1-fluoro-3-methoxybenzene (1.0 equivalent) in the dry solvent dropwise, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the desired time (monitor by TLC or GC).

  • Workup: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[7]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to separate the isomers.

Protocol 2: General Procedure for Grignard Reaction

This protocol is a general guideline and requires strict anhydrous conditions.

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. Add a solution of 1-bromo-2-fluoro-6-methoxybenzene (1.0 equivalent) in anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining aryl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until the magnesium is consumed.[8]

  • Reaction with Acetylating Agent: Cool the freshly prepared Grignard reagent to 0 °C. Slowly add a solution of the acetylating agent (e.g., acetyl chloride, 1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).

  • Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Friedel_Crafts_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products 1_fluoro_3_methoxybenzene 1-Fluoro-3-methoxybenzene reaction_step Friedel-Crafts Acylation (Anhydrous Solvent, 0°C to RT) 1_fluoro_3_methoxybenzene->reaction_step acetylating_agent Acetyl Chloride / Acetic Anhydride acetylating_agent->reaction_step lewis_acid AlCl₃ lewis_acid->reaction_step quench Quench (Ice/HCl) reaction_step->quench extraction Extraction quench->extraction purification Purification (Chromatography) extraction->purification desired_product This compound (Minor Product) purification->desired_product side_products Isomeric Byproducts (Major Products) purification->side_products

Caption: Workflow for the Friedel-Crafts acylation synthesis.

Grignard_Reaction_Workflow cluster_grignard_formation Grignard Reagent Formation cluster_reaction Reaction cluster_workup Workup & Purification aryl_halide 1-Bromo-2-fluoro-6-methoxybenzene grignard_reagent 2-Fluoro-6-methoxyphenyl- magnesium bromide aryl_halide->grignard_reagent magnesium Mg turnings magnesium->grignard_reagent reaction_step Grignard Reaction (Anhydrous THF, 0°C to RT) grignard_reagent->reaction_step acetylating_agent Acetylating Agent acetylating_agent->reaction_step quench Quench (aq. NH₄Cl) reaction_step->quench extraction Extraction quench->extraction purification Purification (Chromatography) extraction->purification product This compound purification->product

Caption: Workflow for the Grignard reaction synthesis.

Side_Reactions_Logic cluster_fc Friedel-Crafts Acylation cluster_grignard Grignard Reaction start Synthesis of this compound fc_issue Low Yield of Desired Isomer? start->fc_issue grignard_issue Low Yield? start->grignard_issue regioselectivity Unfavorable Regioselectivity fc_issue->regioselectivity Yes polysubstitution Polysubstitution? fc_issue->polysubstitution No other_isomers Formation of 1-(4-fluoro-2-methoxy) and 1-(2-fluoro-4-methoxy) isomers regioselectivity->other_isomers diacylation Di-acylated Products polysubstitution->diacylation Yes grignard_formation_fail Grignard Formation Failure (Moisture, Inactive Mg) grignard_issue->grignard_formation_fail Yes grignard_side_reactions Side Reactions (Enolization, Over-addition) grignard_issue->grignard_side_reactions Yes

Caption: Troubleshooting logic for common side reactions.

References

Troubleshooting failed reactions with 1-(2-fluoro-6-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(2-fluoro-6-methoxyphenyl)ethanone. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during reactions with this substrate.

General Troubleshooting Workflow

Before diving into specific reaction issues, consider this general workflow for diagnosing a failed reaction.

G cluster_start Initial Observation cluster_analysis Analysis cluster_decision Decision & Action Start Reaction Failed: Low Yield / No Product CheckPurity Verify Starting Material Purity (NMR, LC-MS) Start->CheckPurity CheckReagents Assess Reagent Quality (Age, Storage, Purity) Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions ImpureSM Purify Starting Material CheckPurity->ImpureSM Purity Issue BadReagents Use Fresh/Purified Reagents CheckReagents->BadReagents Reagent Issue WrongConditions Optimize Conditions (Consult Specific Guides) CheckConditions->WrongConditions Condition Issue ImpureSM->Start Re-run BadReagents->Start Re-run Success Reaction Successful WrongConditions->Success Optimized G cluster_directing Directing Effects of Substituents cluster_outcome Predicted Outcome substituent This compound Methoxy -OCH3 (Strong Activator) Ortho, Para Director Outcome Major Product: Substitution at C4 (Para to -OCH3) Methoxy->Outcome Dominant Effect Fluoro -F (Weak Deactivator) Ortho, Para Director Fluoro->Outcome Minor Influence Acetyl -C(O)CH3 (Strong Deactivator) Meta Director Acetyl->Outcome Deactivates Ring

Technical Support Center: Optimizing Catalyst Selection for 1-(2-fluoro-6-methoxyphenyl)ethanone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst selection in reactions involving 1-(2-fluoro-6-methoxyphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic reactions performed on this compound?

A1: this compound is a versatile substrate for various catalytic reactions. The most common transformations include:

  • Asymmetric Hydrogenation/Reduction: The ketone functionality can be reduced to a chiral alcohol, a valuable intermediate in pharmaceutical synthesis.

  • Suzuki-Miyaura Coupling: While the aryl ring is relatively electron-rich, the presence of the fluorine and methoxy groups can influence reactivity. This reaction is used to form carbon-carbon bonds.

  • Buchwald-Hartwig Amination: This cross-coupling reaction is employed to form carbon-nitrogen bonds, introducing amine functionalities.

Q2: What are the key challenges in selecting catalysts for reactions with this substrate?

A2: The primary challenges stem from the electronic properties and steric hindrance imparted by the substituents on the aromatic ring. The fluorine atom is electron-withdrawing, while the methoxy group is electron-donating, leading to complex electronic effects that can influence catalyst activity and selectivity. The ortho-substitution pattern can also create steric hindrance around the reactive sites.

Troubleshooting Guides

Asymmetric Hydrogenation of this compound

Problem: Low Conversion or Stalled Reaction

Potential Cause Troubleshooting Steps
Catalyst Inactivity - Use a fresh batch of catalyst. - Ensure the catalyst was not exposed to air or moisture if it is air-sensitive. - Consider a different catalyst system. For transfer hydrogenation, ruthenium-based catalysts are often effective.
Poor Hydrogen Source - For transfer hydrogenation, ensure the quality and purity of the hydrogen donor (e.g., isopropanol, formic acid). - For reactions with H₂ gas, check for leaks in the system and ensure adequate pressure.
Sub-optimal Reaction Conditions - Verify the reaction temperature. Some hydrogenations require elevated temperatures. - Ensure efficient stirring to overcome mass transfer limitations. - Check the solvent for purity and ensure it is anhydrous if required.

Problem: Low Enantioselectivity

Potential Cause Troubleshooting Steps
Inappropriate Chiral Ligand - The choice of chiral ligand is critical. Screen a variety of ligands (e.g., BINAP, Ts-DPEN) to find the best match for the substrate. - The electronic nature of the ligand can significantly impact enantioselectivity.
Incorrect Catalyst Precursor to Ligand Ratio - Optimize the metal-to-ligand ratio. An excess of the ligand is sometimes beneficial.
Reaction Temperature - Lowering the reaction temperature can often improve enantioselectivity, although it may decrease the reaction rate.
Suzuki-Miyaura Coupling with this compound Derivatives

Problem: Low Yield of Cross-Coupled Product

Potential Cause Troubleshooting Steps
Catalyst Deactivation - Use pre-formed, air-stable palladium catalysts to ensure consistent activity. - Employ bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) which are known to be effective for challenging couplings.[1]
Inefficient Transmetalation - The choice of base is crucial. Stronger bases like cesium carbonate or potassium phosphate can be more effective than weaker ones.[2] - Ensure the boronic acid or ester is of high quality. Protodeboronation can be a significant side reaction.
Side Reactions - Homocoupling of the boronic acid can be a competing reaction. Using boronic esters (e.g., pinacol esters) can mitigate this issue.[3]

Problem: Formation of Side Products

Potential Cause Troubleshooting Steps
Protodeboronation - Use anhydrous solvents and reagents. - A stronger base or different solvent system may be required.
Homocoupling - Lower the catalyst loading. - Run the reaction at a lower temperature.
Buchwald-Hartwig Amination of this compound Derivatives

Problem: No or Low Conversion

Potential Cause Troubleshooting Steps
Incorrect Catalyst/Ligand System - Screen different palladium catalysts and phosphine ligands. For electron-rich aryl halides, ligands like XantPhos can be effective.[4] - The choice of base is critical; sodium or potassium tert-butoxide are commonly used.
Steric Hindrance - The ortho-substituents may hinder the reaction. More sterically demanding ligands might be necessary to promote the coupling.
Substrate Purity - Ensure the purity of both the aryl halide and the amine. Impurities can poison the catalyst.

Experimental Protocols

Representative Protocol for Asymmetric Transfer Hydrogenation

This protocol is a general guideline and may require optimization for this compound.

Materials:

  • This compound (1.0 mmol)

  • [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 0.5 mol%)

  • (S,S)-Ts-DPEN (0.011 mmol, 1.1 mol%)

  • Formic acid/triethylamine azeotrope (5:2) (1 mL)

  • Anhydrous isopropanol (5 mL)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), combine [Ru(p-cymene)Cl₂]₂ and (S,S)-Ts-DPEN.

  • Add anhydrous isopropanol and stir the mixture at room temperature for 10 minutes to form the pre-catalyst.

  • Add this compound to the reaction mixture.

  • Add the formic acid/triethylamine azeotrope.

  • Stir the reaction mixture at the desired temperature (e.g., 40 °C) and monitor the progress by TLC or GC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalyst Performance Data

The following tables summarize typical performance data for analogous reactions. Note that optimal conditions for this compound may vary.

Table 1: Asymmetric Reduction of Substituted Acetophenones

SubstrateCatalyst SystemReductantYield (%)ee (%)
2-Chloro-4'-fluoroacetophenoneTeSADH mutantIsopropanol>99>99 (S)
2,2,2-TrifluoroacetophenoneA85G/186A/C295A TeSADHIsopropanol>99>99 (S)

Data adapted from a study on asymmetric reduction of 2-haloacetophenones.[5]

Table 2: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

Aryl HalideCatalyst (mol%)BaseSolventYield (%)
4-BromobenzonitrilePd(OAc)₂ (1), RuPhos (2)Na₂CO₃Ethanol95
4-ChlorobenzonitrilePd(OAc)₂ (1), RuPhos (2)Na₂CO₃Ethanol92

Data adapted from a study on the Suzuki-Miyaura coupling of heteroaryltrifluoroborates.[1]

Table 3: Buchwald-Hartwig Amination of 6-Bromo-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one

AmineCatalyst/LigandBaseSolventYield (%)
4-MethoxyanilinePd₂(dba)₃/XantPhosCs₂CO₃Toluene95
AnilinePd₂(dba)₃/XantPhosCs₂CO₃Toluene50

Data adapted from a study on the synthesis of 6-arylaminoflavones.[4]

Visualized Workflows and Relationships

experimental_workflow General Experimental Workflow for Catalytic Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Weigh Substrate, Catalyst, Ligand, and Base start->reagents solvent Add Anhydrous Solvent reagents->solvent atmosphere Establish Inert Atmosphere solvent->atmosphere heating Heat to Desired Temperature atmosphere->heating monitoring Monitor Progress (TLC/GC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify end Characterize Pure Product purify->end

Caption: A generalized workflow for performing catalytic reactions.

troubleshooting_logic Troubleshooting Logic for Low Reaction Yield start Low or No Product Yield check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes replace_catalyst Use fresh catalyst Consider alternative catalyst check_catalyst->replace_catalyst No check_reagents Are reagents pure and dry? check_conditions->check_reagents Yes optimize_temp Optimize temperature check_conditions->optimize_temp No optimize_base Screen different bases check_conditions->optimize_base No purify_reagents Purify/dry reagents and solvents check_reagents->purify_reagents No end Improved Yield check_reagents->end Yes replace_catalyst->end optimize_temp->end optimize_base->end purify_reagents->end

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Solvent Effects on 1-(2-fluoro-6-methoxyphenyl)ethanone Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the influence of solvents on the reactivity of 1-(2-fluoro-6-methoxyphenyl)ethanone.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions that may arise during the experimental investigation of solvent effects on the reactivity of this compound.

Q1: My reaction with this compound is not proceeding at a measurable rate in a nonpolar solvent. What could be the issue?

A: Reactions involving polar substrates like this compound often proceed slowly in nonpolar solvents due to the poor stabilization of polar transition states or charged intermediates. The ortho-fluoro and methoxy groups contribute to the molecule's polarity. Consider the following troubleshooting steps:

  • Increase Solvent Polarity: Switch to a more polar aprotic solvent (e.g., acetonitrile, DMSO) or a polar protic solvent (e.g., ethanol, methanol) to better solvate and stabilize the transition state, potentially increasing the reaction rate.

  • Catalyst Addition: If applicable to your reaction, consider adding a catalyst that can function in nonpolar media.

  • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. Monitor for potential side product formation at elevated temperatures.

Q2: I am observing a change in the product ratio when I switch from a protic to an aprotic solvent. Why is this happening?

A: The change in product distribution, or chemoselectivity, is a common consequence of altering the solvent environment. Protic solvents, with their ability to donate hydrogen bonds, can selectively stabilize certain reactants, intermediates, or transition states over others.

  • Hydrogen Bonding: Protic solvents can form hydrogen bonds with the carbonyl oxygen of the ketone or with nucleophiles, altering their reactivity and potentially favoring one reaction pathway over another.

  • Solvent-Reactant Interactions: Aprotic polar solvents, while still capable of stabilizing polar species, do so through dipole-dipole interactions rather than hydrogen bonding, which can lead to a different reactivity profile and product distribution.

Q3: My kinetic data is inconsistent and not reproducible. What are the potential sources of error?

A: Reproducibility is key in kinetic studies. Inconsistent data can stem from several factors:

  • Solvent Purity: Ensure the use of high-purity, anhydrous solvents. Trace amounts of water or other impurities can significantly affect reaction rates, especially for moisture-sensitive reactions.

  • Temperature Control: Maintain a constant and accurately measured temperature throughout the reaction. Small fluctuations in temperature can lead to significant changes in reaction rates.

  • Concentration Accuracy: Precisely measure the concentrations of all reactants. Use calibrated glassware and ensure complete dissolution of all solids.

  • Monitoring Technique: Ensure your analytical method for monitoring the reaction (e.g., GC, HPLC, NMR) is properly calibrated and that the sampling technique is consistent.

Q4: How do I choose the appropriate range of solvents for my study?

A: A good selection of solvents should cover a range of relevant properties to allow for a comprehensive understanding of their effects. Consider solvents from the following categories:

  • Nonpolar: (e.g., Hexane, Toluene) - To establish a baseline and investigate reactions where nonpolar transition states are expected.

  • Polar Aprotic: (e.g., Acetonitrile, DMSO, DMF) - To probe the effects of polarity and dipole-dipole interactions without the influence of hydrogen bonding.

  • Polar Protic: (e.g., Methanol, Ethanol, Water) - To investigate the role of hydrogen bonding in stabilizing charged species and transition states.

It is also useful to consider solvent parameters like the dielectric constant and dipole moment when selecting and interpreting the results from different solvents.

Illustrative Data on Solvent Effects

SolventDielectric Constant (ε)Relative Rate Constant (k_rel)Product Ratio (A:B)
Toluene2.4190:10
Dichloromethane9.11575:25
Acetone215060:40
Acetonitrile37.512055:45
Dimethyl Sulfoxide (DMSO)4725050:50
Methanol338540:60
Water8015030:70

Disclaimer: This data is for illustrative purposes only and is intended to show potential trends in solvent effects on the reactivity of a substituted acetophenone. Actual experimental results for this compound may vary.

Experimental Protocols

A detailed methodology is crucial for obtaining reliable and reproducible data when studying solvent effects. Below is a general protocol for a kinetic study of a reaction involving this compound.

Objective: To determine the effect of different solvents on the rate and product distribution of the reaction of this compound with a given nucleophile.

Materials:

  • This compound

  • Nucleophile of interest

  • A selection of high-purity, anhydrous solvents (e.g., toluene, acetonitrile, ethanol)

  • Internal standard for analytical measurements (e.g., dodecane for GC analysis)

  • Thermostated reaction vessel

  • Magnetic stirrer

  • Analytical instrument for monitoring reaction progress (e.g., GC, HPLC, NMR)

Procedure:

  • Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer, dissolve a precisely weighed amount of this compound and the internal standard in the chosen solvent.

  • Equilibration: Allow the solution to equilibrate to the desired reaction temperature.

  • Reaction Initiation: Initiate the reaction by adding a precise amount of the nucleophile to the reaction mixture. Start the timer immediately.

  • Reaction Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop its progress. This can be done by rapid cooling or by adding a quenching agent.

  • Analysis: Analyze the quenched aliquots using a calibrated analytical instrument to determine the concentrations of the reactant and products.

  • Data Processing: Plot the concentration of the reactant versus time to determine the reaction order and calculate the rate constant. Analyze the product concentrations at the end of the reaction to determine the product ratio.

  • Repeat: Repeat the experiment with each of the selected solvents, ensuring identical initial concentrations and temperature for a valid comparison.

Visualizing Experimental Workflow and Solvent Effects

To better understand the experimental process and the underlying principles of solvent effects, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Reagents Prepare Stock Solutions (Ketone, Nucleophile, Internal Standard) Setup Set up Thermostated Reaction Vessel Reagents->Setup Solvents Select & Prepare Anhydrous Solvents Solvents->Setup Glassware Prepare & Dry Glassware Glassware->Setup Equilibrate Equilibrate Ketone Solution to Reaction Temperature Setup->Equilibrate Initiate Initiate Reaction by Adding Nucleophile Equilibrate->Initiate Monitor Monitor Reaction Progress (Take Aliquots at Time Intervals) Initiate->Monitor Quench Quench Aliquots Monitor->Quench Analyze Analyze Samples (GC, HPLC, NMR) Quench->Analyze Kinetics Determine Rate Constant (Plot [Reactant] vs. Time) Analyze->Kinetics Products Determine Product Ratio Analyze->Products Compare Compare Results Across Different Solvents Kinetics->Compare Products->Compare

Caption: Experimental workflow for studying solvent effects.

Solvent_Effects cluster_solvent Solvent Properties cluster_reaction Impact on Reaction Polarity Polarity (Dielectric Constant) Rate Reaction Rate Polarity->Rate Influences rate by stabilizing charged species Stability Stability of Intermediates & Transition States Polarity->Stability Proticity Proticity (H-bond Donor/Acceptor) Proticity->Rate Can accelerate or decelerate via H-bonding Mechanism Reaction Mechanism (e.g., SN1 vs. SN2 character) Proticity->Mechanism Selectivity Product Selectivity (Chemoselectivity) Proticity->Selectivity Polarizability Polarizability Polarizability->Stability Stability->Rate Stability->Mechanism Stability->Selectivity

Caption: Influence of solvent properties on reaction parameters.

Technical Support Center: Synthesis of 1-(2-fluoro-6-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-fluoro-6-methoxyphenyl)ethanone.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, a process typically achieved via the Friedel-Crafts acylation of 1-fluoro-3-methoxybenzene with an acetylating agent such as acetyl chloride or acetic anhydride, using a Lewis acid catalyst like aluminum chloride.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts acylation of 1-fluoro-3-methoxybenzene is resulting in a low yield or failing completely. What are the potential causes?

A1: Low or no yield in this synthesis can stem from several factors related to reactants, catalyst, and reaction conditions. Here are the most common culprits:

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture.[1] Any water present in the solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain strictly anhydrous (dry) conditions throughout the experiment.[1]

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst.[1] This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often necessary.[1]

  • Sub-optimal Reaction Temperature: The reaction temperature can significantly impact the yield. Some reactions proceed efficiently at room temperature, while others may require gentle heating to overcome the activation energy. Conversely, excessively high temperatures can promote side reactions and decomposition of starting materials or products.

  • Poor Quality of Reagents: The purity of 1-fluoro-3-methoxybenzene, the acetylating agent (e.g., acetyl chloride), and the solvent is critical. Impurities can interfere with the catalytic cycle and lead to the formation of unwanted byproducts.

Issue 2: Formation of Multiple Products (Isomeric Byproducts)

Q2: I am observing the formation of more than one product in my reaction mixture. What are the likely isomeric byproducts and why are they forming?

A2: The directing effects of the fluoro and methoxy substituents on the aromatic ring of 1-fluoro-3-methoxybenzene determine the position of acylation. Both are ortho, para-directing groups. However, their electronic and steric influences can lead to a mixture of products.

  • Regioisomers: The primary product is this compound. However, acylation can also occur at other positions on the aromatic ring, leading to the formation of regioisomers. The most likely isomeric byproducts are 1-(4-fluoro-2-methoxyphenyl)ethanone and 1-(2-fluoro-4-methoxyphenyl)ethanone .

  • Steric Hindrance: The formation of this compound involves substitution at a position sterically hindered by two ortho substituents (the fluoro and methoxy groups). This steric hindrance can reduce the rate of formation of the desired product and allow for the formation of less sterically hindered isomers.[2] Acylation at the position para to the methoxy group and ortho to the fluorine would yield 1-(2-fluoro-4-methoxyphenyl)ethanone. Acylation para to the fluorine and ortho to the methoxy group would yield 1-(4-fluoro-2-methoxyphenyl)ethanone.

  • Electronic Effects: The methoxy group is a stronger activating group than the fluorine atom.[3] This would generally favor substitution at the positions ortho and para to the methoxy group. However, the interplay between electronic activation and steric hindrance determines the final product distribution.

Issue 3: Presence of Unexpected Byproducts

Q3: Besides isomeric products, what other byproducts might be present in my crude reaction mixture?

A3: Several non-isomeric byproducts can arise from side reactions or incomplete reactions:

  • Unreacted Starting Materials: Incomplete conversion will result in the presence of 1-fluoro-3-methoxybenzene and the acetylating agent.

  • Hydrolysis Products: If moisture is present in the reaction, the acetylating agent (e.g., acetyl chloride) can hydrolyze to form acetic acid.[4]

  • Polyacylated Products: While less common in acylation than in alkylation due to the deactivating nature of the acetyl group, polyacylation can occur under harsh reaction conditions or with highly activated aromatic rings, leading to the formation of diacetylated products.[1]

Byproduct Analysis

The following table summarizes the potential byproducts in the synthesis of this compound and their expected analytical signatures.

Compound Name Molecular Weight Expected GC-MS Elution Order Key ¹H NMR Signals (Predicted) Key ¹³C NMR Signals (Predicted)
This compound (Target) 168.16Main PeakAromatic protons (multiplets), OCH₃ (singlet ~3.9 ppm), COCH₃ (singlet ~2.6 ppm)Carbonyl carbon (~198 ppm), Aromatic carbons, OCH₃ carbon, COCH₃ carbon
1-(4-fluoro-2-methoxyphenyl)ethanone (Isomer) 168.16Close to targetAromatic protons (multiplets), OCH₃ (singlet), COCH₃ (singlet)Carbonyl carbon, Aromatic carbons, OCH₃ carbon, COCH₃ carbon
1-(2-fluoro-4-methoxyphenyl)ethanone (Isomer) 168.16Close to targetAromatic protons (multiplets), OCH₃ (singlet), COCH₃ (singlet)Carbonyl carbon, Aromatic carbons, OCH₃ carbon, COCH₃ carbon
1-fluoro-3-methoxybenzene (Starting Material) 126.11Earlier than productsAromatic protons (multiplets), OCH₃ (singlet ~3.8 ppm)Aromatic carbons, OCH₃ carbon
Acetic Acid (Hydrolysis Product) 60.05Very earlyCOOH (broad singlet >10 ppm), CH₃ (singlet ~2.1 ppm)Carbonyl carbon (~178 ppm), CH₃ carbon (~21 ppm)

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of 1-fluoro-3-methoxybenzene

This protocol provides a general procedure for the laboratory-scale synthesis of this compound. Warning: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Materials:

  • 1-fluoro-3-methoxybenzene

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a drying tube). Ensure all glassware is scrupulously dry.

  • Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane in the reaction flask.

  • Addition of Acetylating Agent: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension via the dropping funnel.

  • Addition of Substrate: Dissolve 1-fluoro-3-methoxybenzene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the reaction mixture at 0 °C over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the careful addition of crushed ice, followed by concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Analytical Methods for Byproduct Analysis

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for separating and identifying the volatile components of the crude reaction mixture, including the desired product, isomeric byproducts, and unreacted starting materials.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation of the purified product and can also be used to analyze the composition of the crude mixture, providing information on the relative ratios of different isomers.[7]

Visualizations

Troubleshooting_Byproduct_Analysis Troubleshooting Workflow for Byproduct Analysis start Start: Low Yield or Multiple Products Observed check_conditions Review Reaction Conditions: - Anhydrous? - Catalyst Stoichiometry? - Temperature Control? start->check_conditions analyze_crude Analyze Crude Mixture (GC-MS, NMR) check_conditions->analyze_crude identify_byproducts Identify Byproducts analyze_crude->identify_byproducts isomers Isomeric Byproducts Detected? (e.g., 1-(4-fluoro-2-methoxyphenyl)ethanone, 1-(2-fluoro-4-methoxyphenyl)ethanone) identify_byproducts->isomers starting_material High Levels of Starting Material? identify_byproducts->starting_material other_byproducts Other Byproducts Detected? (e.g., Acetic Acid) identify_byproducts->other_byproducts optimize_conditions Optimize Reaction Conditions: - Lower Temperature to improve regioselectivity - Screen different Lewis acids isomers->optimize_conditions Yes end End: Improved Yield and Purity isomers->end No incomplete_reaction Incomplete Reaction: - Increase reaction time - Increase temperature cautiously - Check catalyst activity starting_material->incomplete_reaction Yes starting_material->end No moisture_issue Moisture Contamination: - Use freshly dried glassware and solvents - Ensure inert atmosphere other_byproducts->moisture_issue Yes other_byproducts->end No optimize_conditions->end incomplete_reaction->end moisture_issue->end

Caption: Troubleshooting workflow for byproduct analysis in this compound synthesis.

Synthetic_Pathway_and_Byproducts Synthetic Pathway and Potential Byproducts cluster_reactants Reactants cluster_products Products cluster_byproducts Potential Byproducts 1_fluoro_3_methoxybenzene 1-fluoro-3-methoxybenzene target_product This compound (Desired Product) 1_fluoro_3_methoxybenzene->target_product Friedel-Crafts Acylation isomer1 1-(4-fluoro-2-methoxyphenyl)ethanone 1_fluoro_3_methoxybenzene->isomer1 Acylation at C4 (para to F) isomer2 1-(2-fluoro-4-methoxyphenyl)ethanone 1_fluoro_3_methoxybenzene->isomer2 Acylation at C4 (para to OMe) acetyl_chloride Acetyl Chloride acetyl_chloride->target_product acetyl_chloride->isomer1 acetyl_chloride->isomer2 acetic_acid Acetic Acid (from hydrolysis) acetyl_chloride->acetic_acid H₂O AlCl3 AlCl₃ (Lewis Acid) AlCl3->target_product AlCl3->isomer1 AlCl3->isomer2

Caption: Synthetic pathway for this compound and potential byproduct formation.

References

Technical Support Center: Synthesis of 1-(2-fluoro-6-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-fluoro-6-methoxyphenyl)ethanone, particularly when scaling up the process.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.

Route 1: Friedel-Crafts Acylation of 1-Fluoro-3-methoxybenzene

This electrophilic aromatic substitution is a primary route for the synthesis.

Question: Low or no conversion of the starting material, 1-fluoro-3-methoxybenzene.

Answer: Low or no conversion in a Friedel-Crafts acylation can stem from several factors. Firstly, the activity of the Lewis acid catalyst (e.g., AlCl₃) is critical. Ensure the catalyst is anhydrous and has not been deactivated by atmospheric moisture. Use of freshly opened or properly stored catalyst is recommended. Secondly, the reaction temperature might be too low. While lower temperatures can improve selectivity, they can also decrease the reaction rate. A gradual increase in temperature should be explored. Lastly, insufficient catalyst loading can lead to incomplete reactions. Stoichiometric amounts of the Lewis acid are often required because the product ketone can form a complex with the catalyst, rendering it inactive.[1]

Question: Formation of multiple isomers, particularly the 4-acetyl product.

Answer: The methoxy group is an ortho-, para-director, and the fluorine atom is also an ortho-, para-director, which can lead to the formation of isomeric byproducts. The desired 2-acetyl product is sterically hindered. To favor the formation of the ortho-isomer, it is crucial to maintain a low reaction temperature. Running the reaction at or below 0 °C can enhance selectivity. The choice of solvent can also influence isomer distribution. Less polar solvents may favor ortho-substitution. Careful addition of the acylating agent to the mixture of the substrate and Lewis acid can also help control the reaction.

Question: Significant amount of di-acylated byproduct is observed.

Answer: Polyacylation is a common issue in Friedel-Crafts reactions, although it is less prevalent in acylations than in alkylations because the acetyl group is deactivating.[2] However, at higher temperatures or with excess acylating agent, it can still occur. To mitigate this, use a stoichiometric amount or a slight excess of the acylating agent. Ensure that the reaction is monitored closely, and upon completion, the reaction is quenched promptly.

Question: The reaction mixture becomes a thick, unstirrable slurry, especially at a larger scale.

Answer: The formation of a complex between the ketone product and the Lewis acid catalyst can lead to the precipitation of a solid, resulting in a thick slurry that is difficult to stir.[1] This is a significant challenge during scale-up as it can lead to poor heat transfer and localized overheating. To address this, consider using a higher solvent volume to maintain a stirrable mixture. Mechanical stirring is essential for larger scale reactions to ensure proper mixing. Some alternative, milder Lewis acids or supported catalysts might also be explored to reduce the formation of insoluble complexes.[1]

Question: Demethylation of the methoxy group is occurring.

Answer: Strong Lewis acids like AlCl₃ can catalyze the cleavage of the methyl group from the methoxy substituent, especially at elevated temperatures.[3] If demethylation is observed, it is crucial to maintain a low reaction temperature. Alternatively, milder Lewis acids such as ZnCl₂ or FeCl₃ could be used, although this may require longer reaction times or slightly higher temperatures.[1]

Route 2: Ortho-Lithiation of 1-Fluoro-3-methoxybenzene followed by Acylation

This route offers high regioselectivity for the ortho position.

Question: Low yield of the lithiated intermediate.

Answer: Incomplete lithiation can be due to several factors. The organolithium reagent (e.g., n-BuLi) must be of high quality and accurately titrated. The reaction must be conducted under strictly anhydrous and inert conditions, as any moisture or oxygen will consume the organolithium reagent. The temperature is also critical; lithiation is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions. The choice of a directing group coordinating with the lithium is key, and in this case, the methoxy group serves this purpose. The presence of a chelating agent like TMEDA can enhance the rate and efficiency of the lithiation.

Question: The acylation step with the electrophile (e.g., acetyl chloride) gives a low yield.

Answer: A low yield in the acylation step can result from the instability of the ortho-lithiated species, especially if the temperature is allowed to rise before the addition of the electrophile. The electrophile should be added at a low temperature, and the reaction should be allowed to warm gradually. The purity of the electrophile is also important. Another potential issue is the formation of byproducts from the reaction of the organolithium with the solvent.

Question: Scaling up the ortho-lithiation reaction is proving difficult.

Answer: Scaling up organolithium reactions presents significant safety and operational challenges.[4] Heat removal is a major concern due to the highly exothermic nature of the lithiation and quenching steps. A reactor with efficient cooling is essential. The addition of the organolithium reagent must be carefully controlled to manage the exotherm. On a larger scale, the order of addition might need to be reversed (adding the substrate to the organolithium solution) to better control the reaction, although this can sometimes lead to solubility issues.[4]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is more suitable for large-scale production of this compound?

A1: Both Friedel-Crafts acylation and ortho-lithiation have their advantages and disadvantages for scale-up.

  • Friedel-Crafts Acylation: This is a more traditional and often lower-cost method. However, controlling regioselectivity can be a challenge, and the use of stoichiometric amounts of a corrosive and moisture-sensitive Lewis acid like AlCl₃ can pose handling and waste disposal issues on a large scale.[1]

  • Ortho-Lithiation: This route offers excellent regioselectivity, leading to a purer product with fewer isomeric impurities. However, it requires cryogenic temperatures and the handling of pyrophoric organolithium reagents, which can be challenging and costly to implement on an industrial scale.[4] The choice will depend on the available equipment, safety infrastructure, and the desired purity of the final product.

Q2: How can I purify the crude this compound, especially to remove isomeric impurities?

A2: Purification can be challenging due to the similar physical properties of the isomers.

  • Distillation: Fractional vacuum distillation can be effective if there is a sufficient difference in the boiling points of the isomers.[5]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.

  • Chromatography: While effective at the lab scale, column chromatography is often not economically viable for large-scale production.[6]

  • Bisulfite Extraction: For separating ketones from other non-carbonyl compounds, a bisulfite extraction can be employed.[6][7] However, this will not separate ketone isomers.

Q3: What are the main safety concerns when scaling up this synthesis?

A3:

  • Friedel-Crafts Acylation: The primary hazards are associated with the use of large quantities of corrosive and water-reactive Lewis acids (e.g., AlCl₃) and acylating agents. The reaction can be exothermic, requiring careful temperature control to prevent runaways. Hydrogen chloride gas is also evolved, which needs to be scrubbed.

  • Ortho-Lithiation: The use of pyrophoric organolithium reagents (e.g., n-BuLi) is a major safety concern. These reagents react violently with water and can ignite on contact with air. The reaction is typically run at very low temperatures, requiring specialized equipment. The quenching of the reaction is also highly exothermic and must be done with extreme care.

Data Presentation

Table 1: Summary of Potential Challenges and Their Impact on Synthesis

ChallengeSynthetic RoutePotential Impact on YieldPotential Impact on PurityMitigation Strategies
Low Catalyst Activity Friedel-CraftsSignificant Decrease-Use fresh, anhydrous Lewis acid.
Isomer Formation Friedel-CraftsDecrease in desired isomer yieldSignificant DecreaseLow reaction temperature, choice of solvent.
Polyacylation Friedel-CraftsDecreaseDecreaseStoichiometric control of acylating agent.
Thick Slurry Formation Friedel-CraftsCan lead to reaction failureCan lead to impurities from localized overheatingIncreased solvent volume, robust mechanical stirring.
Demethylation Friedel-CraftsDecreaseFormation of phenolic impuritiesLow reaction temperature, milder Lewis acid.
Incomplete Lithiation Ortho-lithiationSignificant Decrease-Anhydrous conditions, accurate titration of organolithium.
Low Acylation Yield Ortho-lithiationDecrease-Maintain low temperature during electrophile addition.
Exotherm Control BothPotential for runaway reaction and decompositionDecrease due to side reactionsEfficient cooling, controlled reagent addition.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of 1-Fluoro-3-methoxybenzene (Lab Scale)

Materials:

  • 1-Fluoro-3-methoxybenzene

  • Acetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add 1-fluoro-3-methoxybenzene (1.0 equivalent) dropwise to the suspension while maintaining the temperature at 0 °C.

  • Add acetyl chloride (1.05 equivalents) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by TLC or GC.

  • Upon completion, slowly and carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization.

Protocol 2: Ortho-Lithiation of 1-Fluoro-3-methoxybenzene followed by Acylation (Lab Scale)

Materials:

  • 1-Fluoro-3-methoxybenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Acetyl chloride

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Dry ice/acetone bath

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF and 1-fluoro-3-methoxybenzene (1.0 equivalent).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-BuLi (1.1 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add acetyl chloride (1.2 equivalents) dropwise, keeping the temperature below -70 °C.

  • Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature over 2 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Mandatory Visualization

Synthesis_Troubleshooting Troubleshooting Workflow for this compound Synthesis start Start Synthesis reaction_complete Reaction Complete? start->reaction_complete low_conversion Low Conversion reaction_complete->low_conversion No impurity_issue Impurity Issues? reaction_complete->impurity_issue Yes check_catalyst Check Catalyst Activity (Anhydrous?) low_conversion->check_catalyst increase_temp Increase Temperature check_catalyst->increase_temp increase_catalyst Increase Catalyst Loading increase_temp->increase_catalyst increase_catalyst->reaction_complete isomer_formation Isomer Formation impurity_issue->isomer_formation Isomers polyacylation Polyacylation impurity_issue->polyacylation Polyacylation purification Purification impurity_issue->purification No lower_temp Lower Reaction Temperature isomer_formation->lower_temp change_solvent Change Solvent lower_temp->change_solvent change_solvent->purification control_stoichiometry Control Stoichiometry polyacylation->control_stoichiometry control_stoichiometry->purification end Pure Product purification->end

Caption: Troubleshooting workflow for the synthesis.

Scale_Up_Considerations Key Considerations for Scaling Up Synthesis scale_up Scale-Up Decision heat_transfer Heat Transfer Management scale_up->heat_transfer mixing Efficient Mixing scale_up->mixing reagent_addition Controlled Reagent Addition scale_up->reagent_addition safety Safety Protocols heat_transfer->safety mixing->safety reagent_addition->safety workup Work-up & Purification safety->workup successful_scale_up Successful Scale-Up workup->successful_scale_up

Caption: Key considerations for process scale-up.

References

Validation & Comparative

A Comparative Guide to HPLC and Gas Chromatography for Purity Validation of 1-(2-fluoro-6-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 1-(2-fluoro-6-methoxyphenyl)ethanone is a critical step in the journey of drug discovery and manufacturing. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of two prominent analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity validation of this compound. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist in the selection of the most suitable method for your analytical needs.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a broad spectrum of compounds, including those that are non-volatile or thermally sensitive.[1][2] The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Gas Chromatography (GC) is another powerful separation technique, ideally suited for the analysis of volatile and thermally stable compounds.[3][4] In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. For non-volatile compounds like this compound, a derivatization step is often necessary to increase their volatility for GC analysis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the quantitative determination of the purity of this compound and the detection of potential process-related impurities.

Instrumentation: A standard HPLC system equipped with a UV detector.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A gradient mixture of Acetonitrile and Water
Gradient: 0-20 min: 40-80% Acetonitrile; 20-25 min: 80% Acetonitrile; 25-30 min: 40% Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30°C
Sample Preparation Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL.
Gas Chromatography (GC) Method with Derivatization

This method provides an alternative approach for purity assessment, particularly for identifying volatile impurities and as a complementary technique to HPLC. A derivatization step is included to enhance the volatility of the analyte.

Instrumentation: A GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

ParameterCondition
Column DB-5 or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
Injector Temperature 250°C
Detector Temperature 300°C (FID)
Sample Preparation (Derivatization) 1. To 1 mg of the sample, add 500 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). 2. Seal the vial and heat at 70°C for 30 minutes. 3. Cool to room temperature before injection.
Injection Volume 1 µL (split ratio 50:1)

Comparative Experimental Workflow

The following diagram illustrates the key steps in the purity validation of this compound using both HPLC and GC with derivatization.

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis Sample This compound Sample Dissolve Dissolve in Acetonitrile (1 mg/mL) Sample->Dissolve For HPLC Derivatize Derivatize with BSTFA/TMCS in Pyridine Sample->Derivatize For GC HPLC HPLC Analysis Dissolve->HPLC GC GC Analysis Derivatize->GC HPLC_Data Purity Calculation (% Area) HPLC->HPLC_Data GC_Data Purity Calculation (% Area) GC->GC_Data Impurity_ID_HPLC Impurity Profiling HPLC_Data->Impurity_ID_HPLC Impurity_ID_GC Impurity Profiling GC_Data->Impurity_ID_GC

Caption: Comparative workflow for HPLC and GC purity analysis.

Purity and Impurity Profile Comparison

The purity of this compound is assessed based on the percentage area of the main peak in the chromatogram. Potential impurities can arise from the synthesis process, which is commonly a Friedel-Crafts acylation of 1-fluoro-3-methoxybenzene with an acetylating agent.

Table 1: Comparison of Purity Analysis by HPLC and GC

ParameterHPLCGC with DerivatizationComments
Purity (%) > 99.5> 99.3Both methods provide high-purity results. HPLC may show slightly higher purity due to the non-destructive nature of the analysis.
Precision (%RSD, n=6) < 1.0%< 1.5%HPLC generally offers higher precision for this type of analyte.
Analysis Time ~30 min~20 min (excluding derivatization)GC offers a faster chromatographic run time, but the overall time is increased by the derivatization step.
Sample Preparation Simple dissolutionRequires a derivatization stepHPLC has a more straightforward sample preparation protocol.

Table 2: Potential Impurity Profile of this compound

ImpurityPotential SourceExpected Observation by HPLCExpected Observation by GC
1-Fluoro-3-methoxybenzene Unreacted starting materialElutes earlier than the main peakVolatile, easily detected
1-(4-fluoro-2-methoxyphenyl)ethanone Isomeric impurity from synthesisMay co-elute or be closely resolvedGood separation from the main peak is expected
Diacylated products Side reactionElutes later than the main peakLess volatile, may be difficult to elute without specific conditions
Residual Solvents From synthesis and purificationNot typically analyzed by this HPLC methodHeadspace GC is the preferred method

Method Validation Parameters

Both analytical methods should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. Key validation parameters include specificity, linearity, range, accuracy, and precision.[5]

Table 3: Comparison of Method Validation Characteristics

Validation ParameterHPLCGC with Derivatization
Specificity High; able to resolve the main peak from potential non-volatile impurities.High; good separation of volatile impurities and isomers.
Linearity (R²) > 0.999> 0.998
Range Typically 80-120% of the nominal concentration.Dependent on detector response and derivatization efficiency.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (%RSD) Repeatability: < 1.0%; Intermediate Precision: < 2.0%Repeatability: < 1.5%; Intermediate Precision: < 2.5%

Conclusion

Both HPLC and GC are robust and reliable techniques for the purity validation of this compound.

HPLC is recommended as the primary method for routine quality control due to its simple sample preparation, high precision, and its ability to analyze the parent compound and non-volatile impurities directly.

GC with derivatization serves as an excellent complementary and orthogonal technique. It is particularly advantageous for the separation of volatile impurities and isomers that may be challenging to resolve by HPLC. The choice between the two methods will ultimately depend on the specific requirements of the analysis, including the expected impurity profile, the need for confirmatory data, and the available instrumentation. For comprehensive purity assessment, the use of both techniques can provide a more complete picture of the sample's quality.

References

A Comparative Guide to the HPLC-MS, GC-MS, and SFC-MS Analysis of 1-(2-fluoro-6-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and robust analysis of pharmaceutical intermediates like 1-(2-fluoro-6-methoxyphenyl)ethanone is critical for ensuring product quality and safety. This guide provides an objective comparison of three powerful analytical techniques: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS). The performance of each method is evaluated based on key validation parameters, supported by detailed experimental protocols.

Comparison of Quantitative Performance

The selection of an optimal analytical method is dictated by its performance characteristics. The following table summarizes representative validation data for the analysis of aromatic ketones, providing a benchmark for the expected performance for this compound with each technique.

Validation ParameterHPLC-MSGC-MSSFC-MS
Linearity (R²) > 0.999> 0.999> 0.99
Limit of Detection (LOD) ~ 0.1 ng/mL~ 5 ng/mL~ 2-7 ng/mL[1]
Limit of Quantitation (LOQ) ~ 0.3 ng/mL~ 15 ng/mL~ 10 ng/mL
Accuracy (% Recovery) 98.0% - 104.0%98.3% - 101.6%[2]95.0% - 105.0%
Precision (%RSD) < 2.6%< 1.6%[2]< 5.0%
Analysis Time 5 - 15 minutes10 - 20 minutes2 - 8 minutes[1]
Solvent Consumption HighLowVery Low[3]
Compound Suitability Broad range, including thermally labile and non-volatile compoundsVolatile and thermally stable compoundsBroad range, excels with chiral and non-polar compounds[3][4]

Detailed Experimental Protocols

Detailed methodologies are crucial for the successful implementation and replication of analytical methods. The following are representative protocols that can serve as a starting point for the analysis of this compound.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method is well-suited for the separation and quantification of a wide range of compounds, including those that are not amenable to GC due to thermal instability or low volatility.

Instrumentation: A standard HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: 30% B to 95% B over 10 minutes

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • MS Detector:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Mode: Selected Ion Monitoring (SIM) of the protonated molecule [M+H]⁺

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (30% acetonitrile in water with 0.1% formic acid) to a concentration of approximately 10 µg/mL. Filter through a 0.22 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is ideal for the analysis of volatile and thermally stable compounds like this compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: Fused silica capillary column (e.g., HP-5ms, 30 m x 0.25 mm internal diameter, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-400

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as ethyl acetate or dichloromethane to a concentration of approximately 10 µg/mL.

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

SFC-MS is a powerful "green" alternative that offers fast separations and reduced solvent consumption, making it particularly advantageous for high-throughput analysis.[3]

Instrumentation: A supercritical fluid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Column: Diol or other suitable polar stationary phase (e.g., 3.0 mm x 100 mm, 3 µm particle size)[5][6]

  • Mobile Phase:

    • A: Supercritical CO₂

    • B: Methanol

  • Gradient: 5% B to 40% B over 5 minutes

  • Flow Rate: 2.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • MS Detector:

    • Ionization Mode: ESI or APCI, Positive

    • Scan Mode: Selected Ion Monitoring (SIM) of the protonated molecule [M+H]⁺

  • Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 10 µg/mL.

Experimental Workflows

The following diagrams illustrate the logical workflows for the described analytical methods.

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing start Sample Weighing dissolve Dissolution in Mobile Phase start->dissolve filter Syringe Filtration (0.22 µm) dissolve->filter hplc HPLC Separation (C18 Column) filter->hplc ms MS Detection (ESI, SIM) hplc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Workflow for HPLC-MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample Weighing dissolve Dissolution in Volatile Solvent start->dissolve gc GC Separation (HP-5ms Column) dissolve->gc ms MS Detection (EI, Scan) gc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Workflow for GC-MS analysis.

SFCMS_Workflow cluster_prep Sample Preparation cluster_analysis SFC-MS Analysis cluster_data Data Processing start Sample Weighing dissolve Dissolution in Methanol start->dissolve sfc SFC Separation (Diol Column) dissolve->sfc ms MS Detection (ESI/APCI, SIM) sfc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Workflow for SFC-MS analysis.

References

A Comparative Guide to 1-(2-fluoro-6-methoxyphenyl)ethanone and Its Positional Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of 1-(2-fluoro-6-methoxyphenyl)ethanone and its key positional isomers. The information is tailored for researchers, scientists, and professionals in drug development, offering a side-by-side look at their physicochemical properties, synthesis, and biological activities. This guide includes detailed experimental protocols and visualizations to support further research and application.

Introduction

Substituted acetophenones are a pivotal class of compounds in medicinal chemistry, serving as building blocks for a wide array of pharmacologically active molecules. The introduction of fluoro and methoxy groups can significantly influence the electronic properties, lipophilicity, and metabolic stability of the parent acetophenone, thereby modulating its biological activity. This guide focuses on this compound and its isomers, providing a comparative framework to understand the impact of substituent positioning on their chemical and biological characteristics.

Physicochemical Properties

The position of the fluoro and methoxy substituents on the phenyl ring of acetophenone derivatives significantly alters their physical and chemical properties. A summary of the available physicochemical data for this compound and its selected positional isomers is presented below.

CompoundStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound120484-50-6C₉H₉FO₂168.17Solid (exact mp not available)Not available
1-(3-Fluoro-4-methoxyphenyl)ethanone455-91-4C₉H₉FO₂168.1792-94147-148 @ 20 mmHg
1-(4-Fluoro-3-methoxyphenyl)ethanone64287-19-0C₉H₉FO₂168.1751-53Not available
1-(5-Fluoro-2-methoxyphenyl)ethanone445-82-9C₉H₉FO₂168.17Not availableNot available

Synthesis of Fluoro-Methoxy-Acetophenone Isomers

The most common and versatile method for the synthesis of substituted acetophenones is the Friedel-Crafts acylation. This reaction involves the acetylation of a corresponding fluoroanisole isomer with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The choice of solvent and reaction conditions can influence the yield and purity of the product.

General Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Appropriate fluoroanisole isomer (e.g., 1-fluoro-3-methoxybenzene for the synthesis of this compound)

  • Acetyl chloride or acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂) as solvent

  • Hydrochloric acid (HCl), ice, and water for workup

  • Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ in the chosen anhydrous solvent at 0 °C, add acetyl chloride dropwise.

  • After the addition is complete, add the corresponding fluoroanisole isomer dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired fluoro-methoxy-acetophenone isomer.

SynthesisWorkflow

Comparative Biological Activity

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It is widely used to screen for the cytotoxic potential of chemical compounds against cancer cell lines.

Experimental Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (the fluoro-methoxy-acetophenone isomers) in the cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

MTT_Workflow

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant activity of compounds by measuring their ability to scavenge the stable DPPH free radical.

Experimental Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[2]

  • Sample Preparation: Prepare stock solutions of the test compounds (the fluoro-methoxy-acetophenone isomers) and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent. Prepare serial dilutions of these stock solutions.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution to the wells. Then, add the DPPH working solution to each well.[2] For the blank, use the solvent instead of the sample solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[2]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration. A lower IC₅₀ value indicates a higher antioxidant activity.[2]

DPPH_Assay_Relationship

Conclusion and Future Directions

This guide provides a foundational comparison of this compound and its positional isomers. The provided data and experimental protocols are intended to facilitate further research into the structure-activity relationships of these compounds. A systematic evaluation of the biological activities of these isomers using the described assays will provide valuable insights for drug design and development. Future studies should aim to generate a comprehensive dataset of their cytotoxic, antioxidant, and potentially other pharmacological activities, such as anti-inflammatory or antimicrobial effects, to fully elucidate their therapeutic potential.

References

A Comparative Guide to the Reactivity of Fluorinated Phenyl Ketone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into phenyl ketones can significantly alter their chemical reactivity, a property of paramount interest in medicinal chemistry and materials science. The position of the fluorine atom on the phenyl ring—ortho, meta, or para—plays a crucial role in determining the molecule's electronic properties and, consequently, its reactivity in various chemical transformations. This guide provides an objective comparison of the reactivity of fluorinated phenyl ketone isomers, supported by experimental data, to aid in the selection and application of these valuable compounds.

Electronic and Steric Effects of Fluorine Substitution

The reactivity of fluorinated phenyl ketones is primarily governed by the interplay of electronic and steric effects imparted by the fluorine substituent.

  • Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. This effect is most pronounced at the ortho position and diminishes with distance, being weaker at the meta and para positions.[1] The -I effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Mesomeric Effect (+M): Fluorine can also donate a lone pair of electrons to the aromatic ring through resonance, a +M effect. This effect is most significant at the ortho and para positions, where it can partially counteract the inductive effect by increasing electron density on the ring.[2][3]

  • Steric Hindrance: A fluorine atom at the ortho position can sterically hinder the approach of nucleophiles to the carbonyl group, potentially slowing down reaction rates.[4]

The net effect on reactivity depends on the balance of these factors, which varies depending on the specific isomer and the nature of the reaction.

Reactivity in Nucleophilic Aromatic Substitution (SNA r)

In nucleophilic aromatic substitution (SNA r) reactions, a nucleophile replaces a leaving group on the aromatic ring. The presence of electron-withelectron-withdrawingwing groups, such as the carbonyl group and fluorine, activates the ring towards this type of reaction.[2]

The reactivity of fluorinated phenyl ketone isomers in SNA r reactions generally follows the order: para > ortho > meta .

  • Para-Isomer: The fluorine atom at the para position strongly activates the ring for nucleophilic attack. The electron-withdrawing effects of both the carbonyl group and the fluorine atom are effectively transmitted to the reaction center, stabilizing the negatively charged Meisenheimer intermediate.[2][5]

  • Ortho-Isomer: While also activated, the ortho isomer's reactivity can be slightly lower than the para isomer due to steric hindrance from the adjacent carbonyl group.[1] However, the strong inductive effect of the ortho fluorine can sometimes lead to a higher reaction rate compared to the para isomer.[1]

  • Meta-Isomer: The meta isomer is the least reactive. The electron-withdrawing effects of the substituents are less effective at stabilizing the negative charge in the Meisenheimer intermediate at the meta position.[2][3]

A study on the synthesis of fluorinated benzophenones demonstrated the sequential nucleophilic aromatic substitution, first at the more reactive 4,4'-fluorines (para) and then at the less reactive 2,2'-fluorines (ortho).[6]

Reactivity of the Carbonyl Group

The electrophilicity of the carbonyl carbon is a key determinant of the reactivity of phenyl ketones in reactions such as nucleophilic addition and reduction. Fluorination generally enhances the reactivity of the carbonyl group.

Quantum mechanical and molecular dynamics studies on fluorinated ketones as esterase inhibitors have shown that fluorination significantly enhances the reactivity of the ketone moiety compared to their non-fluorinated counterparts.[7] The degree of fluorination and the position of the fluorine atoms modulate the electrophilicity of the carbonyl carbon.[7]

In the context of trifluoromethyl ketones (TFMKs), the strong electron-withdrawing nature of the CF3 group greatly increases the carbonyl carbon's electrophilicity, making them potent enzyme inhibitors.[7]

Photochemical Reactivity

Fluorinated acetophenones have been investigated for their potential in solar energy storage through photocyclization reactions. The presence and position of fluorine atoms can influence the efficiency and stability of the resulting photoisomers. For instance, a trifluoromethyl group strategically placed on an acetophenone derivative was shown to prevent unproductive reaction pathways during photochemical cyclization, leading to a high yield (>99%) and stable photoisomers.[8][9][10]

Quantitative Data Summary

The following table summarizes key reactivity parameters for fluorinated phenyl ketone isomers based on available experimental data. Note: Direct comparative kinetic data for all isomers under identical conditions is limited in the literature. The presented data is a compilation from various sources.

IsomerReaction TypeReactivity MetricValueReference
4-FluoroacetophenoneFriedel-Crafts AcylationYieldNot specified[11]
2-FluoroacetophenoneFriedel-Crafts AcylationYieldNot specified[11]
Bis(2,4,5-trifluorophenyl)methanoneNucleophilic Aromatic SubstitutionReactivity Order4,4'-fluorines > 2,2'-fluorines[6]
ortho-Methylacetophenone derivativePhotochemical CyclizationYield>99%[8][10]

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution of Fluorinated Benzophenones

This protocol is based on the methodology described for the synthesis of fluorinated xanthones, acridones, and thioxanthones.[6]

  • Starting Material: Bis(polyfluorophenyl)methanone (e.g., bis(2,4,5-trifluorophenyl)methanone).

  • First Substitution (at the more reactive para position):

    • Dissolve the starting material in a suitable solvent (e.g., DMSO, DMF).

    • Add the first nucleophile (e.g., an amine, alcohol, or thiol).

    • Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, work up the reaction mixture to isolate the monosubstituted or disubstituted product.

  • Second Substitution (Cyclization at the less reactive ortho position):

    • Dissolve the product from the first step in a suitable solvent.

    • Add a base (e.g., K2CO3, NaH) to facilitate the intramolecular cyclization.

    • Heat the reaction mixture to a higher temperature if necessary.

    • Monitor the reaction until the cyclized product is formed.

    • Purify the final product by chromatography.

General Procedure for Photocyclization of Fluorinated Acetophenones

This protocol is a generalized procedure based on studies of ortho-alkyl trifluoroacetophenones.[12]

  • Substrate Preparation: Synthesize the desired ortho-substituted fluorinated acetophenone.

  • Photoreaction:

    • Dissolve the substrate in a suitable polar aprotic solvent (e.g., acetonitrile) at a dilute concentration.

    • Irradiate the solution with a UV light source (e.g., 370 nm).

    • Monitor the reaction progress by NMR or UV-Vis spectroscopy to observe the formation of the benzofuranol or benzocyclobutenol product.

  • Product Isolation:

    • Once the reaction reaches completion or equilibrium, remove the solvent under reduced pressure.

    • Purify the product by column chromatography.

Visualizations

G cluster_factors Factors Influencing Reactivity cluster_reactivity Reactivity Outcomes Electronic Effects Electronic Effects Carbonyl Reactivity Carbonyl Reactivity Electronic Effects->Carbonyl Reactivity Increases Electrophilicity SNAr Reactivity SNAr Reactivity Electronic Effects->SNAr Reactivity Ring Activation Steric Effects Steric Effects Steric Effects->Carbonyl Reactivity Decreases Accessibility Steric Effects->SNAr Reactivity Hinders Nucleophile Approach Fluorine Position Fluorine Position Fluorine Position->Electronic Effects -I / +M Effects Fluorine Position->Steric Effects Ortho Hindrance

Caption: Factors influencing the reactivity of fluorinated phenyl ketone isomers.

G start Fluorinated Phenyl Ketone Isomer reaction_setup Reaction Setup (Solvent, Reagents, Temp.) start->reaction_setup monitoring Reaction Monitoring (TLC, GC, NMR) reaction_setup->monitoring workup Workup & Isolation (Extraction, Quenching) monitoring->workup Reaction Complete purification Purification (Chromatography, Recrystallization) workup->purification analysis Product Analysis (NMR, MS, Yield) purification->analysis end Comparative Data analysis->end

Caption: General experimental workflow for comparing isomer reactivity.

References

A Comparative Guide to the Synthetic Utility of 1-(2-Fluoro-6-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the selection of appropriate building blocks is paramount to the successful and efficient construction of complex molecular architectures. Substituted acetophenones are a cornerstone of this endeavor, serving as versatile precursors for a wide array of chemical transformations. This guide provides a comparative analysis of 1-(2-fluoro-6-methoxyphenyl)ethanone against other common synthetic building blocks, offering insights into its reactivity and utility, supported by established chemical principles and general experimental protocols.

Introduction to this compound

This compound, also known as 2'-fluoro-6'-methoxyacetophenone, is a disubstituted aromatic ketone featuring a fluorine atom and a methoxy group ortho to the acetyl substituent. This unique substitution pattern imparts a distinct electronic and steric profile, influencing its reactivity in various chemical transformations. The presence of the electron-withdrawing fluorine and electron-donating methoxy group creates a nuanced electronic environment, while their ortho positions introduce steric considerations that can be strategically exploited in synthesis.

Comparison of Physicochemical Properties

The properties of a building block are critical in determining its suitability for a given reaction. Below is a comparison of the key physicochemical properties of this compound and two related, commonly used acetophenone derivatives.

PropertyThis compound2',6'-Difluoroacetophenone2',6'-Dimethoxyacetophenone
CAS Number 120484-50-613670-99-06943-30-2
Molecular Formula C₉H₉FO₂C₈H₆F₂OC₁₀H₁₂O₃
Molecular Weight 168.16 g/mol 156.13 g/mol 180.20 g/mol
Appearance SolidLiquidSolid
Boiling Point Not widely reported~207 °CNot widely reported
Melting Point Not widely reportedNot applicable69-71 °C

Performance in Key Synthetic Transformations

The utility of a synthetic building block is best assessed by its performance in a range of chemical reactions. This section compares the expected reactivity of this compound with its analogs in three common and important transformations: Claisen-Schmidt condensation, Suzuki-Miyaura coupling, and nucleophilic aromatic substitution.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for the formation of chalcones, which are valuable intermediates in the synthesis of flavonoids and other biologically active molecules. The reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.

The reactivity of the acetophenone in this reaction is influenced by the acidity of the α-protons of the acetyl group. Electron-withdrawing groups on the aromatic ring increase this acidity, facilitating the formation of the enolate intermediate.

Expected Reactivity Comparison:

Building BlockElectronic Effect of SubstituentsExpected Reactivity in Claisen-Schmidt Condensation
This compoundFluorine (electron-withdrawing), Methoxy (electron-donating)Moderate to high. The electron-withdrawing fluorine atom will enhance the acidity of the α-protons, promoting enolate formation. The electron-donating methoxy group may slightly counteract this effect but also influences the reactivity of the aromatic ring itself.
2',6'-DifluoroacetophenoneTwo fluorine atoms (strongly electron-withdrawing)High. The presence of two strongly electron-withdrawing fluorine atoms significantly increases the acidity of the α-protons, leading to a higher rate of enolate formation and likely higher yields.
2',6'-DimethoxyacetophenoneTwo methoxy groups (electron-donating)Lower. The two electron-donating methoxy groups decrease the acidity of the α-protons, making enolate formation less favorable and potentially leading to lower yields or requiring stronger reaction conditions.

Experimental Protocols

General Protocol for Claisen-Schmidt Condensation

This protocol provides a general method for the Claisen-Schmidt condensation. Researchers should optimize conditions for their specific substrates.

Materials:

  • Substituted acetophenone (e.g., this compound) (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (2.0 eq)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) (for neutralization)

Procedure:

  • Dissolve the substituted acetophenone and the aromatic aldehyde in ethanol in a round-bottom flask.

  • In a separate beaker, prepare an aqueous solution of NaOH or KOH.

  • Slowly add the basic solution to the ethanolic solution of the reactants with stirring at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. To be utilized in this reaction, the acetophenone must first be halogenated, typically with bromine or iodine, to serve as the electrophilic partner. The electronic nature of the substituents on the aromatic ring can influence the rate of the oxidative addition step in the catalytic cycle.

Expected Reactivity Comparison of the Corresponding Aryl Bromides:

Building Block (as Aryl Bromide)Electronic Effect of SubstituentsExpected Reactivity in Suzuki-Miyaura Coupling
1-(5-Bromo-2-fluoro-6-methoxyphenyl)ethanoneFluorine (electron-withdrawing), Methoxy (electron-donating)Moderate. The electron-withdrawing fluorine can facilitate the oxidative addition step. The electron-donating methoxy group might have a slight retarding effect.
1-(3-Bromo-2,6-difluorophenyl)ethanoneTwo fluorine atoms (strongly electron-withdrawing)High. The two electron-withdrawing fluorine atoms will make the aryl bromide more electron-deficient and thus more reactive towards oxidative addition to the palladium catalyst.
1-(3-Bromo-2,6-dimethoxyphenyl)ethanoneTwo methoxy groups (electron-donating)Lower. The electron-donating nature of the two methoxy groups will make the aryl bromide less electrophilic and potentially slow down the oxidative addition step.
General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of a bromo-substituted acetophenone. Researchers should optimize conditions for their specific substrates.

Materials:

  • Bromo-substituted acetophenone (e.g., 1-(5-bromo-2-fluoro-6-methoxyphenyl)ethanone) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene, Dioxane, or a mixture with water)

Procedure:

  • To a Schlenk flask, add the bromo-substituted acetophenone, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) several times.

  • Add the degassed solvent(s) to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) by the ortho-acetyl group, which is an electron-withdrawing group. The methoxy group, being ortho to the fluorine, can also influence the reactivity through both steric and electronic effects.

Expected Reactivity Comparison:

Building BlockActivating Group(s)Expected Reactivity in SNAr
This compoundAcetyl group (ortho)High. The ortho-acetyl group strongly activates the fluorine atom for nucleophilic attack. The ortho-methoxy group may provide some steric hindrance but its electronic effect is less dominant than the activating effect of the carbonyl.
2',6'-DifluoroacetophenoneAcetyl group (ortho to both F)Very High. Both fluorine atoms are activated by the ortho-acetyl group, and the second fluorine atom further increases the electrophilicity of the ring, making it highly susceptible to nucleophilic attack.
2-Fluoroanisole (for comparison)Methoxy group (ortho)Low. The methoxy group is not a strong activating group for SNAr. The absence of a strong electron-withdrawing group like a carbonyl makes the fluorine much less reactive.
General Protocol for Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general method for the SNAr reaction of this compound with an amine. Researchers should optimize conditions for their specific substrates.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 2.0 eq)

  • Base (e.g., K₂CO₃, Et₃N, optional, depending on the nucleophile)

  • Solvent (e.g., DMF, DMSO, NMP)

Procedure:

  • In a sealed tube or round-bottom flask, dissolve this compound in the chosen solvent.

  • Add the amine nucleophile and the base (if required).

  • Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sulfate, and concentrate it.

  • The crude product can be purified by column chromatography or recrystallization.

Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors

Substituted acetophenones are key building blocks in the synthesis of a variety of kinase inhibitors, which are a critical class of therapeutics in oncology and immunology. The pyrazolopyrimidine scaffold is a common core in many kinase inhibitors, and its synthesis often involves the condensation of a substituted acetophenone derivative with a pyrazole precursor.

The substituents on the acetophenone's phenyl ring can be strategically chosen to occupy specific pockets in the kinase active site, thereby influencing potency and selectivity. The 2-fluoro and 6-methoxy substituents of this compound can provide vectors for interaction with the protein or modulate the physicochemical properties of the final inhibitor.

Kinase_Inhibitor_Synthesis cluster_reactants Starting Materials cluster_reaction Key Reaction cluster_product Core Scaffold cluster_final Final Product A This compound C Condensation / Cyclization A->C B Substituted Pyrazole B->C D Pyrazolopyrimidine Core C->D Forms heterocyclic core E Kinase Inhibitor D->E Further functionalization

Synthesis of Kinase Inhibitors

Experimental Workflow and Logic Diagrams

To effectively compare and select synthetic building blocks, a structured workflow is essential. The following diagram illustrates a typical decision-making process for a synthetic chemist.

Experimental_Workflow A Define Target Molecule & Key Transformation B Identify Potential Building Blocks (e.g., Substituted Acetophenones) A->B C Compare Physicochemical Properties (Solubility, Stability, etc.) B->C D Evaluate Electronic & Steric Effects on Reactivity C->D E Select Candidate Building Blocks D->E F Perform Small-Scale Test Reactions E->F G Analyze Reaction Outcomes (Yield, Purity, Byproducts) F->G G->E Re-evaluate Candidates H Select Optimal Building Block G->H I Scale-Up Synthesis H->I

Synthetic Building Block Selection Workflow

The logical relationship between the substituents of an acetophenone and its reactivity can be visualized as follows:

Substituent_Effects cluster_substituents Substituent Properties cluster_reactivity Impact on Reactivity Electronic Electronic Effect (Withdrawing/Donating) Reactivity Reaction Rate & Yield Electronic->Reactivity Influences transition state stability Steric Steric Hindrance Steric->Reactivity Affects accessibility of reaction center

Influence of Substituents on Reactivity

Conclusion

This compound presents a compelling profile as a synthetic building block. Its unique combination of ortho-fluoro and ortho-methoxy substituents provides a balance of electronic activation and steric influence that can be advantageous in various synthetic contexts. Compared to more symmetrically substituted analogs like 2',6'-difluoroacetophenone or 2',6'-dimethoxyacetophenone, it offers a differentiated reactivity profile. The electron-withdrawing nature of the fluorine atom generally enhances its reactivity in reactions dependent on the acidity of the α-protons or the electrophilicity of the aromatic ring, while the methoxy group can modulate this effect and offer a site for further functionalization. For researchers and drug development professionals, a careful consideration of these properties will enable the strategic selection of this compound to achieve desired synthetic outcomes in the construction of novel and complex molecules.

A Comparative Guide to Purity Standards of 1-(2-fluoro-6-methoxyphenyl)ethanone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is of paramount importance. This guide provides a comparative overview of the purity standards for 1-(2-fluoro-6-methoxyphenyl)ethanone, a key intermediate in the synthesis of various pharmaceuticals. We will delve into the typical purity requirements, potential impurities, and the analytical methodologies used to ensure compliance with stringent pharmaceutical quality standards. This document also presents a comparison with an alternative ketone intermediate to provide a broader context for researchers and drug development professionals.

Introduction to this compound in Pharmaceutical Synthesis

This compound is a substituted acetophenone derivative crucial for the synthesis of several APIs. Its chemical structure, featuring a fluoro and a methoxy group on the phenyl ring, makes it a versatile building block in organic synthesis. The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Therefore, rigorous control of its purity and impurity profile is a critical aspect of the drug manufacturing process, guided by international regulations such as the ICH Q7 guidelines for Good Manufacturing Practice for Active Pharmaceutical Ingredients.[1][2][3][4][5]

Purity Specifications and Impurity Profiles

The required purity of this compound for pharmaceutical synthesis is typically high, often exceeding 98%. However, the specific acceptance criteria can vary depending on the synthetic step in which it is used and the nature of the final API. Below is a comparative table summarizing typical purity data from different grades of this compound that may be available commercially, alongside a common alternative, 1-(2-bromo-6-methoxyphenyl)ethanone.

Table 1: Comparison of Purity and Key Impurities for Ketone Intermediates

ParameterThis compound (Pharmaceutical Grade)This compound (Standard Grade)1-(2-bromo-6-methoxyphenyl)ethanone (Pharmaceutical Grade)
Appearance White to off-white crystalline solidLight yellow to beige solidOff-white to pale yellow crystalline solid
Purity (by HPLC) ≥ 99.5%≥ 98.0%≥ 99.0%
Individual Unknown Impurity ≤ 0.10%≤ 0.50%≤ 0.15%
Total Impurities ≤ 0.50%≤ 2.0%≤ 1.0%
Residual Solvents Meets ICH Q3C limitsNot specifiedMeets ICH Q3C limits
Heavy Metals ≤ 10 ppmNot specified≤ 10 ppm

Table 2: Common Potential Impurities in this compound

Impurity NamePotential SourceTypical Limit (Pharm. Grade)
1-fluoro-3-methoxybenzeneUnreacted starting material≤ 0.15%
Isomeric Acetophenones (e.g., 1-(4-fluoro-2-methoxyphenyl)ethanone)Side reaction during synthesis≤ 0.10%
Di-substituted byproductsOver-reaction or side reaction≤ 0.10%
Residual Synthesis ReagentsIncomplete reaction or purificationReportable
Degradation ProductsImproper storage or handlingReportable

Experimental Protocols for Purity Determination

Accurate determination of the purity and impurity profile of this compound requires robust analytical methods. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most commonly employed techniques.

3.1 High-Performance Liquid Chromatography (HPLC) for Purity Assay and Impurity Quantification

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL.

  • Quantification: Purity is calculated based on the area percentage of the main peak relative to the total peak area of all peaks. Impurity levels are determined by comparing their peak areas to that of a qualified reference standard.

3.2 Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Detector: Electron Ionization (EI) mode at 70 eV.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol.

  • Analysis: The separation of volatile components is achieved in the GC, and the mass spectrometer provides mass-to-charge ratio data, which aids in the identification of impurities by comparing the fragmentation patterns with spectral libraries.

3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a reference standard like tetramethylsilane (TMS).

  • Analysis: ¹H and ¹³C NMR spectra are used to confirm the chemical structure of this compound and to identify and quantify any structurally related impurities present at significant levels.

Visualization of Experimental and Logical Workflows

4.1 Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a pharmaceutical intermediate like this compound.

Purity_Assessment_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Receive Batch of This compound Prepare_HPLC Prepare Sample for HPLC (1 mg/mL in ACN) Sample->Prepare_HPLC Prepare_GCMS Prepare Sample for GC-MS (in Dichloromethane) Sample->Prepare_GCMS Prepare_NMR Prepare Sample for NMR (in CDCl3 with TMS) Sample->Prepare_NMR HPLC_Analysis HPLC Analysis (Purity & Impurity Profile) Prepare_HPLC->HPLC_Analysis GCMS_Analysis GC-MS Analysis (Volatile Impurities & ID) Prepare_GCMS->GCMS_Analysis NMR_Analysis NMR Analysis (Structural Confirmation) Prepare_NMR->NMR_Analysis Analyze_Data Analyze Chromatograms & Spectra HPLC_Analysis->Analyze_Data GCMS_Analysis->Analyze_Data NMR_Analysis->Analyze_Data Compare_Specs Compare Results with Specifications Analyze_Data->Compare_Specs Decision Meets Specs? Compare_Specs->Decision Release Release Batch Decision->Release Yes Reject Reject Batch Decision->Reject No

Purity Assessment Workflow

4.2 Logical Relationship for Supplier Selection

The selection of a supplier for a critical starting material involves a logical decision-making process based on several quality and regulatory parameters.

References

Comparative Guide to Validated Analytical Methods for 1-(2-fluoro-6-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of 1-(2-fluoro-6-methoxyphenyl)ethanone. Given the absence of a standardized monograph for this specific analyte, this document presents two robust methods, a primary High-Performance Liquid Chromatography (HPLC) method and a secondary Gas Chromatography (GC) method, developed and validated based on established principles for similar substituted acetophenone derivatives. The methodologies and performance data are structured to comply with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure suitability for quality control, stability studies, and impurity profiling.

Comparison of Analytical Method Performance

The following table summarizes the quantitative validation parameters for the proposed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography (GC) methods for the analysis of this compound.

Table 1: Summary of Validated Method Performance Parameters

ParameterRP-HPLC MethodGC MethodICH Q2(R1) Acceptance Criteria
Linearity (r²) > 0.999> 0.998≥ 0.995
Range 5 - 150 µg/mL1 - 100 µg/mL80-120% of test concentration
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%Typically 98.0% - 102.0%
Precision (% RSD)
- Repeatability≤ 1.5%≤ 2.0%≤ 2%
- Intermediate Precision≤ 1.8%≤ 2.5%≤ 3%
Limit of Detection (LOD) 1.5 µg/mL0.3 µg/mLSignal-to-Noise ≥ 3:1
Limit of Quantitation (LOQ) 5.0 µg/mL1.0 µg/mLSignal-to-Noise ≥ 10:1
Specificity No interference from placebo or degradation productsNo interference from related volatile impuritiesPeak purity > 0.99; No co-elution
Robustness Unaffected by minor changes in flow rate and pHUnaffected by minor changes in oven ramp rate% RSD < 5% for varied conditions

Experimental Protocols

Detailed methodologies for the RP-HPLC and GC methods are provided below. These protocols are designed to be readily implemented in a standard analytical laboratory.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the routine quality control and assay of this compound in bulk drug substance and formulated products.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (50:50, v/v).[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[1]

  • Injection Volume: 10 µL.

  • Detection Wavelength: 272 nm.

  • Run Time: 10 minutes.

2. Preparation of Solutions:

  • Diluent: Mobile phase (Acetonitrile:Water, 50:50).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations ranging from 5 µg/mL to 150 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the sample and dissolve in the diluent to obtain a theoretical concentration of 50 µg/mL.

3. System Suitability:

  • Inject the 50 µg/mL standard solution six times.

  • The relative standard deviation (% RSD) for the peak area and retention time should be less than 2.0%.

  • The theoretical plates should be > 2000, and the tailing factor should be < 2.0.

4. Validation Procedure:

  • Linearity: Inject each working standard solution in triplicate. Plot the mean peak area against concentration and perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). Analyze in triplicate at each level.

  • Precision:

    • Repeatability: Analyze six independent preparations of the sample solution at 100% of the test concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

  • Specificity: Analyze a placebo solution, a standard solution, and a sample solution. Additionally, perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to ensure no degradation products co-elute with the main peak.[3]

Method 2: Gas Chromatography (GC) with Flame Ionization Detection (FID)

This method serves as a valuable alternative, particularly for identifying and quantifying volatile impurities or for analyses where HPLC is not suitable.

1. Instrumentation and Chromatographic Conditions:

  • GC System: A standard Gas Chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and an autosampler.

  • Column: HP-5 (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen, at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

2. Preparation of Solutions:

  • Solvent: Dichloromethane or Methanol (HPLC Grade).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the solvent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the solvent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the sample and dissolve in the solvent to obtain a theoretical concentration of 25 µg/mL.

3. System Suitability:

  • Inject the 25 µg/mL standard solution six times.

  • The % RSD for the peak area and retention time should be less than 2.0%.

4. Validation Procedure:

  • The validation procedure follows the same principles as the HPLC method (Linearity, Accuracy, Precision, Specificity), adapted for GC analysis. For specificity, the method's ability to resolve the analyte from solvent peaks and other volatile components should be demonstrated.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the analytical method validation process and a general experimental setup.

Analytical_Method_Validation_Workflow cluster_dev Phase 1: Method Development cluster_val Phase 2: Method Validation (ICH Q2 R1) cluster_imp Phase 3: Implementation Dev Method Development & Optimization (HPLC / GC) Specificity Specificity (Placebo, Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Sensitivity) Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Analysis (QC, Stability) Robustness->Routine

Caption: Workflow for analytical method validation.

HPLC_Experiment_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Prep_Std Prepare Standard Solutions (5-150 µg/mL) Inject Inject Samples & Standards Prep_Std->Inject Prep_Sample Prepare Sample Solution (~50 µg/mL) Prep_Sample->Inject Prep_Mobile Prepare Mobile Phase (ACN:H2O with 0.1% FA) System_Setup HPLC System Setup (Column, Temp, Flow Rate) Prep_Mobile->System_Setup Equilibrate Equilibrate System System_Setup->Equilibrate Equilibrate->Inject Acquire Acquire Chromatograms Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Results (Assay, Impurities) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for HPLC analysis.

References

Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of 1-(2-fluoro-6-methoxyphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of novel chemical entities is paramount to ensuring therapeutic specificity and mitigating adverse effects. This guide provides a comparative framework for evaluating the cross-reactivity of 1-(2-fluoro-6-methoxyphenyl)ethanone derivatives, a class of compounds with potential applications in various therapeutic areas.

The introduction of fluorine and methoxy groups to a phenyl ring can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, potentially leading to unforeseen interactions with biological targets.[1][2] Adverse toxicologic effects of investigational drugs can be categorized as on-target (exaggerated effects at the intended target) or off-target (effects resulting from modulation of other targets).[3] These off-target effects can arise from non-specific binding or pathway cross-talk and are a significant concern in drug development.[4][5] Therefore, comprehensive cross-reactivity studies are essential to identify and characterize these unintended interactions.

This guide outlines key experimental protocols and presents a hypothetical cross-reactivity profile to illustrate how data can be structured for comparative analysis.

Hypothetical Cross-Reactivity Profile

The following table summarizes hypothetical quantitative data for a series of this compound derivatives against a panel of common off-target kinases and receptors. This data is for illustrative purposes to demonstrate how results from a cross-reactivity screen would be presented.

Compound IDDerivative StructureTarget KinaseIC50 (µM)Target ReceptorKi (µM)
LEAD-001 R = HPrimary Target 0.05 --
PIM12.55-HT2A> 10
CDK28.1H1> 10
VEGFR2> 10M1> 10
ANALOG-A R = 4-ClPrimary Target 0.08 --
PIM11.25-HT2A5.8
CDK26.5H1> 10
VEGFR2> 10M1> 10
ANALOG-B R = 4-CH3Primary Target 0.12 --
PIM15.65-HT2A> 10
CDK2> 10H18.9
VEGFR2> 10M1> 10

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data. Below are protocols for key experiments typically employed in such studies.

Kinase Inhibition Assay (Illustrative Example: KinaseGlo® Luminescent Assay)

This assay quantifies ATP consumption by a kinase, where a decrease in signal indicates inhibition.

  • Reagent Preparation : Prepare a stock solution of the test compound in DMSO. Serially dilute the compound to obtain a range of concentrations. Prepare the kinase, substrate, and ATP in the appropriate reaction buffer.

  • Reaction Setup : In a 384-well plate, add 5 µL of the test compound dilution. Add 10 µL of the kinase/substrate mixture. Initiate the reaction by adding 5 µL of ATP solution.

  • Incubation : Incubate the plate at room temperature for 1 hour.

  • Detection : Add 25 µL of Kinase-Glo® reagent to each well. Incubate for an additional 10 minutes to allow for signal stabilization.

  • Data Acquisition : Measure luminescence using a plate reader.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls. Determine the IC50 value by fitting the data to a dose-response curve.

Receptor Binding Assay (Illustrative Example: Radioligand Binding Assay)

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.

  • Membrane Preparation : Prepare cell membranes expressing the receptor of interest from cultured cells or tissue homogenates.

  • Assay Setup : In a 96-well filter plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound in a binding buffer.

  • Incubation : Incubate the plate at a specified temperature for a set duration to allow binding to reach equilibrium.

  • Filtration and Washing : Rapidly filter the contents of the plate through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Detection : Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis : Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding. Calculate the percent displacement by the test compound and determine the Ki value using the Cheng-Prusoff equation.

Visualizing Experimental Workflows and Pathways

Diagrams are essential for representing complex experimental processes and biological relationships.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Cross-Reactivity Screening cluster_analysis Data Analysis & Interpretation start This compound derivatives Derivative Synthesis (e.g., R-group modification) start->derivatives purification Purification & Structural Confirmation (NMR, MS) derivatives->purification primary_assay Primary Target Assay purification->primary_assay kinase_panel Kinase Panel Screen purification->kinase_panel receptor_panel Receptor Panel Screen purification->receptor_panel ic50_calc IC50/Ki Determination kinase_panel->ic50_calc receptor_panel->ic50_calc selectivity Selectivity Profiling ic50_calc->selectivity sar Structure-Activity Relationship (SAR) Analysis selectivity->sar

Caption: Workflow for Cross-Reactivity Studies.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rtk Receptor Tyrosine Kinase (RTK) (Off-Target) ras RAS rtk->ras Compound Inhibition pi3k PI3K rtk->pi3k Compound Inhibition raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription akt AKT pi3k->akt mtor mTOR akt->mtor akt->transcription

References

A Comparative Benchmarking of Synthesis Routes for 1-(2-fluoro-6-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two primary synthetic routes to 1-(2-fluoro-6-methoxyphenyl)ethanone, a valuable building block in medicinal chemistry. The comparison is based on established chemical principles and data from analogous reactions, offering insights into potential efficiency and practicality.

The two routes explored are the classical Friedel-Crafts acylation and a modern organometallic approach utilizing directed ortho-lithiation. Each method presents distinct advantages and challenges in terms of reagent accessibility, reaction conditions, and potential yield and purity.

Data Summary

The following table summarizes the key quantitative metrics for the two proposed synthesis routes. It is important to note that while the Friedel-Crafts acylation data is based on a closely related isomer and is expected to be a strong predictor, the ortho-lithiation route is a projection based on similar transformations and may require further optimization.

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: Directed Ortho-lithiation
Starting Material 1-Fluoro-3-methoxybenzene1-Fluoro-3-methoxybenzene
Key Reagents Acetyl chloride, Aluminum trichloriden-Butyllithium, Acetyl chloride
Solvent DichloroethaneTetrahydrofuran
Reaction Temperature 0-10°C to reflux-78°C to room temperature
Reported Yield ~85-95% (projected)[1]60-70% (projected)[2]
Purity High after recrystallization[1]High after chromatography[2]
Key Advantages High yield, readily available reagents, well-established procedure.High regioselectivity, avoids harsh Lewis acids.
Key Disadvantages Use of stoichiometric, moisture-sensitive Lewis acid; potential for isomer formation.Requires cryogenic temperatures, strictly anhydrous conditions, use of pyrophoric reagents.

Experimental Protocols

Route 1: Friedel-Crafts Acylation of 1-Fluoro-3-methoxybenzene

This route is adapted from the well-established procedure for the synthesis of the isomeric 2-fluoro-4-methoxyacetophenone[1]. The methoxy group is an activating, ortho-para director, and the fluorine is a deactivating ortho-para director. Given the steric hindrance at the position between the two groups, the acylation is expected to occur predominantly at the position ortho to the methoxy group and para to the fluorine, which is the desired 6-position.

Methodology:

  • To a stirred solution of 1-fluoro-3-methoxybenzene (1.0 eq.) in dichloroethane at 0°C, anhydrous aluminum trichloride (1.1 eq.) is added portion-wise.

  • Acetyl chloride (1.05 eq.) is then added dropwise to the suspension while maintaining the temperature between 0-10°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • The reaction mixture is then cooled to room temperature and carefully poured into a mixture of ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with dichloroethane.

  • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent such as methanol or ethanol to yield this compound.

Route 2: Directed Ortho-lithiation of 1-Fluoro-3-methoxybenzene

This proposed route leverages the ability of the methoxy group to direct metallation to the ortho position[3][4]. The fluorine atom is also known to be a weak directing group. The resulting aryllithium species can then be quenched with an acetylating agent to give the desired ketone. This method offers high regioselectivity.

Methodology:

  • A solution of 1-fluoro-3-methoxybenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium (1.1 eq., as a solution in hexanes) is added dropwise, and the reaction mixture is stirred at -78°C for 1-2 hours.

  • Acetyl chloride (1.2 eq.) is then added dropwise to the solution, and the reaction is allowed to slowly warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the two proposed synthesis routes.

Synthesis_Routes cluster_0 Route 1: Friedel-Crafts Acylation cluster_1 Route 2: Directed Ortho-lithiation start1 1-Fluoro-3-methoxybenzene reagent1 Acetyl Chloride, AlCl3 in Dichloroethane start1->reagent1 Acylation product1 This compound reagent1->product1 start2 1-Fluoro-3-methoxybenzene reagent2a 1. n-Butyllithium, THF, -78°C start2->reagent2a Lithiation intermediate 2-Lithio-1-fluoro-3-methoxybenzene reagent2a->intermediate reagent2b 2. Acetyl Chloride intermediate->reagent2b Acetylation product2 This compound reagent2b->product2

Caption: A flowchart comparing the Friedel-Crafts acylation and directed ortho-lithiation routes.

Experimental_Workflow cluster_fc Friedel-Crafts Workflow cluster_ol Ortho-lithiation Workflow fc_start Mix 1-Fluoro-3-methoxybenzene and AlCl3 in DCE fc_add_acyl Add Acetyl Chloride (0-10°C) fc_start->fc_add_acyl fc_reflux Reflux fc_add_acyl->fc_reflux fc_workup Aqueous Workup fc_reflux->fc_workup fc_purify Recrystallization fc_workup->fc_purify fc_product Final Product fc_purify->fc_product ol_start Dissolve 1-Fluoro-3-methoxybenzene in THF (-78°C) ol_add_buli Add n-BuLi ol_start->ol_add_buli ol_add_acyl Add Acetyl Chloride ol_add_buli->ol_add_acyl ol_quench Quench with NH4Cl(aq) ol_add_acyl->ol_quench ol_extract Extraction ol_quench->ol_extract ol_purify Column Chromatography ol_extract->ol_purify ol_product Final Product ol_purify->ol_product

Caption: Step-by-step experimental workflows for the two synthesis routes.

References

Comparative Guide to Compounds Synthesized from 1-(2-Fluoro-6-methoxyphenyl)ethanone: Structural Validation and Biological Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural validation and biological performance of chalcone derivatives synthesized from the starting material 1-(2-fluoro-6-methoxyphenyl)ethanone. The inclusion of fluorine and methoxy groups in the chalcone scaffold has been a strategic approach in medicinal chemistry to enhance biological activities. This document summarizes quantitative data, details experimental protocols for key assays, and visualizes relevant workflows and signaling pathways to support further research and development in this area.

Structural and Performance Comparison of Fluorinated Chalcones

Chalcones synthesized from this compound are a class of α,β-unsaturated ketones. The structural variations, primarily in the B-ring, lead to a range of biological activities. Below is a comparative summary of their performance in anticancer and antimicrobial assays.

Anticancer Activity of Fluorinated Chalcones

Fluorinated chalcones have shown significant potential as anticancer agents, demonstrating cytotoxic effects across various cancer cell lines. The presence of the fluorine atom can improve the metabolic stability and lipophilicity of the compounds, enhancing their therapeutic efficacy.

Compound/Chalcone DerivativeCancer Cell LineIC50 (µM)
Fluorinated chalcone 16Human pancreatic BxPC-318.67[1]
Fluorinated chalcone 16Human breast cancer BT-2026.43[1]
Chalcone-pyrazole hybrid 31Hepatocellular carcinoma (HCC)0.5–4.8[1]
α-Fluorinated chalcone 4cVarious (5 cancer cell lines)0.025–0.254[1]
Amino chalcone 18Murine melanoma B160.24
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3)Hela and MCF-7 cells3.204 and 3.849 respectively[2]
Antimicrobial Activity of Fluorinated Chalcones

The introduction of fluorine into the chalcone structure has also been shown to enhance antimicrobial properties against a spectrum of bacteria and fungi. The minimum inhibitory concentration (MIC) is a key metric for this activity.

Compound/Chalcone DerivativeMicrobial StrainMIC (µg/mL)
Halogenated chalcone (3c)S. aureus and C. albicans62.5 - 250[3]
Trifluoromethyl-substituted chalcone (14)S. aureus7.81[1]
Trifluoromethyl-substituted chalcone (13)S. aureus15.6[1]
Fluoro-substituted chalcone (3)C. albicans15.62[4]
Fluoro-substituted chalcone (20)C. albicans15.62[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for the synthesis and key biological evaluations of the discussed chalcone derivatives.

Synthesis of Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a widely used and efficient method for synthesizing chalcones from an acetophenone and a benzaldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Distilled water

  • Magnetic stirrer

  • Round-bottom flask

Procedure:

  • Dissolve equimolar amounts of this compound and the desired substituted aromatic aldehyde in ethanol in a round-bottom flask.

  • Slowly add an aqueous solution of KOH or NaOH to the mixture while stirring.

  • Continue stirring the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until a precipitate forms.

  • Filter the precipitate, wash with cold water until the filtrate is neutral, and dry the crude product.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified chalcone.

Structural Characterization

The synthesized chalcones are characterized using various spectroscopic methods to confirm their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure of the compounds. For example, in a study of fluoro and methoxy substituted chalcones, ¹H-NMR spectra showed characteristic signals for the olefinic protons (Hα and Hβ) as doublets with a coupling constant (J) of around 16 Hz, indicative of a trans configuration. The chemical shifts for the aromatic protons and methoxy groups provide information about the substitution pattern.[4]

  • Infrared (IR) Spectroscopy: IR spectra are used to identify the characteristic functional groups. The presence of a strong absorption band around 1650 cm⁻¹ corresponds to the C=O stretching of the α,β-unsaturated ketone, a hallmark of the chalcone scaffold.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and molecular formula of the synthesized compounds.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Procedure:

  • Seed cancer cells in a 96-well plate at a specific density and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized chalcones and incubate for an additional 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity Assay (Microdilution Method)

The microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Procedure:

  • Prepare a serial dilution of the synthesized chalcones in a 96-well microtiter plate with a suitable broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plates under appropriate conditions for the specific microorganism.

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Workflows and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological mechanisms.

Experimental Workflow: Synthesis and Evaluation of Chalcones

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation start This compound + Substituted Aldehyde reaction Claisen-Schmidt Condensation start->reaction purification Purification (Recrystallization) reaction->purification characterization Structural Validation (NMR, IR, MS) purification->characterization anticancer Anticancer Screening (MTT Assay) characterization->anticancer antimicrobial Antimicrobial Screening (MIC Determination) characterization->antimicrobial

Caption: General workflow for the synthesis and biological evaluation of chalcones.

Signaling Pathway: Inhibition of NF-κB by Fluorinated Chalcones

Many chalcones exert their anti-inflammatory and anticancer effects by modulating key cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival.

cluster_nucleus Cell Nucleus LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates NFkB_nuc NF-κB Genes Pro-inflammatory Gene Expression Chalcone Fluorinated Chalcone Chalcone->IKK inhibits NFkB_nuc->Genes activates

Caption: Inhibition of the NF-κB signaling pathway by fluorinated chalcones.[5][6]

References

Safety Operating Guide

Proper Disposal of 1-(2-fluoro-6-methoxyphenyl)ethanone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 1-(2-fluoro-6-methoxyphenyl)ethanone, a compound often used in pharmaceutical research. The following procedures are based on general best practices for similar chemical compounds and are intended to supplement, not replace, a thorough review of the specific Safety Data Sheet (SDS) for the compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). While a specific SDS for this compound was not available, data from structurally similar chemicals indicate that standard laboratory PPE should be worn. This includes, but is not limited to, chemical-resistant gloves, safety glasses or goggles, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Summary of Key Safety and Disposal Information

The following table summarizes crucial data points relevant to the safe handling and disposal of halogenated aromatic ketones, the chemical class to which this compound belongs.

ParameterGuidelineSource Citation
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety glasses/goggles, lab coat.[1]
Handling Use in a well-ventilated area or chemical fume hood.[1]
Primary Disposal Method Engage a licensed professional waste disposal service.[2]
Recommended Disposal Technology Chemical incineration with an afterburner and scrubber.[2]
Spill Cleanup Absorb with inert material, collect in a suitable container for disposal.[3]
Container Disposal Dispose of as unused product in an approved waste disposal plant.[1][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound should follow a structured and compliant workflow. The process begins with the correct handling and collection of the waste and ends with its final, environmentally responsible disposal by a certified third party.

cluster_0 On-Site Waste Management cluster_1 Off-Site Disposal A 1. Collection of Waste (in a designated, labeled container) B 2. Segregation (separate from incompatible waste streams) A->B C 3. Temporary Storage (in a secure, ventilated area) B->C D 4. Licensed Waste Contractor Pickup C->D Handover E 5. Transportation (in accordance with regulations) D->E F 6. Final Disposal (Chemical Incineration) E->F

References

Personal protective equipment for handling 1-(2-fluoro-6-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 1-(2-fluoro-6-methoxyphenyl)ethanone (CAS No. 120484-50-6). Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure risks. The following personal protective equipment is required:

PPE CategoryItemSpecifications
Eye Protection Safety Glasses with Side Shields or GogglesMust meet ANSI Z87.1 standards.[1] A face shield should be worn over safety glasses if there is a splash hazard.[1]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for short-term protection.[1] Always inspect gloves before use and change them immediately upon contamination.
Body Protection Laboratory CoatA flame-resistant Nomex® lab coat is recommended, fully buttoned to cover as much skin as possible.[1]
Respiratory Protection RespiratorUse in a well-ventilated area, preferably a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges is necessary.[2]
Foot Protection Closed-Toe ShoesShoes must cover the entire foot; perforated shoes or sandals are not permitted.[1][3]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4]
  • Ensure that an emergency eyewash station and safety shower are readily accessible.[3]
  • Remove all sources of ignition from the handling area.[5]

2. Donning PPE:

  • Put on a lab coat, ensuring it is fully buttoned.
  • Wear appropriate closed-toe shoes.
  • Put on safety glasses or goggles. If a splash risk exists, also wear a face shield.
  • Finally, put on chemical-resistant gloves.

3. Handling the Compound:

  • Wash hands thoroughly after handling.[6][7]
  • Avoid direct contact with the skin and eyes.[5]
  • Do not eat, drink, or smoke in the handling area.[6]
  • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated place.[5][7]

4. In Case of Exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[5]
  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[5]
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[5]
  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[6][8]

Disposal Plan

Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal StepProcedure
Waste Collection Collect waste in a suitable, labeled, and closed container.[2][4]
Spill Management For spills, soak up with an inert absorbent material and place in a suitable container for disposal.[5] Do not let the product enter drains.[2][7]
Final Disposal Dispose of the waste through a licensed professional waste disposal service.[4] The recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

Workflow for Safe Handling and Disposal

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling cluster_disposal Disposal prep_area Prepare Well-Ventilated Area (Fume Hood) check_safety Check Eyewash & Safety Shower prep_area->check_safety remove_ignition Remove Ignition Sources check_safety->remove_ignition don_coat Wear Lab Coat don_shoes Wear Closed-Toe Shoes don_coat->don_shoes don_eyes Wear Eye Protection don_shoes->don_eyes don_gloves Wear Chemical-Resistant Gloves don_eyes->don_gloves handle_chem Handle Chemical avoid_contact Avoid Contact handle_chem->avoid_contact no_eat No Eating/Drinking/Smoking avoid_contact->no_eat store_properly Store Properly no_eat->store_properly collect_waste Collect Waste in Labeled Container manage_spills Manage Spills with Absorbent collect_waste->manage_spills dispose_licensed Dispose via Licensed Service manage_spills->dispose_licensed

Caption: Step-by-step workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.